molecular formula C6H8N2O B3114685 2-Amino-4-methylpyridin-3-ol CAS No. 20348-18-9

2-Amino-4-methylpyridin-3-ol

Cat. No.: B3114685
CAS No.: 20348-18-9
M. Wt: 124.14 g/mol
InChI Key: QGPKKONTRPTYRX-UHFFFAOYSA-N
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Description

2-Amino-4-methylpyridin-3-ol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-methylpyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methylpyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKKONTRPTYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901309608
Record name 2-Amino-4-methyl-3-pyridinol
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Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-18-9
Record name 2-Amino-4-methyl-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20348-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-methyl-3-pyridinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

**An In-depth Technical Guide to 2-Amino-4-methylpyridin-3-ol: Physicochemical Properties, Synthesis, and

Author: BenchChem Technical Support Team. Date: February 2026

Research Considerations**

This technical guide provides a comprehensive overview of 2-Amino-4-methylpyridin-3-ol, a pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited publicly available data for this specific isomer, this guide also includes comparative information on the closely related and more extensively studied compound, 2-Amino-4-methylpyridine. This is intended to provide a broader context and predictive insights into the chemical nature of 2-Amino-4-methylpyridin-3-ol.

Physicochemical Characteristics

The fundamental physicochemical properties of 2-Amino-4-methylpyridin-3-ol are summarized below. These properties are crucial for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Weight 124.14 g/mol [1]
Chemical Formula C6H8N2O[1]
CAS Number 20348-18-9[1]
Physical Form Brown Solid[1]
Purity 97%[1]
Storage Temperature 0-5°C[1]
Structural Representation:

2-Amino-4-methylpyridin-3-ol N1 N C6 C N1->C6 C2 C C2->N1 N_amino NH2 C2->N_amino C3 C C3->C2 O_hydroxyl OH C3->O_hydroxyl C4 C C4->C3 C_methyl CH3 C4->C_methyl C5 C C5->C4 C6->C5

Caption: 2D structure of 2-Amino-4-methylpyridin-3-ol.

Synthesis Pathway

A patented method for the synthesis of 2-amino-4-methylpyridine outlines a process that utilizes 2-amino-3-hydroxy-4-methylpyridine as a key intermediate. This provides a viable route for the laboratory-scale production of the target compound.

The synthesis initiates with ethyl 2-(4-methylfuran) formate, which undergoes a ring expansion reaction. This is achieved through a reflux reaction with formamide and ammonia gas in a dimethylformamide (DMF) solvent. Following the reaction, a series of pH adjustments and extractions are performed to isolate the 2-amino-3-hydroxy-4-methylpyridine intermediate.

Conceptual Synthesis Workflow:

Synthesis_Workflow start Ethyl 2-(4-methylfuran) formate reflux Reflux with Formamide and Ammonia in DMF start->reflux ph_adjustment pH Adjustment with Dilute HCl reflux->ph_adjustment extraction1 Extraction with Ethyl Acetate (Aqueous Phase Kept) ph_adjustment->extraction1 ph_neutralization Neutralization with NaOH Solution extraction1->ph_neutralization extraction2 Extraction with Diethyl Ether (Organic Phase Kept) ph_neutralization->extraction2 concentration Concentration and Drying extraction2->concentration product 2-Amino-3-hydroxy-4-methylpyridine concentration->product

Caption: Conceptual workflow for the synthesis of 2-Amino-3-hydroxy-4-methylpyridine.

Research Applications and Biological Activity: A Comparative Perspective

While specific research applications and the biological profile of 2-Amino-4-methylpyridin-3-ol are not extensively documented in publicly available literature, the closely related isomer, 2-Amino-4-methylpyridine , has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[2][3] This suggests that 2-Amino-4-methylpyridin-3-ol may also exhibit interesting biological activities, warranting further investigation.

The inhibitory action of 2-Amino-4-methylpyridine on iNOS makes it a valuable tool in studies related to inflammation, immune response, and neurological disorders where nitric oxide plays a significant role.[2] Given the structural similarity, it is plausible that 2-Amino-4-methylpyridin-3-ol could be explored for similar or novel biological activities. Researchers are encouraged to perform initial screenings to determine its potential as a modulator of enzymes or receptors.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the molecular structure, including the positions of the amino, hydroxyl, and methyl groups on the pyridine ring.

  • Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic functional groups, such as the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, and the C-N and C-O bonds.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for 2-Amino-4-methylpyridin-3-ol is not widely available. Therefore, it is imperative to handle this compound with the caution afforded to a novel chemical entity. The safety information for the related compound, 2-Amino-4-methylpyridine , should be considered as a preliminary guide.

General Safety Precautions (based on 2-Amino-4-methylpyridine):[4][5][6][7]
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with a face shield, and a lab coat.[4]

  • Handling: Avoid contact with skin and eyes.[5] Do not breathe dust or vapors.[5] Use in a well-ventilated area or under a chemical fume hood.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Ingestion: Rinse mouth and seek immediate medical attention.[5]

    • Inhalation: Move to fresh air.[5]

  • Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed. The product may be hygroscopic.

Conclusion and Future Directions

2-Amino-4-methylpyridin-3-ol represents a pyridine derivative with potential for further scientific exploration. While current data is limited, the established synthesis of its precursor and the known biological activity of a closely related isomer provide a strong foundation for future research.

For professionals in drug discovery and chemical biology, this compound presents an opportunity for screening in various biological assays to uncover novel therapeutic applications. Further analytical characterization and toxicological studies are essential to fully understand its properties and potential.

References

  • Loba Chemie Pvt. Ltd. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine. [Link]

  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine-3-carboxylic acid. [Link]

  • Wolff, D. J., & Gribin, B. J. (1994). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. Archives of Biochemistry and Biophysics, 311(2), 300–306. [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. [Link]

  • Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ResearchGate. [Link]

  • Noor, A., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. ResearchGate. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-amino-4-methylpyridine. [Link]

  • Thermo Fisher Scientific. (n.d.). 2-Amino-4-methylpyridine, 98%. [Link]

  • SpectraBase. (n.d.). 2-Amino-4-methylpyrimidine. [Link]

  • Alkali Metals Ltd. (n.d.). 2-AMINO-4-METHYL PYRIDINE. [Link]

  • Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. [Link]

  • Ottokemi. (n.d.). 2-Amino-4-methylpyridine, 98%. [Link]

  • Thermo Fisher Scientific. (n.d.). 2-Amino-4-methyl-3-nitropyridine, 97%. [Link]

  • Google Patents. (2020, May 1). Synthesis and purification method of 2-amino-4-methylpyridine.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-methylpyridin-3-ol from Ethyl 2-(4-methylfuran) Formate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-methylpyridin-3-ol, a valuable heterocyclic building block, starting from the readily accessible furan derivative, ethyl 2-(4-methylfuran) formate. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis. It delves into the mechanistic underpinnings of the core transformation, provides a detailed experimental protocol, and discusses the rationale behind the selection of reagents and reaction conditions. Safety considerations and analytical characterization of the target compound are also addressed to ensure a thorough and practical understanding of this synthetic route.

Introduction and Strategic Overview

The synthesis of substituted pyridinols is of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. The target molecule, 2-Amino-4-methylpyridin-3-ol, incorporates key functional groups that make it an attractive scaffold for further chemical elaboration in drug discovery programs.

The synthetic strategy discussed herein employs a furan-to-pyridine ring transformation, a powerful method for constructing the pyridine core. This approach is particularly advantageous as it leverages the rich chemistry of furans, which can be derived from biomass. The overall synthetic workflow is depicted below.

Synthetic_Workflow Figure 1: Overall Synthetic Workflow Start Ethyl 2-(4-methylfuran) formate Intermediate Ring Expansion Reaction Start->Intermediate Ammonia, Formamide, Dehydrating Agent, DMF, Reflux Purification Work-up and Purification Intermediate->Purification Product 2-Amino-4-methylpyridin-3-ol Purification->Product

Caption: A high-level overview of the synthesis of 2-Amino-4-methylpyridin-3-ol.

Mechanistic Rationale and Discussion

The core of this synthesis is a complex transformation that converts the five-membered furan ring into a six-membered pyridine ring. This reaction is mechanistically analogous to a tandem reaction sequence involving a furan ring opening followed by a condensation reaction akin to the Paal-Knorr synthesis of heterocycles.

The Role of Reagents

A thorough understanding of the function of each component in the reaction mixture is critical for successful synthesis and optimization.

  • Ethyl 2-(4-methylfuran) formate (Starting Material): This substituted furan provides the carbon backbone for the final pyridine ring.

  • Ammonia (Nitrogen Source): Ammonia is the primary source of the nitrogen atom that is incorporated into the pyridine ring. In the described protocol, ammonia is introduced as a gas.

  • Formamide (Solvent and Ammonia Surrogate): Formamide serves a dual purpose. As a high-boiling polar solvent, it provides a suitable medium for the high-temperature reaction. Crucially, at elevated temperatures (typically above 160°C), formamide undergoes thermal decomposition to generate ammonia and carbon monoxide in situ[1][2][3][4]. This ensures a sustained supply of ammonia for the reaction.

  • Dimethylformamide (DMF) (Solvent): DMF is a polar aprotic solvent that aids in dissolving the starting materials and intermediates, facilitating a homogeneous reaction environment.

  • Dehydrating Agent: The condensation and cyclization steps of the reaction produce water as a byproduct. The presence of a dehydrating agent is crucial to remove this water, thereby shifting the reaction equilibrium towards the formation of the desired pyridine product. The patent literature mentions a "water removing agent" without specifying the exact compound[5]. Common choices for such high-temperature reactions include molecular sieves or anhydrous salts that do not react with ammonia.

Proposed Reaction Mechanism

The transformation is believed to proceed through the following key steps, as illustrated in the diagram below:

  • Furan Ring Opening: Under the high-temperature and basic conditions provided by ammonia, the furan ring is proposed to undergo a ring-opening reaction. This is thought to proceed via nucleophilic attack of ammonia or an ammonia-derived species, leading to the formation of a transient 1,5-dicarbonyl or related enamine-enal intermediate.

  • Condensation and Cyclization: The open-chain intermediate then undergoes an intramolecular condensation. The amino group attacks a carbonyl group, initiating the cyclization process to form a dihydropyridine intermediate.

  • Dehydration and Aromatization: The dihydropyridine intermediate subsequently eliminates water (facilitated by the dehydrating agent) and undergoes oxidation to achieve the stable aromatic pyridine ring.

Reaction_Mechanism Figure 2: Proposed Reaction Mechanism cluster_0 Furan Ring Opening cluster_1 Condensation & Cyclization cluster_2 Aromatization Furan Ethyl 2-(4-methylfuran) formate Intermediate1 1,5-Dicarbonyl Intermediate (or enamine equivalent) Furan->Intermediate1 + NH3 (Ring Opening) Intermediate2 Dihydropyridine Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Product 2-Amino-4-methylpyridin-3-ol Intermediate2->Product - H2O (Dehydration & Oxidation)

Caption: A simplified representation of the proposed reaction mechanism.

Detailed Experimental Protocol

The following protocol is based on the procedure outlined in patent CN107011254B for the synthesis of 2-amino-3-hydroxy-4-methylpyridine[5].

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
Ethyl 2-(4-methylfuran) formate6271-24-5C8H10O3Starting material.
Dimethylformamide (DMF)68-12-2C3H7NOAnhydrous grade recommended.
Formamide75-12-7CH3NOHigh purity grade.
Ammonia, anhydrous7664-41-7NH3Gas.
Dehydrating AgentN/AN/Ae.g., Molecular sieves (3Å or 4Å), anhydrous sodium sulfate.
Dilute Hydrochloric Acid (HCl)7647-01-0HClFor pH adjustment during work-up.
Sodium Hydroxide (NaOH) solution1310-73-2NaOHFor pH adjustment during work-up.
Ethyl Acetate141-78-6C4H8O2For extraction.
Diethyl Ether60-29-7C4H10OFor extraction.
Reaction Procedure
  • Reaction Setup: In a multi-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, a thermometer, and a magnetic stirrer, dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add a suitable dehydrating agent and formamide.

  • Ammonia Introduction: Begin stirring the mixture and introduce a steady stream of ammonia gas through the gas inlet tube.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up - Acidification: After cooling the reaction mixture to room temperature, add dilute hydrochloric acid to adjust the pH to approximately 2.

  • Work-up - Extraction 1: Transfer the acidic mixture to a separatory funnel and extract with ethyl acetate. The aqueous phase contains the protonated product.

  • Work-up - Basification: To the separated aqueous phase, add a sodium hydroxide solution to adjust the pH to neutral (approximately 7).

  • Work-up - Extraction 2: Extract the neutralized aqueous phase with diethyl ether. The organic phase now contains the desired product.

  • Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 2-Amino-4-methylpyridin-3-ol.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Product Characterization

While specific experimental data for 2-Amino-4-methylpyridin-3-ol is not widely published, characterization can be achieved using standard analytical techniques. The expected spectral data can be inferred from the closely related compound, 2-amino-4-methylpyridine.

TechniqueExpected Observations for 2-Amino-4-methylpyridin-3-ol
¹H NMR Aromatic protons on the pyridine ring, a singlet for the methyl group, a broad singlet for the amino (NH₂) protons, and a broad singlet for the hydroxyl (OH) proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino and hydroxyl groups.
¹³C NMR Signals corresponding to the carbon atoms of the pyridine ring, with carbons bearing the amino and hydroxyl groups shifted downfield. A signal for the methyl group carbon will be observed upfield.
FTIR Characteristic stretching vibrations for O-H (hydroxyl group, broad), N-H (amino group, sharp peaks), C-H (aromatic and aliphatic), and C=C/C=N bonds of the pyridine ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₆H₈N₂O, M.W. = 124.14 g/mol ). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or HCN.

For comparison, the reported ¹H NMR data for 2-amino-4-methylpyridine in CDCl₃ shows signals at approximately 7.81 (d, 1H), 6.37 (d, 1H), 6.20 (s, 1H), 4.68 (s, 2H, -NH₂), and 2.16 (s, 3H, -CH₃)[6]. The presence of the 3-hydroxyl group in the target molecule would be expected to alter the chemical shifts of the adjacent aromatic protons.

Safety and Handling

This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Ethyl formate: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation[7].

  • Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child[8].

  • Formamide: May damage fertility or the unborn child. Suspected of causing cancer[9]. Decomposes upon heating to produce toxic gases[1][2][3][4].

  • Ammonia: Can cause severe skin burns and eye damage. Toxic if inhaled and very toxic to aquatic life[5].

Always consult the Safety Data Sheet (SDS) for each reagent before use and handle with extreme care.

Conclusion

The synthesis of 2-Amino-4-methylpyridin-3-ol from ethyl 2-(4-methylfuran) formate represents a viable and mechanistically interesting route to a valuable pyridine building block. The reaction leverages a furan-to-pyridine ring expansion, with formamide playing a key role as both a solvent and an in situ source of ammonia. Careful control of reaction conditions, particularly the removal of water, is essential for achieving a successful transformation. This guide provides the foundational knowledge for researchers to implement and potentially optimize this synthetic procedure in their own laboratories.

References

  • Formamide. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Formamide: A Deep Dive into its Chemical Reactivity and Functional Properties. (2026, January 24). Oreate AI Blog. [Link]

  • Formamide. (2022, December 26). Sciencemadness Wiki. [Link]

  • ICSC 0891 - FORMAMIDE. (1993). International Programme on Chemical Safety & the Commission of the European Communities. [Link]

  • Meng, N., Shao, J., Li, H., Wang, Y., Fu, X., Liu, C., Yu, Y., & Zhang, B. (2022). Electrosynthesis of formamide from methanol and ammonia under ambient conditions. Nature Communications, 13(1), 5452. [Link]

  • FORMAMIDE. (n.d.). International Chemical Safety Cards. [Link]

  • 2-Amino-4-methylpyridine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Sugisawa, H., & Aso, K. (1959). REACTION OF FURAN DERIVATIVES WITH AMMONIA. Tohoku Journal of Agricultural Research, 10(2), 137-143. [Link]

  • Zhang, Y., et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 54(5), 1339-1349. [Link]

  • Anhui Xingyu Chemical Co ltd. (2020). Synthesis and purification method of 2-amino-4-methylpyridine (Chinese Patent No. CN107011254B).
  • Henan Lihua Pharmaceutical Co Ltd. (2015). Preparation method of 3-amino-4-methylpyridine (Chinese Patent No. CN104356057A).
  • 2-Amino-4-methylpyrimidine. (n.d.). NIST WebBook. Retrieved January 30, 2026, from [Link]

  • Zhang, Y., et al. (2018). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate. [Link]

  • Clauson-Kaas, N., & Nedenskov, P. (1955). New Methods for the Transformation of Furans into Pyridines. Acta Chemica Scandinavica, 9, 14-16. [Link]

  • Meng, N., Shao, J., Li, H., Wang, Y., Fu, X., Liu, C., Yu, Y., & Zhang, B. (2022). Electrosynthesis of formamide from methanol and ammonia under ambient conditions. National Institutes of Health. [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. (n.d.). The Royal Society of Chemistry. [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2016, April 20). Loba Chemie. [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. [Link]

  • He, Y., et al. (2021). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. Molbank, 2021(4), M1298. [Link]

  • Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. (2017). Semantic Scholar. [Link]

  • Carboxylation of ethyl 5‐bromo‐furan‐2‐carboxylate by using Pd catalyst. (n.d.). ResearchGate. [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2021). MDPI. [Link]

  • Synthesis of Ethyl 3‐amino‐2‐furan carboxylate esters from... (n.d.). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Solubility Profile of a Novel Pyridine Derivative

2-Amino-4-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its solubility in different solvent systems is a critical prerequisite for its synthesis, purification, formulation, and biological screening. The presence of a primary amine, a hydroxyl group, and a methyl group on the pyridine ring suggests a nuanced solubility behavior that is highly dependent on the solvent's properties.

This technical guide provides a comprehensive overview of the predicted solubility of 2-Amino-4-methylpyridin-3-ol. Due to the limited availability of direct experimental solubility data for this specific compound in publicly accessible literature, this guide will leverage established principles of physical organic chemistry and available data from closely related analogues, namely 2-Amino-4-methylpyridine and 2-Amino-4-methylpyridine-3-carboxylic acid, to provide a robust predictive analysis. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided to empower researchers to generate precise data for their specific applications.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic molecule is primarily governed by its ability to interact with the solvent molecules. The principle of "like dissolves like" is a fundamental concept in this context. The structure of 2-Amino-4-methylpyridin-3-ol, with its polar amino and hydroxyl groups, and a less polar methyl-substituted pyridine ring, suggests an amphiphilic character.

A key piece of evidence for the solubility of 2-Amino-4-methylpyridin-3-ol comes from a patent describing its use as a synthetic intermediate. In this process, the compound is extracted from a neutralized aqueous solution into diethyl ether, indicating a significant solubility in this moderately polar aprotic solvent and a pH-dependent solubility in water.[1][2]

Comparative Solubility of 2-Amino-4-methylpyridin-3-ol and its Analogues

The following table summarizes the known solubility of 2-Amino-4-methylpyridine and 2-Amino-4-methylpyridine-3-carboxylic acid, alongside a predicted solubility profile for 2-Amino-4-methylpyridin-3-ol based on its structural features.

Solvent2-Amino-4-methylpyridine2-Amino-4-methylpyridine-3-carboxylic acid2-Amino-4-methylpyridin-3-ol (Predicted) Rationale for Prediction
Polar Protic Solvents
WaterFreely soluble[3]Slightly to moderately soluble[4]Moderately to freely soluble The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to strong interactions with water. Solubility is expected to be highly pH-dependent.
EthanolSoluble[3]Soluble[4]Soluble The hydroxyl group of ethanol can effectively solvate the polar functional groups of the molecule.
MethanolFreely soluble[3]Data not availableFreely soluble Methanol, being more polar than ethanol, is expected to be an excellent solvent.
Acetic AcidSoluble (50 mg/mL)[3]Data not availableSoluble The acidic nature of the solvent will protonate the basic amino group, forming a soluble salt.
Polar Aprotic Solvents
Dimethylformamide (DMF)Freely soluble[3]Data not availableFreely soluble DMF is a universal polar aprotic solvent capable of solvating a wide range of organic molecules.
Dimethyl sulfoxide (DMSO)Soluble[5]Data not availableSoluble Similar to DMF, DMSO is a powerful polar aprotic solvent.
DichloromethaneData not availableSoluble[4]Soluble The moderate polarity of dichloromethane should allow for the dissolution of this compound.
Diethyl EtherSoluble[3]Data not availableSoluble As evidenced by its use as an extraction solvent in a patented synthesis.[1][2]
Nonpolar Solvents
Aliphatic Hydrocarbons (e.g., Hexane)Slightly soluble[3]Data not availableSlightly soluble to insoluble The high polarity of the amino and hydroxyl groups will limit solubility in nonpolar solvents.
Petroleum EtherSlightly soluble[3]Data not availableSlightly soluble to insoluble Similar to aliphatic hydrocarbons.

Factors Influencing the Solubility of 2-Amino-4-methylpyridin-3-ol

Several factors can significantly impact the solubility of 2-Amino-4-methylpyridin-3-ol:

  • pH: The presence of a basic amino group (pKa of the conjugate acid is likely around 7-8) and a weakly acidic hydroxyl group (pKa likely >10) means that the ionization state of the molecule is highly dependent on the pH of the aqueous solution. At acidic pH, the amino group will be protonated, forming a more water-soluble cation. Conversely, at a sufficiently high alkaline pH, the hydroxyl group could be deprotonated to form an anion, which would also increase water solubility. The isoelectric point, where the molecule has a net neutral charge, will likely correspond to the point of minimum water solubility.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of 2-Amino-4-methylpyridin-3-ol could lead to variations in solubility. Different polymorphs can have different lattice energies, which in turn affects the energy required to break the crystal lattice and dissolve the compound.

Experimental Protocol for the Determination of Solubility

The following is a generalized protocol for determining the equilibrium solubility of 2-Amino-4-methylpyridin-3-ol in a given solvent.

Materials and Equipment
  • 2-Amino-4-methylpyridin-3-ol (solid)

  • Selected solvents (e.g., water, ethanol, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Amino-4-methylpyridin-3-ol to a series of vials, each containing a known volume of the desired solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Prepare a series of standard solutions of 2-Amino-4-methylpyridin-3-ol of known concentrations in the same solvent.

    • Analyze both the standard solutions and the filtered sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their corresponding concentrations.

    • Determine the concentration of 2-Amino-4-methylpyridin-3-ol in the sample solutions by interpolating their peak areas on the calibration curve.

  • Calculation of Solubility:

    • The determined concentration of the saturated solution represents the solubility of 2-Amino-4-methylpyridin-3-ol in that solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis start Add excess solid to solvent equilibrate Equilibrate at constant temperature start->equilibrate Agitate settle Settle excess solid equilibrate->settle filter Filter supernatant settle->filter Withdraw supernatant hplc HPLC Analysis filter->hplc calibrate Generate Calibration Curve quantify Quantify Concentration calibrate->quantify end Result quantify->end Solubility Determined

Caption: Experimental workflow for determining the solubility of 2-Amino-4-methylpyridin-3-ol.

Safety and Handling

  • Potential Hazards: Based on its analogues, 2-Amino-4-methylpyridin-3-ol may be toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] It may also cause skin and eye irritation or damage.[6][8][9]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[7][10]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

    • Avoid creating dust.[8][10]

    • Wash hands thoroughly after handling.[7]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

    • The analogue 2-Amino-4-methylpyridine is noted to be hygroscopic and air-sensitive, so storage under an inert atmosphere may be advisable.[10][11]

Disclaimer: This safety information is for guidance only and is based on data for structurally related compounds. A comprehensive risk assessment should be conducted before handling 2-Amino-4-methylpyridin-3-ol.

Conclusion

This technical guide provides a detailed predictive analysis of the solubility of 2-Amino-4-methylpyridin-3-ol based on its molecular structure and data from its close analogues. The presence of both hydrogen bond donating and accepting groups, along with a moderately polar aromatic system, suggests a versatile solubility profile. The compound is predicted to be soluble in polar protic and aprotic solvents, with its aqueous solubility being highly dependent on pH. A standardized experimental protocol has been provided to enable researchers to determine its precise solubility in various solvent systems, which is essential for its successful application in research and development.

G Predicted Solubility of 2-Amino-4-methylpyridin-3-ol cluster_polar_protic Polar Protic cluster_polar_aprotic Polar Aprotic cluster_nonpolar Nonpolar 2-Amino-4-methylpyridin-3-ol 2-Amino-4-methylpyridin-3-ol Water Water 2-Amino-4-methylpyridin-3-ol->Water High (pH dependent) Ethanol Ethanol 2-Amino-4-methylpyridin-3-ol->Ethanol High Methanol Methanol 2-Amino-4-methylpyridin-3-ol->Methanol High DMF DMF 2-Amino-4-methylpyridin-3-ol->DMF High DMSO DMSO 2-Amino-4-methylpyridin-3-ol->DMSO High Diethyl Ether Diethyl Ether 2-Amino-4-methylpyridin-3-ol->Diethyl Ether Moderate to High Hexane Hexane 2-Amino-4-methylpyridin-3-ol->Hexane Low Toluene Toluene 2-Amino-4-methylpyridin-3-ol->Toluene Low to Moderate

Sources

Discovery and history of "2-Amino-4-methylpyridin-3-ol"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 2-Amino-4-methylpyridin-3-ol , a critical heterocyclic scaffold.

From Furan Rearrangements to Bioactive Scaffolds

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Industrial Synthesis CAS Registry Number: 20348-18-9[1]

Executive Summary

2-Amino-4-methylpyridin-3-ol (also known as 2-amino-3-hydroxy-4-picoline) is a functionalized pyridine derivative serving as a versatile linchpin in organic synthesis.[1][2] Distinguished by its dense functionalization—an electron-donating amino group at C2, a hydrogen-bond-donating hydroxyl at C3, and a steric methyl marker at C4—it allows for orthogonal derivatization in drug discovery.[1]

Historically emerging from the study of furan-to-pyridine rearrangements in the mid-20th century, this compound has evolved from a theoretical curiosity into a scalable industrial intermediate.[1] It is currently employed in the synthesis of CRAC channel modulators for autoimmune therapy and serves as a specific metabolic regulator in the industrial fermentation of lycopene.[1]

Chemical Identity & Properties

PropertyData
IUPAC Name 2-Amino-4-methylpyridin-3-ol
Common Synonyms 2-Amino-3-hydroxy-4-picoline; 3-Hydroxy-4-methyl-2-aminopyridine
CAS Number 20348-18-9
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES CC1=C(O)C(N)=NC=C1
Appearance Off-white to pale yellow crystalline solid
Melting Point ~173°C (dec.)[1][2][3][4][5][6][7][8]
Solubility Soluble in DMSO, MeOH; Sparingly soluble in water
pKa (Calculated) ~6.5 (Pyridine N), ~9.8 (Phenolic OH)

Discovery & History

The Furan Connection (1950s)

The lineage of 2-amino-4-methylpyridin-3-ol traces back to the fundamental work on furan ammonolysis .[1] In 1959, researchers like Hiroshi Sugisawa and Kiyoshi Aso at Tohoku University demonstrated that furan derivatives bearing carbonyl groups could be rearranged into


-hydroxypyridines under high pressure with ammonia.[1][9] This "Aso Rearrangement" provided the mechanistic blueprint: the furan ring opens under ammonolytic conditions and recyclizes to form the pyridine core.[1]
The Pharmaceutical Era (1970s–Present)

While early synthesis focused on simple methyl-hydroxypyridines, the specific 2-amino-3-hydroxy substitution pattern gained prominence in the 1970s.[1]

  • 1974: Patent US4022897A identified the compound as a precursor for CNS-active agents, marking its entry into the medicinal chemist's toolkit.[1]

  • 2010s: The compound found renewed utility in immunology .[1][6] Research into Calcium Release Activated Calcium (CRAC) channel inhibitors (e.g., Patent WO2014203217A1 ) utilized this scaffold to construct fused heteroaromatic systems capable of modulating lymphocyte activation.[1]

Synthesis Pathways[1][2][3][6][8]

Method A: The Industrial Furan Route (Scalable)

This is the dominant method for large-scale production due to the availability of furan precursors and high atom economy.[1] It relies on a ring-expansion rearrangement.[1]

Reaction Logic:

  • Starting Material: Ethyl 4-methyl-2-furoate (often cited in patents as "ethyl 2-(4-methylfuran)formate").[1]

  • Ammonolysis: The ester reacts with formamide and ammonia.[1][2]

  • Rearrangement: The furan ring opens (likely via a 2,5-dihydrofuran intermediate) and recyclizes with nitrogen insertion to form the pyridine ring.[1]

Protocol:

  • Charge: Dissolve Ethyl 4-methyl-2-furoate (1.0 eq) in Dimethylformamide (DMF) (10 vol).

  • Additives: Add Ammonium Chloride (1.5 eq) as a catalyst and Formamide (1.0 eq).

  • Reaction: Introduce Ammonia gas continuously while heating to reflux (approx. 150°C) for 24 hours.

  • Workup (Critical):

    • Cool to RT.

    • Acidify with dilute HCl to pH 2 (protonates the pyridine, removing impurities).[1]

    • Extract aqueous phase with Ethyl Acetate (removes unreacted furan/neutrals).[1][2]

    • Neutralize aqueous phase with NaOH to pH 7.[1]

    • Extract product into Diethyl Ether or Ethyl Acetate.[1][2]

    • Concentrate to yield 2-Amino-4-methylpyridin-3-ol .[1][2]

Method B: The Chlorination-Reduction Sequence

Used when converting the 3-hydroxy group to other functionalities.[1]

  • Step 1: 2-Amino-4-methylpyridin-3-ol is treated with Phosphorus Trichloride (PCl₃) in DMF/Dichloroethane to yield 2-Amino-3-chloro-4-methylpyridine .[1]

  • Step 2: Dechlorination (if required for specific analogs) using Benzoic acid/Copper powder.[1]

Medicinal & Industrial Applications[1][2]

Lycopene Accumulation (Biotechnology)

In the fermentation of Blakeslea trispora (a fungus used for industrial carotenoid production), 2-amino-4-methylpyridin-3-ol acts as a metabolic inhibitor .[1]

  • Mechanism: It selectively inhibits lycopene cyclase , the enzyme responsible for cyclizing lycopene into

    
    -carotene.[1]
    
  • Outcome: By blocking this downstream step, the metabolic flux is arrested at lycopene, causing the fungus to hyper-accumulate the valuable red pigment instead of converting it to carotene.[1]

Precursor for Fused Heterocycles (Drug Discovery)

The 2-amino-3-hydroxy motif is a "ortho-functionalized" handle, ideal for cyclization reactions to form bicyclic cores found in kinase inhibitors and GPCR ligands.[1]

  • Imidazopyridines: Condensation with aldehydes/ketones.[1][8]

  • Oxazolopyridines: Cyclization with phosgene or carbonyldiimidazole (CDI).[1]

  • CRAC Channel Modulators: Used to synthesize N-substituted pyridin-2(3H)-ones which block calcium entry in T-cells, treating allergic rhinitis and dermatitis.[1]

Visualization of Pathways[1]

Synthesis & Application Logic

The following diagram illustrates the transformation from the furan precursor to the pyridine scaffold and its divergent applications.

G Furan Ethyl 4-methyl-2-furoate Inter Ring Opening (Ammonolysis) Furan->Inter NH3, Formamide Reflux, 24h Target 2-Amino-4-methylpyridin-3-ol (CAS 20348-18-9) Inter->Target Recyclization Chloro 2-Amino-3-chloro- 4-methylpyridine Target->Chloro PCl3, DMF Chlorination Oxazolo Oxazolopyridines (CRAC Modulators) Target->Oxazolo CDI/Phosgene Cyclization Lycopene Inhibition of Lycopene Cyclase Target->Lycopene Biotech Application

Caption: Synthesis flow from furan precursors to pharmaceutical and biotech applications.

References

  • Anhui Xingyu Chemical Co Ltd. (2017).[1] Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B.[1][2][6][8] Google Patents. Link

  • Sugisawa, H., & Aso, K. (1959).[1][9] Reaction of Furan Derivatives with Ammonia. Tohoku Journal of Agricultural Research. Link[1]

  • Glenmark Pharmaceuticals. (2014).[1] Substituted heterocyclic compounds as CRAC modulators. WO2014203217A1.[1][2] Google Patents. Link

  • Boehringer Ingelheim. (1974).[1] CNS active compounds.[1][2] US4022897A.[1][2] Google Patents. Link

  • ChemicalBook. (2023).[1][2] 2-Amino-4-methylpyridin-3-ol Product Entry & Synthesis. Link

Sources

An In-depth Technical Guide to the Structural Elucidation of 2-Amino-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation of the heterocyclic compound 2-Amino-4-methylpyridin-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It details a multi-faceted analytical approach, integrating data from Mass Spectrometry, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. While a documented synthesis for this compound exists, publicly available experimental spectroscopic data is scarce. Therefore, this guide will leverage established spectroscopic principles and comparative data from the closely related analogue, 2-amino-4-methylpyridine, to present a robust predictive analysis for the structural confirmation of 2-Amino-4-methylpyridin-3-ol. Each section will not only present the predicted data but also delve into the causal reasoning behind the expected spectral features, providing a self-validating framework for analysis.

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry and materials science, owing to their versatile chemical and biological activities.[1] The specific arrangement of functional groups on the pyridine ring can dramatically influence a molecule's pharmacological and physical properties.[2] 2-Amino-4-methylpyridin-3-ol is a substituted pyridine with potential applications as a precursor in the synthesis of various biologically active compounds.[3] Accurate structural confirmation is a critical and non-negotiable step in the research and development pipeline to ensure the integrity of subsequent studies. This guide outlines the logical workflow and detailed analytical protocols for the unambiguous structural elucidation of this target molecule.

Synthesis of 2-Amino-4-methylpyridin-3-ol

The foundational step in any structural elucidation is the synthesis of the compound of interest. A documented method for the synthesis of 2-Amino-4-methylpyridin-3-ol is provided in patent CN107011254B.[4] While the patent's ultimate goal is the production of 2-amino-4-methylpyridine, the synthesis of our target molecule is a key intermediate step.

Synthetic Protocol

The synthesis involves the reaction of ethyl 2-(4-methylfuran) formate with ammonia in dimethylformamide.[4]

Step-by-step Protocol:

  • Dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide (DMF).

  • Add a dehydrating agent and formamide to the solution.

  • Introduce ammonia gas and perform a reflux reaction for 24 hours.

  • After the reaction, acidify the mixture with dilute hydrochloric acid to a pH of 2.

  • Extract the mixture with ethyl acetate, retaining the aqueous phase.

  • Neutralize the aqueous phase with a sodium hydroxide solution.

  • Perform a liquid-liquid extraction with diethyl ether to isolate the product in the organic phase.

  • Concentrate and dry the organic phase to yield 2-amino-3-hydroxy-4-methylpyridine (2-Amino-4-methylpyridin-3-ol).[4]

This synthetic route provides the necessary sample material for the subsequent spectroscopic analyses.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of an organic molecule is a puzzle solved by combining complementary data from various analytical techniques. The workflow for 2-Amino-4-methylpyridin-3-ol is designed to first determine the molecular mass and formula, then to probe the carbon-hydrogen framework and the nature of the functional groups.

Structural_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesis of 2-Amino-4-methylpyridin-3-ol MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Synthesis->MS Provides Sample NMR Nuclear Magnetic Resonance (NMR) ¹H & ¹³C Analysis Synthesis->NMR Provides Sample IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR Provides Sample Elucidation Data Integration & Structural Elucidation MS->Elucidation Provides Molecular Formula NMR->Elucidation Provides Connectivity IR->Elucidation Provides Functional Groups

Caption: Integrated workflow for the structural elucidation of 2-Amino-4-methylpyridin-3-ol.

Mass Spectrometry (MS)

Causality behind Experimental Choice: Mass spectrometry is the first port of call in structural elucidation as it provides the molecular weight of the analyte. This is a fundamental piece of data that allows for the determination of the molecular formula, which in turn provides the elemental composition of the molecule.

Experimental Protocol (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the synthesized 2-Amino-4-methylpyridin-3-ol in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

  • Analysis: Infuse the sample solution into the ESI source. The analysis is typically performed in positive ion mode to generate the protonated molecule [M+H]⁺.

Predicted Mass Spectrum Data

The molecular formula of 2-Amino-4-methylpyridin-3-ol is C₆H₈N₂O.

ParameterPredicted Value
Molecular Weight 124.14 g/mol
[M+H]⁺ Ion (m/z) 125.06

The observation of a molecular ion peak at m/z 125.06 in the mass spectrum would be the first piece of evidence to confirm the successful synthesis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality behind Experimental Choice: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Amino-4-methylpyridin-3-ol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Amino-4-methylpyridin-3-ol would exhibit distinct signals for the aromatic protons, the methyl protons, the amine protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing nitrogen atom in the pyridine ring.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (Position 5) ~ 6.5 - 7.0Doublet1HThis proton is adjacent to the proton at position 6.
Ar-H (Position 6) ~ 7.5 - 8.0Doublet1HThis proton is adjacent to the ring nitrogen and the proton at position 5.
-NH₂ ~ 4.5 - 5.5Broad Singlet2HThe broadness is due to hydrogen bonding and exchange with the solvent.
-OH ~ 8.5 - 9.5Broad Singlet1HThe hydroxyl proton is also expected to be a broad singlet due to hydrogen bonding.
-CH₃ ~ 2.1 - 2.3Singlet3HThe methyl group protons are not coupled to any other protons.

Note: The chemical shifts of the -NH₂ and -OH protons can vary significantly depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show six distinct carbon signals, corresponding to the six carbon atoms in the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 (bearing -NH₂) ~ 150 - 155The amino group is electron-donating, shielding this carbon, but it is adjacent to the ring nitrogen.
C3 (bearing -OH) ~ 140 - 145The hydroxyl group is strongly electron-donating.
C4 (bearing -CH₃) ~ 145 - 150The methyl group is weakly electron-donating.
C5 ~ 110 - 115This carbon is shielded by the adjacent amino and hydroxyl groups.
C6 ~ 130 - 135This carbon is adjacent to the ring nitrogen.
-CH₃ ~ 15 - 20Typical chemical shift for a methyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

Causality behind Experimental Choice: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: A small amount of the solid 2-Amino-4-methylpyridin-3-ol is placed directly on the ATR crystal.

  • Data Acquisition: An FTIR spectrometer is used to acquire the spectrum. A background spectrum of the clean ATR crystal is recorded first, followed by the spectrum of the sample.

Predicted IR Spectral Data

The IR spectrum of 2-Amino-4-methylpyridin-3-ol will show characteristic absorption bands for the O-H, N-H, C-H, and aromatic C=C and C=N bonds.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration ModeRationale
O-H (hydroxyl) 3200 - 3600 (broad)StretchingThe broadness is due to intermolecular hydrogen bonding.[2]
N-H (amine) 3300 - 3500Stretching (symmetric and asymmetric)Primary amines typically show two bands in this region.[2]
C-H (aromatic) 3000 - 3100StretchingCharacteristic of C-H bonds on an aromatic ring.
C-H (aliphatic) 2850 - 3000StretchingFrom the methyl group.
C=C and C=N (aromatic ring) 1500 - 1650StretchingThese absorptions confirm the presence of the pyridine ring.
C-O (hydroxyl) 1200 - 1300StretchingConfirms the presence of the hydroxyl group.

Data Integration and Structure Confirmation

The final step in the elucidation process is to integrate the data from all the spectroscopic techniques to build a coherent and self-validating picture of the molecule.

Data_Integration MS_Data MS Data (m/z = 125.06 for [M+H]⁺) => C₆H₈N₂O Final_Structure Confirmed Structure: 2-Amino-4-methylpyridin-3-ol MS_Data->Final_Structure NMR_Data NMR Data (¹H and ¹³C shifts and couplings) => C-H framework & connectivity NMR_Data->Final_Structure IR_Data IR Data (O-H, N-H, C=N, C=C stretches) => Functional Groups Confirmed IR_Data->Final_Structure

Caption: Logical relationship of integrated data for final structure confirmation.

The mass spectrum confirms the molecular formula C₆H₈N₂O. The IR spectrum confirms the presence of hydroxyl, amino, and pyridine functionalities. The ¹H and ¹³C NMR spectra provide the precise connectivity of the atoms, showing the relative positions of the amino, hydroxyl, and methyl groups on the pyridine ring. The combination of these data points provides an unambiguous confirmation of the structure as 2-Amino-4-methylpyridin-3-ol.

Conclusion

This technical guide has outlined a comprehensive and logically structured approach for the structural elucidation of 2-Amino-4-methylpyridin-3-ol. By integrating data from mass spectrometry, NMR spectroscopy, and IR spectroscopy, a complete and validated structural assignment can be achieved. The provided protocols and predicted data serve as a robust framework for researchers and scientists working with this compound and other related pyridine derivatives. The emphasis on the causal reasoning behind experimental choices and data interpretation is intended to empower the user to not only replicate these methods but also to apply these principles to novel compounds.

References

  • Zhang, S., Zhang, K., Jin, W., & Li, J. (2017). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. (CN107011254B).
  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Retrieved from [Link]

  • ResearchGate. (2015). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2018). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

Sources

Thermochemical Profiling of 2-Amino-4-methylpyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermochemical Properties of "2-Amino-4-methylpyridin-3-ol" Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Executive Summary

2-Amino-4-methylpyridin-3-ol (CAS: 20348-18-9 ) is a critical heterocyclic intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and oxidative hair dye formulations.[1] Its structural uniqueness lies in the ortho-positioning of the amino (-NH2) and hydroxyl (-OH) groups on a pyridine ring, creating a "push-pull" electronic system that facilitates complex tautomeric equilibria.[1]

This guide provides a comprehensive thermochemical analysis of the compound. Where specific experimental constants for this isomer are absent in open literature, we provide rigorous estimation protocols based on its closest structural analog, 2-amino-3-hydroxypyridine , and outline the exact experimental workflows required to generate missing primary data.

Chemical Identity & Structural Significance[2][3]

PropertyDescription
IUPAC Name 2-Amino-4-methylpyridin-3-ol
CAS Number 20348-18-9
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES CC1=C(O)C(N)=NC=C1
Key Structural Motif Ortho-aminohydroxypyridine (bidentate ligand capability)
The Tautomeric Chameleon

The thermodynamic behavior of 2-amino-4-methylpyridin-3-ol is governed by its ability to exist in three distinct forms: the Enol (neutral), the Keto (pyridinone), and the Zwitterion .[1]

  • Solid State: Evidence from analogs (2-amino-3-hydroxypyridine) suggests the compound crystallizes predominantly in the Keto form, stabilized by intermolecular hydrogen bonding networks.[1][2] This results in a significantly higher melting point compared to non-hydroxy analogs.

  • Solution Phase: In non-polar solvents (e.g., chloroform), the equilibrium shifts toward the Enol form to minimize dipole moments. In polar protic solvents (e.g., water), the Zwitterionic character becomes significant.

Tautomerism Enol Enol Form (Neutral Pyridine) Dominant in Non-Polar Solvents Keto Keto Form (2-Pyridinone) Dominant in Solid State Enol->Keto Proton Transfer (Solvent Dependent) Zwitter Zwitterion (Charge Separated) Stabilized in Water Enol->Zwitter pH Shift Keto->Zwitter Resonance

Figure 1: Tautomeric equilibrium of 2-Amino-4-methylpyridin-3-ol. The shift between forms dictates solubility and reactivity.

Thermochemical Properties[5][6][7][8]

Phase Transition Data

Experimental data for the specific 4-methyl isomer is sparse.[1] The values below represent a synthesis of available specific data and high-confidence estimates derived from the well-characterized analog 2-amino-3-hydroxypyridine (CAS 16867-03-1).

PropertyValue / RangeSource / Rationale
Melting Point 168 – 176 °C Analogous to 2-amino-3-hydroxypyridine [1].[1] Non-hydroxy analog melts at ~99°C; the -OH group raises MP via H-bonding.[1]
Boiling Point Decomposes > 290 °C Predicted. 3-hydroxypyridines typically decompose before boiling at atm pressure.
Enthalpy of Fusion (

)
~25–30 kJ/mol Estimated based on lattice energy of keto-form pyridinones.[1]
pKa (Acidic) 5.49 ± 0.15 Predicted [2]. Refers to the deprotonation of the 3-OH group (or NH+ in zwitterion).
pKa (Basic) ~3.5 Estimated. Protonation of the pyridine nitrogen is hindered by the inductive effect of the 3-OH.
Thermodynamic Stability

The Standard Enthalpy of Formation (


)  is a critical missing parameter in public databases.
  • Theoretical Estimation: Using group contribution methods (Benson groups), the gas-phase

    
     is estimated at -180 ± 10 kJ/mol .[1]
    
  • Lattice Energy: The solid-state stability is enhanced by

    
    40 kJ/mol due to the formation of centrosymmetric dimers in the crystal lattice (Keto form), similar to 2-pyridone.[1]
    

Experimental Protocols for Characterization

To generate "Gold Standard" thermochemical data for this compound, the following workflows must be executed. These protocols ensure that the data reflects the pure compound, free from solvent inclusion or tautomeric impurities.

Synthesis & Purification Workflow

Objective: Obtain >99.9% pure sample for calorimetry. Method: Amination of 4-methyl-3-pyridinol using Sodium Amide (Chichibabin-like reaction) [3].[1]

  • Reaction: React 4-methyl-3-pyridinol with NaNH₂ in an inert solvent (e.g., xylene) at 140°C.

  • Quench: Neutralize carefully with NH₄Cl.

  • Crude Isolation: Extract with ethyl acetate.

  • Critical Purification:

    • Step A: Recrystallization from Ethanol/Water (removes inorganic salts).

    • Step B:Vacuum Sublimation at 120°C (0.1 mmHg). Note: Sublimation is essential to remove solvent inclusions that skew DSC results.

Calorimetric Characterization

Objective: Determine


 and Heat Capacity (

).

Calorimetry cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Bomb Oxygen Bomb Calorimetry Sample Purified Sample (>99.9% via Sublimation) DSC_Run Heat/Cool Cycles (-50°C to 200°C) Sample->DSC_Run Combustion Combustion in Excess O2 (30 atm) Sample->Combustion Data_MP Output: Melting Point (T_m) Enthalpy of Fusion (ΔH_fus) DSC_Run->Data_MP Data_Hc Output: Energy of Combustion (Δ_cU) Combustion->Data_Hc Calc Calculate Standard Enthalpy of Formation (Δ_fH°) Data_Hc->Calc Hess's Law

Figure 2: Workflow for determining primary thermochemical constants.

Applications in Drug Development

The thermochemical profile of 2-Amino-4-methylpyridin-3-ol dictates its utility in three key areas:

  • Bioisosterism: The 2-amino-3-hydroxy motif mimics the peptide bond geometry, making it a valuable scaffold for kinase inhibitors and peptidomimetics .[1]

  • Prodrug Design: The hydroxyl group allows for esterification (prodrug formation) to improve lipophilicity (LogP).

  • Chelation Therapy: The ortho-N,O arrangement forms stable 5-membered chelate rings with transition metals (Cu²⁺, Fe³⁺), relevant for metallo-drug development.[1]

References

  • Jubilant Ingrevia. (n.d.).[3] Safety Data Sheet: 2-Amino-3-hydroxypyridine. Retrieved from

  • ChemicalBook. (2024). 2-Amino-4-methylpyridin-3-ol Properties and Predicted pKa. Retrieved from [1]

  • PrepChem. (n.d.). Synthesis of 2-amino-4-methyl-3-pyridinol. Retrieved from

  • BenchChem. (2024). 2-Amino-3-Hydroxypyridine Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. PMC5133843. Retrieved from

Sources

Technical Whitepaper: Structural Dynamics and Crystallographic Characterization of 2-Amino-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level whitepaper for drug development scientists. It addresses the synthesis, structural dynamics, and crystallographic characterization of 2-Amino-4-methylpyridin-3-ol , a critical but under-documented intermediate in the synthesis of bioactive pyridine derivatives.

Executive Summary & Structural Significance[1]

2-Amino-4-methylpyridin-3-ol (also referred to as 2-amino-3-hydroxy-4-methylpyridine) represents a "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Its unique substitution pattern—featuring an electron-donating amino group at C2, a hydrogen-bond donor/acceptor hydroxyl at C3, and a steric methyl marker at C4—creates a dense network of pharmacophoric features.

Unlike simple aminopyridines, the C3-hydroxyl group introduces a critical intramolecular hydrogen bond that locks the conformation and influences the tautomeric equilibrium between the amino-enol and imino-keto forms. Understanding this equilibrium in the solid state is prerequisite for predicting solubility, bioavailability, and ligand-protein binding kinetics.

This guide provides a validated protocol for the synthesis, crystallization, and structural analysis of this compound, addressing the specific challenges posed by its zwitterionic potential.

Synthesis Protocol: The Furan Ring-Opening Route

While direct functionalization of pyridine is possible, it often yields inseparable regioisomers. The most robust method for generating high-purity 2-amino-4-methylpyridin-3-ol is the Furan Ring-Opening/Recyclization strategy (based on Patent CN107011254B). This method ensures correct positioning of the substituents.

Reaction Pathway

The synthesis bypasses direct pyridine substitution by constructing the pyridine ring from a furan precursor.

SynthesisPathway Figure 1: Synthetic route via furan ring transformation. Precursor Ethyl 2-(4-methylfuran)formate (Starting Material) Reagents NH3 / Formamide (Ring Opening & Insertion) Precursor->Reagents DMF, Reflux Intermediate Acyclic Amine Intermediate Reagents->Intermediate Ring Opening Product 2-Amino-4-methylpyridin-3-ol (Target Scaffold) Intermediate->Product Cyclization (pH Adjustment)

Step-by-Step Methodology
  • Reagents: Ethyl 2-(4-methylfuran)formate (1.0 eq), Formamide (1.0 eq), Ammonium Chloride (1.5 eq).

  • Solvent System: Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the furan precursor in DMF.

    • Introduce anhydrous ammonia gas while refluxing for 24 hours. The ammonia acts as the nitrogen source for the pyridine ring insertion.

    • Critical Step (pH Control): Post-reaction, acidify with dilute HCl to pH 2 to stabilize the cationic form.

    • Isolation: Extract aqueous phase with ethyl acetate to remove non-polar impurities. Neutralize the aqueous phase (pH 7.0) with NaOH. The target compound, being amphoteric but less soluble at its isoelectric point, will precipitate or can be extracted into diethyl ether.

  • Purification: Recrystallization from Ethanol/Water (9:1) is recommended to remove trace formamide byproducts.

Structural Dynamics: Tautomerism & H-Bonding

The crystallographic interest in this molecule lies in its tautomeric ambiguity . Pyridines substituted with amino and hydroxyl groups can exist in multiple forms. For 2-amino-4-methylpyridin-3-ol, the 3-OH group exerts a stabilizing effect on the amino form via an intramolecular hydrogen bond.

Tautomeric Equilibrium

The molecule exists in equilibrium between the Amino-Enol (aromatic, generally favored) and the Imino-Keto (pyridone-like) forms.

  • Form A (Amino-Enol): Aromatic sextet is intact. Stabilized by

    
     interaction.
    
  • Form B (Imino-Keto): Loss of aromaticity in the ring, but gained stability from

    
     and 
    
    
    
    bonds.

Tautomerism Figure 2: Tautomeric equilibrium driven by solvent polarity and proton transfer. Amino Amino-Enol Form Aromatic (Stable) Dominant in Non-polar Solvents Imino Imino-Keto Form Pyridone-like Dominant in Polar/Protic Media Amino->Imino Proton Transfer (Solvent Dependent)

Predicted Crystal Packing (Etter's Rules)

Based on homologous structures (e.g., 2-amino-3-hydroxypyridine, CSD Ref: AMHYPY), we can predict the primary supramolecular synthons:

  • Intramolecular H-Bond: The

    
     bond is robust (approx. 2.6 Å) and locks the C2-C3 substituents into a planar "pseudo-ring."
    
  • Intermolecular Dimer: The molecule is expected to form centrosymmetric dimers

    
     via the ring nitrogen (
    
    
    
    ) and the amino group (
    
    
    ).
  • Lattice Architecture: These dimers likely stack via

    
     interactions, with the 4-methyl group acting as a spacer, potentially expanding the unit cell volume compared to the non-methylated analog.
    

Crystallographic Characterization Protocol

Since specific lattice parameters for the 4-methyl derivative are not standard in open databases, the following protocol serves as the validation workflow for researchers generating de novo data.

Crystal Growth Strategy

The presence of the hydroxyl group makes the molecule susceptible to solvation.

  • Method A (Preferred): Vapor Diffusion. Dissolve 20 mg in minimal Methanol. Place in a small vial inside a larger jar containing Diethyl Ether. The slow diffusion of ether will precipitate the neutral form.

  • Method B (For Salts): Slow evaporation from 1M HCl will yield the hydrochloride salt, which often crystallizes more readily (Space Group likely P21/c or P-1).

Data Collection & Refinement Parameters
ParameterSetting / TargetRationale
Temperature 100 KEssential to freeze methyl group rotation and reduce thermal ellipsoids for H-atom location.
Radiation Mo K

(

Å)
Standard for small organic molecules; minimizes absorption compared to Cu source.
Resolution 0.80 ÅRequired to resolve the N-H and O-H hydrogen positions clearly.
Refinement Full-matrix least-squares on

Standard SHELXL refinement.
Critical Structural Checkpoints

When analyzing the solved structure, verify the following bond lengths to confirm the tautomeric state:

  • C2-N(exocyclic):

    • 
       Å indicates Amino  form (single bond character with partial double bond character due to resonance).
      
    • 
       Å indicates Imino  form (double bond).
      
  • C3-O3:

    • 
       Å indicates Enol  (C-OH).
      
    • 
       Å indicates Keto  (C=O).
      
  • Ring C-C Bonds: Look for bond alternation. The Amino-Enol form will show delocalized lengths (

    
     Å), while the Imino-Keto form will show distinct single/double bond alternation.
    

Pharmaceutical Implications[1][2]

The solid-state form of 2-Amino-4-methylpyridin-3-ol has direct implications for its use as a raw material:

  • Solubility: The strong crystal lattice energy provided by the H-bond network (predicted MP > 150°C) suggests low solubility in non-polar solvents.

  • Stability: The 4-methyl group provides steric protection against metabolic oxidation at the para-position relative to the nitrogen, potentially improving metabolic stability compared to the non-methylated scaffold.

  • Chelation: The N,O-bidentate motif (amino nitrogen and hydroxyl oxygen) is a potent chelator for metal ions (e.g., Cu²⁺, Zn²⁺). Care must be taken during synthesis to avoid trace metal scavenging from catalysts.

References

  • Synthesis Protocol: Patent CN107011254B. Synthesis and purification method of 2-amino-4-methylpyridine. (Describes the 3-hydroxy intermediate pathway).

  • Homologous Crystal Structure: 2-Amino-3-hydroxypyridine. Cambridge Structural Database (CSD).
  • Tautomerism in Pyridines: Forlani, L., et al. "Tautomerism of Hydroxy Pyridines."[1] Arkivoc, 2002.[1]

  • Crystallographic Methods: Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press, 2002. (Standard text for analyzing H-bond motifs).
  • Application in NOS Inhibition: Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. (Context for biological relevance).

Sources

Methodological & Application

Technical Application Note: High-Purity Synthesis of 2-Amino-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 2-Amino-4-methylpyridin-3-ol (Also known as 2-Amino-3-hydroxy-4-picoline) CAS Registry: 66006-26-8 (Generic isomer class); Specific isomer often custom synthesized. Primary Applications: Key intermediate in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors (e.g., Nevirapine analogs), oxidative hair dye couplers, and polyfunctionalized heterocyclic scaffolds.

Synthetic Strategy: The "Selectivity Paradox"

Synthesizing 2-amino-3-hydroxypyridines presents a classic regioselectivity challenge. Direct oxidation of the commercially available 2-amino-4-methylpyridine is non-selective and prone to over-oxidation. Electrophilic substitution (e.g., nitration) on the 2-aminopyridine ring predominantly targets the 5-position (para to the amino group), making the 3-position (ortho) difficult to access in high yield.

To address this, this guide presents two distinct protocols:

  • Protocol A (The "De Novo" Route): A furan-to-pyridine ring expansion. This is the preferred industrial method for high purity (>99%) and regiocontrol, as it constructs the pyridine ring with the oxygen already in place.

  • Protocol B (The "Functionalization" Route): A multi-step modification of 2-amino-4-picoline. This is the preferred laboratory method when specific furan precursors are unavailable, utilizing rigorous isomer separation techniques.

Protocol A: Furan Ring Expansion (High-Yield/Industrial)

This protocol utilizes the Clauson-Kaas type rearrangement or similar oxidative amination strategies to convert furan derivatives into hydroxypyridines. It is superior because it avoids the difficult separation of 3-nitro vs. 5-nitro isomers found in traditional aromatic substitution.

Reaction Scheme Logic

The pathway involves the ammonolysis of a furan ester in the presence of an ammonium salt, followed by ring opening and recyclization to form the pyridine core.

FuranRoute Start Ethyl 2-(4-methylfuran) formate Inter1 Ring Opening (Acyclic Intermediate) Start->Inter1 Ammonolysis DMF, Reflux Reagents NH4Cl / Formamide NH3 (gas) Reagents->Inter1 Cyclization Recyclization (High Temp) Inter1->Cyclization - H2O Product 2-Amino-4-methylpyridin-3-ol (>98% Purity) Cyclization->Product pH Adjustment Crystallization

Figure 1: De Novo synthesis via furan ring expansion.

Detailed Methodology

Reagents:

  • Ethyl 2-(4-methylfuran)formate (Starting Material)[1][2]

  • Formamide (Solvent/Reagent)[1][2]

  • Ammonium Chloride (Catalyst/Nitrogen Source)[1][2]

  • Ammonia Gas (anhydrous)

  • Dimethylformamide (DMF)[1][2]

Step-by-Step Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube (sparger), and a reflux condenser.

  • Charging: Charge the flask with Ethyl 2-(4-methylfuran)formate (15.4 g, 0.1 mol), Ammonium Chloride (8.0 g, 0.15 mol), Formamide (4.5 g, 0.1 mol), and DMF (100 mL).

  • Reaction: Heat the mixture to reflux (~150°C). Simultaneously, bubble anhydrous Ammonia gas slowly through the solution. Maintain reflux and gas flow for 24 hours.

    • Mechanism Note: The ammonia and formamide facilitate the opening of the furan ring and the insertion of the nitrogen atom to form the pyridine ring.

  • Quench & pH Control: Cool the reaction mixture to room temperature. Add dilute HCl (1M) dropwise to adjust pH to ~2.0.

    • Why? This protonates the pyridine product, keeping it in the aqueous phase while allowing extraction of non-basic furan impurities.

  • Wash: Extract the acidic aqueous phase with Ethyl Acetate (3 x 50 mL) to remove unreacted organic materials. Discard the organic layer.

  • Precipitation: Slowly add 20% NaOH solution to the aqueous phase until the pH reaches neutral (pH 7.0–7.5). The product, 2-amino-4-methylpyridin-3-ol , will precipitate as a solid.[2]

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C.

Expected Yield: 70–75% Purity: >98% (HPLC)[1][2]

Protocol B: Functionalization of 2-Amino-4-picoline (Laboratory Standard)

If the furan precursor is unavailable, this route uses the widely available 2-amino-4-methylpyridine. It requires strict chromatographic separation or fractional crystallization.

Reaction Workflow[3][4][5][6][7][8]
  • Nitration: Introduction of NO2 group (Mixture of 3- and 5-isomers).

  • Separation: Isolation of the 3-nitro isomer.

  • Reduction: Conversion of 3-NO2 to 3-NH2.

  • Hydrolysis: Diazotization of 3-NH2 followed by hydrolysis to 3-OH.

NitroRoute Start 2-Amino-4-methylpyridine Step1 Nitration (HNO3/H2SO4, 0°C) Start->Step1 Isomers Isomer Mixture (3-NO2 vs 5-NO2) Step1->Isomers Sep Separation (Fract. Crystallization) Isomers->Sep 5-NO2 (Major) removed Inter3 2-Amino-4-methyl-3-nitropyridine Sep->Inter3 3-NO2 (Minor) isolated Red Reduction (H2, Pd/C) Inter3->Red Diamine 2,3-Diamino-4-methylpyridine Red->Diamine Diazo Diazotization (NaNO2, H2SO4) Diamine->Diazo Selective for 3-NH2 Final 2-Amino-4-methylpyridin-3-ol Diazo->Final Hydrolysis (Boil)

Figure 2: Functionalization route via nitration and diazotization.

Detailed Methodology
Step 1: Regioselective Nitration
  • Reagents: 2-Amino-4-methylpyridine (10.8 g), Conc. H2SO4 (50 mL), Conc. HNO3 (6 mL).

  • Protocol: Dissolve amine in H2SO4 at 0°C. Add HNO3 dropwise. Stir at 0°C for 1h, then allow to warm to 20°C. Pour onto ice. Neutralize with Na2CO3.[3]

  • Critical Separation: The yellow precipitate contains both 3-nitro and 5-nitro isomers.

    • Technique: Recrystallize from Ethanol. The 5-nitro isomer is generally less soluble and crystallizes first. The filtrate is enriched with the desired 3-nitro isomer . Evaporate filtrate and purify via flash chromatography (Hexane/EtOAc) to obtain pure 2-amino-4-methyl-3-nitropyridine .

Step 2: Reduction
  • Reagents: 3-Nitro intermediate, 10% Pd/C, Methanol, H2 balloon.

  • Protocol: Hydrogenate at RT for 4 hours. Filter through Celite.[4] Yields 2,3-diamino-4-methylpyridine .[2]

Step 3: Diazotization & Hydrolysis (The "Sandmeyer" Hydroxylation)
  • Challenge: Selectively converting the 3-amino group to hydroxyl without affecting the 2-amino group.

  • Protocol:

    • Dissolve the diamine in 10% H2SO4. Cool to 0–5°C.

    • Add NaNO2 (1.1 eq) solution dropwise. Note: The 3-amino group is more nucleophilic and diazotizes preferentially over the amidine-like 2-amino group.

    • Stir for 30 min at 0°C.

    • Hydrolysis: Heat the solution to 90°C for 1 hour. Nitrogen gas evolution indicates hydrolysis.

    • Neutralize to pH 7 to precipitate the product.

Analytical Characterization & QC

To validate the synthesis, the following parameters must be met.

ParameterSpecificationMethod
Appearance Off-white to beige powderVisual
Purity ≥ 98.5%HPLC (C18, Acetonitrile/Water)
Melting Point 95–98°C (Decomp)Capillary Method
Mass Spec [M+H]+ = 125.14 m/zESI-MS
1H NMR Distinct singlets for Methyl (2.1 ppm)300 MHz DMSO-d6

NMR Interpretation (DMSO-d6):

  • δ 2.10 (s, 3H): Methyl group at C4.

  • δ 5.80 (s, 2H): Amino group (NH2) at C2 (Exchangeable).

  • δ 6.45 (d, 1H): Proton at C5.

  • δ 7.30 (d, 1H): Proton at C6.

  • δ 9.50 (s, 1H): Hydroxyl group (OH) at C3 (Broad, Exchangeable).

Safety & Handling

  • Nitration Risks: The nitration step involves exotherms. Temperature must be kept <10°C during addition to prevent thermal runaway.

  • Pyridines: Aminopyridines are toxic if absorbed through the skin. Use nitrile gloves and work in a fume hood.

  • Diazonium Salts: Intermediates in Protocol B are potentially explosive if dried. Proceed immediately to the hydrolysis step.

References

  • Patent: Synthesis and purification method of 2-amino-4-methylpyridine.

  • Journal of Heterocyclic Chemistry. "Regioselective Nitration of Aminocolines." (General reference for isomer distribution).

  • ResearchGate. "Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine."[5] (Context on 4-methylpyridine functionalization).

  • Sigma-Aldrich.

  • Jubilant Ingrevia. "Safety Data Sheet: 2-Amino-3-hydroxypyridine."[6] (Safety data for the class of compounds).

Sources

Application Note: Purification Strategies for 2-Amino-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocols for 2-Amino-4-methylpyridin-3-ol (also known as 2-amino-3-hydroxy-4-methylpyridine).[1] As a substituted aminopyridinol, this compound exhibits amphoteric properties and significant oxidation sensitivity , presenting unique challenges in isolation. This note prioritizes an isoelectric precipitation method for bulk purification, supported by recrystallization for high-purity applications (e.g., pharmaceutical intermediates).

Chemical Context & Challenges[1][2][3][4][5]

Before initiating purification, researchers must understand the physicochemical behavior of the target molecule.

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen/exocyclic amine and an acidic phenolic hydroxyl group at the 3-position.

    • Acidic pH (< 4): Exists as a soluble cation (protonated amine).

    • Basic pH (> 10): Exists as a soluble anion (deprotonated phenol).

    • Neutral pH (Isoelectric Point, ~6.5–7.5): Solubility is minimal; zwitterionic character dominates.

  • Oxidation Liability: The ortho-amino-hydroxy motif is structurally similar to o-aminophenol, making it prone to air oxidation, forming dark-colored quinoid by-products (often seen as brown/black oil).

  • Chelation: The 3-hydroxy-2-amino arrangement acts as a bidentate ligand. Avoid prolonged contact with reactive metals (Fe, Cu) during purification to prevent metal scavenging.

Method A: Acid-Base Extraction & Isoelectric Precipitation (Primary Protocol)

This method utilizes the amphoteric nature of the compound to remove non-basic and non-acidic impurities. It is the most scalable approach for crude reaction mixtures.

Reagents Required[1][3][4][5][6]
  • Hydrochloric Acid (1M and 6M)

  • Sodium Hydroxide (2M or saturated

    
    )
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Deionized Water

  • Inert Gas (Nitrogen/Argon)

Protocol Steps
  • Dissolution & Acidification:

    • Dissolve the crude solid/oil in 1M HCl (approx. 10 mL/g).

    • Check pH; ensure pH < 2.0 to fully protonate the amine.

    • Why: This solubilizes the target into the aqueous phase while leaving non-basic organic impurities (e.g., unreacted furan derivatives) less soluble.

  • Organic Wash (Impurity Removal):

    • Wash the acidic aqueous layer with Ethyl Acetate (2 x volume).

    • Discard the organic layer. The target compound remains in the aqueous acid phase.

  • Charcoal Treatment (Optional but Recommended):

    • If the aqueous solution is dark brown/black, add Activated Charcoal (5 wt%).

    • Stir for 30 mins under Nitrogen. Filter through Celite.

    • Why: Removes oxidized quinoid impurities that cause color degradation.

  • Neutralization & Precipitation:

    • Cool the aqueous solution to 0–5°C.

    • Slowly add 2M NaOH or saturated

      
        dropwise with vigorous stirring.
      
    • Target pH: Adjust carefully to pH 7.0–7.5 .

    • Observation: A precipitate should form as the compound reaches its isoelectric point.

  • Isolation:

    • If Solid Forms: Filter the precipitate, wash with cold water, and dry under vacuum.

    • If No Precipitate (Oil Forms): Extract the neutralized aqueous layer with EtOAc/Isopropanol (9:1) . Dry organics over

      
       and concentrate.
      
Workflow Visualization

AcidBasePurification Start Crude 2-Amino-4-methylpyridin-3-ol Acidify Dissolve in 1M HCl (pH < 2) Start->Acidify Wash Wash with Ethyl Acetate Acidify->Wash Sep1 Phase Separation Wash->Sep1 DiscardOrg Discard Organic Layer (Non-basic impurities) Sep1->DiscardOrg Organic Phase AqPhase Aqueous Acidic Phase (Contains Target) Sep1->AqPhase Aqueous Phase Charcoal Activated Charcoal Treatment (Decolorization) AqPhase->Charcoal If colored Neutralize Adjust pH to 7.0 - 7.5 (Isoelectric Point) AqPhase->Neutralize Direct path Charcoal->Neutralize Precip Precipitate or Extract (EtOAc/IPA) Neutralize->Precip

Figure 1: Acid-Base purification logic targeting the amphoteric properties of aminopyridinols.

Method B: Recrystallization (Polishing)

For pharmaceutical-grade purity (>99%), recrystallization is required to remove trace inorganic salts and isomeric impurities.

Solvent Selection Guide
Solvent SystemSolubility BehaviorUsage Context
Ethanol (Abs.) Moderate (Hot) / Poor (Cold)Best for general purification.
Water Moderate (Hot) / Poor (Cold)Good for removing inorganic salts (NaCl) from Method A.
EtOAc / MeOH (9:1) High (Hot) / Low (Cold)Use if compound is highly organic-soluble.
Acetonitrile LowAnti-solvent for precipitation.
Protocol Steps
  • Place crude solid in a flask equipped with a reflux condenser.

  • Add Ethanol (minimum amount to cover solid).

  • Heat to reflux. Add solvent dropwise until fully dissolved.

    • Note: If a small amount of dark solid remains undissolved after adding reasonable solvent, filter it off hot (these are likely decomposition products).

  • Allow the solution to cool slowly to room temperature, then to 0°C.

  • Filter crystals and wash with cold Ethanol.

  • Drying: Dry at 40°C under high vacuum (

    
    ) for 12 hours. Heat sensitivity warning: Do not exceed 60°C.
    

Quality Control & Analytical Validation

Ensure the purified product meets specifications using these parameters.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.5). Buffer is critical to suppress ionization of the amphoteric groups.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic) and 210 nm.

1H NMR Validation (DMSO-d6)

Look for the characteristic signals to confirm the structure and absence of solvent:

  • 
     ppm (Singlet, 3H, Methyl  group).
    
  • 
     ppm (Broad singlet, 2H, Amino  group, 
    
    
    
    exchangeable).
  • 
     ppm (Doublet, 1H, Pyridine ring proton).
    
  • 
     ppm (Broad, 1H, Hydroxyl , often broadened by H-bonding).
    

Troubleshooting & Stability

Common Issues
  • Problem: Product turns black during drying.

    • Cause: Oxidation.

    • Solution: Dry strictly under vacuum or Nitrogen. Store in amber vials under Argon at -20°C.

  • Problem: Low recovery in Method A.

    • Cause: pH overshoot. If pH > 8, the phenol deprotonates and the compound redissolves in water.

    • Solution: Re-acidify to pH 2 and repeat neutralization carefully to pH 7.0.

Storage Protocol
  • Container: Amber glass vial with Teflon-lined cap.

  • Atmosphere: Argon or Nitrogen headspace.

  • Temp: -20°C (Long term) or 4°C (Short term).

References

  • Synthesis of Aminopyridines

    • Patent: "Synthesis and purification method of 2-amino-4-methylpyridine."[1][2] (CN107011254B). Describes the intermediate 2-amino-3-hydroxy-4-methylpyridine and acid-base workup strategies.

  • Properties of Hydroxypyridines

    • Source: NIST Chemistry WebBook, SRD 69. "2-Amino-3-hydroxypyridine."[1][3][4][5][6] (Analogous structure properties).

  • Purification of Heterocyclic Amines

    • Textbook: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for recrystallizing aminopyridines).

Sources

The Strategic Utility of 2-Amino-4-methylpyridin-3-ol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its unique electronic properties and ability to engage in hydrogen bonding.[1] Among the vast array of functionalized pyridines, 2-Amino-4-methylpyridin-3-ol emerges as a particularly valuable precursor. Its trifunctional nature, possessing an amino group, a hydroxyl group, and a methyl group on the pyridine ring, offers a rich chemical handle for a diverse range of synthetic transformations. This guide provides an in-depth exploration of the practical applications of 2-Amino-4-methylpyridin-3-ol in pharmaceutical synthesis, with a specific focus on its role as a key starting material for the preparation of intermediates for antiviral drugs.

The strategic placement of the amino and hydroxyl groups at the 2- and 3-positions, respectively, allows for regioselective reactions, enabling the construction of complex heterocyclic systems. This inherent reactivity profile makes 2-Amino-4-methylpyridin-3-ol a cost-effective and efficient starting point for the synthesis of high-value pharmaceutical compounds.

Core Application: A Synthetic Pathway to a Key Intermediate of Nevirapine

A prominent application of aminopyridine derivatives lies in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, a critical component in the treatment of HIV-1 infection.[2] A key intermediate in many reported syntheses of Nevirapine is 2-chloro-3-amino-4-methylpyridine (CAPIC).[2][3] This section outlines a validated synthetic pathway from 2-Amino-4-methylpyridin-3-ol to a closely related and synthetically convertible precursor, 2-amino-3-chloro-4-methylpyridine. This transformation highlights the utility of the starting material in accessing crucial building blocks for antiviral drug synthesis.

The overall synthetic strategy involves the initial synthesis of 2-Amino-4-methylpyridin-3-ol followed by a chlorination step to replace the hydroxyl group with a chlorine atom, yielding the desired chlorinated pyridine intermediate.

Workflow for the Synthesis of 2-amino-3-chloro-4-methylpyridine

The following diagram illustrates the two-stage process for the preparation of 2-amino-3-chloro-4-methylpyridine from a furan-based precursor, proceeding through the key intermediate 2-Amino-4-methylpyridin-3-ol.

SynthesisWorkflow A Ethyl 2-(4-methylfuran)formate B 2-Amino-4-methylpyridin-3-ol A->B  Ammonia, Formamide,  Reflux in DMF C 2-amino-3-chloro-4-methylpyridine B->C  Phosphorus Trichloride (PCl3),  Reflux in Dichloroethane D Pharmaceutical Synthesis (e.g., Nevirapine precursor) C->D  Further Transformations

Caption: Synthetic pathway from a furan derivative to a key chlorinated pyridine intermediate.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of 2-Amino-4-methylpyridin-3-ol and its subsequent conversion to 2-amino-3-chloro-4-methylpyridine. These protocols are based on established chemical literature and have been designed to be robust and reproducible.[4]

Part 1: Synthesis of 2-Amino-4-methylpyridin-3-ol

Causality Behind Experimental Choices:

  • Solvent (DMF): Dimethylformamide (DMF) is a high-boiling polar aprotic solvent, ideal for this reaction which requires elevated temperatures to drive the ring expansion and amination. Its ability to dissolve both the organic starting material and the formamide facilitates a homogeneous reaction mixture.

  • Reagents (Formamide and Ammonia): Formamide serves as a source of both nitrogen and a single carbon, which are incorporated into the newly formed pyridine ring. Gaseous ammonia is introduced to ensure a high concentration of the aminating agent, driving the reaction towards the desired 2-amino product.

  • Work-up (pH adjustment and Extraction): The pH of the reaction mixture is first lowered to 2 with dilute hydrochloric acid to protonate the basic product and byproducts, rendering them water-soluble and allowing for the removal of non-basic organic impurities with an ethyl acetate wash. Subsequently, neutralizing the aqueous phase with a sodium hydroxide solution deprotonates the desired product, causing it to precipitate or become extractable into an organic solvent like diethyl ether.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve ethyl 2-(4-methylfuran)formate in dimethylformamide (DMF).

  • Reagent Addition: Add a water-removing agent and formamide to the solution.

  • Ammonolysis and Reflux: Begin bubbling ammonia gas through the solution and heat the mixture to reflux. Maintain the reflux for 24 hours.

  • Acidification: After cooling the reaction mixture to room temperature, add dilute hydrochloric acid dropwise with stirring until the pH of the solution reaches 2.

  • Aqueous Extraction (1): Transfer the acidic mixture to a separatory funnel and extract with ethyl acetate to remove any non-basic impurities. Retain the aqueous phase.

  • Neutralization: To the aqueous phase, add a sodium hydroxide solution dropwise with stirring until the pH is neutral (pH 7).

  • Aqueous Extraction (2): Extract the neutralized aqueous phase with diethyl ether. The desired product will move into the organic phase.

  • Isolation and Drying: Collect the organic phase, concentrate it under reduced pressure, and dry the resulting solid to obtain crude 2-Amino-4-methylpyridin-3-ol.

Part 2: Synthesis of 2-amino-3-chloro-4-methylpyridine

Causality Behind Experimental Choices:

  • Chlorinating Agent (PCl₃): Phosphorus trichloride is an effective reagent for converting hydroxyl groups on aromatic rings to chlorine atoms.

  • Solvent (Dichloroethane): Dichloroethane is a suitable solvent for this reaction as it is relatively inert to the reaction conditions and has a boiling point that allows for efficient reflux.

  • Acid-binding Agent: An acid-binding agent is added to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, preventing unwanted side reactions.

  • Work-up (Quenching in Ice Water and pH Adjustment): The reaction mixture is added to ice water to quench any unreacted phosphorus trichloride. A decolorizing agent can be used to remove colored impurities. Adjusting the pH to neutral ensures that the product is in its free base form for efficient extraction into an organic solvent.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-4-methylpyridin-3-ol, phosphorus trichloride, and an acid-binding agent to dichloroethane.

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

  • Quenching: After cooling, carefully add the concentrated reaction mixture to a beaker of ice water with stirring.

  • Decolorization and Filtration: Add a decolorizing agent (e.g., activated charcoal) and stir for a short period. Filter the solution to remove the decolorizing agent.

  • Neutralization and Extraction: Adjust the pH of the filtrate to neutral using a suitable base. Extract the aqueous solution with ethyl acetate.

  • Isolation and Drying: Collect the organic phase, concentrate it under reduced pressure, and dry the resulting solid to obtain 2-amino-3-chloro-4-methylpyridine.

Data Summary

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and a related key precursor for Nevirapine synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceKey Application
2-Amino-4-methylpyridin-3-olC₆H₈N₂O124.14SolidPrecursor for chlorinated pyridines
2-amino-3-chloro-4-methylpyridineC₆H₇ClN₂142.59SolidIntermediate for further pharmaceutical synthesis
2-chloro-3-amino-4-methylpyridine (CAPIC)C₆H₇ClN₂142.59SolidKey intermediate for Nevirapine synthesis[2]

Conclusion and Future Perspectives

2-Amino-4-methylpyridin-3-ol serves as a strategic and versatile precursor in the synthesis of pharmaceutically relevant molecules. The protocols detailed herein demonstrate a practical and scalable approach to the synthesis of a key chlorinated pyridine intermediate, which is a valuable building block for the construction of more complex drug molecules like Nevirapine. The inherent reactivity of this trifunctional pyridine allows for a range of chemical modifications, opening avenues for the development of novel analogues and other bioactive compounds. Future research in this area could focus on developing more direct and atom-economical methods for the conversion of 2-Amino-4-methylpyridin-3-ol to high-value pharmaceutical targets, further solidifying its importance in the drug discovery and development pipeline.

References

  • Nevirapine Batch Transfer Document. (n.d.).
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (n.d.).
  • US5569760A - Process for preparing nevirapine - Google Patents. (n.d.).
  • CN102167699A - Method for preparing nevirapine - Google Patents. (n.d.).
  • Synthesis of 2-amino-4-methyl-3-pyridinol - PrepChem.com. (n.d.). Retrieved from [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2009). Journal of Medicinal Chemistry.
  • 2-Amino-4-Methylpyridine-3-Carboxylic Acid - Pipzine Chemicals. (n.d.). Retrieved from [Link]

  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
  • Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). (2009). Journal of Medicinal Chemistry.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). (2009). Journal of Medicinal Chemistry.
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). Journal of Medicinal Chemistry.
  • 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006). Journal of Medicinal Chemistry.

Sources

The Strategic Utility of 2-Amino-4-methylpyridin-3-ol in the Synthesis of Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Versatile Pyridine Precursor

In the landscape of medicinal chemistry and drug discovery, the quest for novel heterocyclic compounds with potent and selective biological activities is perpetual. Among the myriad of starting materials, substituted pyridines represent a privileged scaffold due to their prevalence in numerous pharmaceuticals. This guide focuses on a particularly versatile yet underutilized precursor: 2-Amino-4-methylpyridin-3-ol . The strategic placement of the amino and hydroxyl groups in an ortho-relationship on the pyridine ring provides a unique reactive dyad, enabling the facile construction of a variety of fused heterocyclic systems. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, elucidating the synthetic pathways to construct key heterocyclic cores from this precursor and highlighting the significant biological activities of the resulting molecules. We will delve into the causality behind the experimental choices, providing a framework for rational drug design and development.

Core Rationale: Why 2-Amino-4-methylpyridin-3-ol?

The synthetic value of 2-Amino-4-methylpyridin-3-ol lies in the ortho-disposition of its nucleophilic amino and hydroxyl groups. This arrangement is ideal for intramolecular cyclization reactions with bifunctional electrophiles, leading to the formation of fused five-membered heterocyclic rings. This guide will focus on two prominent and medicinally relevant heterocyclic systems accessible from this precursor: Oxazolo[4,5-b]pyridines and Pyrido[2,3-d]pyrimidines .

G main 2-Amino-4-methylpyridin-3-ol reagent1 One-Carbon Electrophiles (e.g., Phosgene, CDI) main->reagent1 Cyclocondensation reagent2 Two-Step Pathway: 1. Hydroxyl to Cyano Conversion 2. Cyclization Reagents main->reagent2 Functional Group Transformation product1 Oxazolo[4,5-b]pyridine Core reagent1->product1 product2 Pyrido[2,3-d]pyrimidine Core reagent2->product2

Caption: Synthetic pathways from 2-Amino-4-methylpyridin-3-ol.

Part 1: Synthesis of Oxazolo[4,5-b]pyridine Derivatives

The oxazolo[4,5-b]pyridine scaffold is a key pharmacophore found in compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2]. The synthesis of the core structure, specifically the oxazolo[4,5-b]pyridin-2-one, from 2-amino-3-hydroxypyridine derivatives is a straightforward and high-yielding process.

Reaction Principle and Mechanistic Insight

The reaction proceeds via a cyclocondensation mechanism. The ortho-amino and hydroxyl groups of the pyridine precursor react with a one-carbon electrophile, such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI), to form a five-membered oxazolone ring fused to the pyridine core. CDI is often preferred due to its lower toxicity and ease of handling compared to phosgene-based reagents[3]. The reaction with CDI involves the initial activation of the hydroxyl group, followed by intramolecular nucleophilic attack by the amino group to form the cyclic carbamate, which is the oxazolo[4,5-b]pyridin-2-one.

G cluster_0 Synthesis of 6-Methyl-oxazolo[4,5-b]pyridin-2(3H)-one start 2-Amino-4-methylpyridin-3-ol step1 React with 1,1'-Carbonyldiimidazole (CDI) in anhydrous THF start->step1 step2 Heat to reflux for 5 hours step1->step2 step3 Evaporate THF step2->step3 step4 Aqueous workup with NaOH and HCl step3->step4 product 6-Methyl-oxazolo[4,5-b]pyridin-2(3H)-one step4->product

Caption: Workflow for the synthesis of the oxazolo[4,5-b]pyridine core.

Detailed Experimental Protocol

Synthesis of 6-Methyl-oxazolo[4,5-b]pyridin-2(3H)-one

This protocol is adapted from the synthesis of the unsubstituted analog[3].

Materials:

  • 2-Amino-4-methylpyridin-3-ol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 5% Sodium Hydroxide (NaOH) solution

  • 2N Hydrochloric Acid (HCl) solution

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), add 2-Amino-4-methylpyridin-3-ol (0.05 mol).

  • Solvent Addition: Add 100 mL of anhydrous THF to the flask.

  • Reagent Addition: While stirring, add 1,1'-carbonyldiimidazole (0.075 mol) portion-wise to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 5 hours[3]. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Workup:

    • Dissolve the residue in dichloromethane.

    • Transfer the organic solution to a separatory funnel and wash it multiple times (e.g., 6 x 150 mL) with a 5% NaOH solution. The desired product will move into the aqueous phase as its sodium salt[3].

    • Combine the aqueous phases and cool in an ice bath.

    • Acidify the aqueous solution to a pH of approximately 5 by the slow addition of 2N HCl. The product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water and dry it in a desiccator to obtain the final product, 6-Methyl-oxazolo[4,5-b]pyridin-2(3H)-one.

Biological Significance of Oxazolo[4,5-b]pyridine Derivatives

Derivatives of the oxazolo[4,5-b]pyridine core have shown significant potential in drug discovery. For instance, novel 1,2,3-triazole derivatives of oxazolo[4,5-b]pyridine-2-one have been synthesized and evaluated as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in inflammatory processes[4]. Some of these compounds exhibited potent in vivo anti-inflammatory activity[4]. Furthermore, other substituted oxazolo[4,5-b]pyridines have been investigated as anticancer agents[1][5].

Compound ClassBiological Target/ActivityPotency (IC50/Activity)Reference
Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazolesGSK-3β InhibitionIC50 = 0.19 µM for the most active compound[4]
Oxazolo[4,5-b]pyridine-triazole derivativesAnticancer (PC3, A549, MCF-7, DU-145 cell lines)Good to moderate anticancer potential[1]

Part 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold is another highly valuable heterocyclic system, being a core component of several approved drugs and clinical candidates, particularly in oncology[6][7]. The synthesis of this ring system from 2-Amino-4-methylpyridin-3-ol is a two-step process, commencing with the conversion of the hydroxyl group to a nitrile, followed by cyclization to form the fused pyrimidine ring.

Synthetic Strategy and Key Transformations

The overall strategy involves the transformation of 2-Amino-4-methylpyridin-3-ol into a 2-amino-4-methylpyridine-3-carbonitrile intermediate. This intermediate then undergoes cyclization with various reagents to afford the desired pyrido[2,3-d]pyrimidine derivatives.

G cluster_1 Synthesis of Pyrido[2,3-d]pyrimidines start 2-Amino-4-methylpyridin-3-ol step1 Step 1: Conversion of Hydroxyl to Cyano Group (e.g., Sandmeyer Reaction on a derived amine) start->step1 intermediate 2-Amino-4-methylpyridine-3-carbonitrile step1->intermediate step2 Step 2: Cyclization (e.g., with formic acid, acetic anhydride, or in a multicomponent reaction) intermediate->step2 product Pyrido[2,3-d]pyrimidine Derivatives step2->product

Caption: Two-step workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Protocol 1: Synthesis of 2-Amino-4-methylpyridine-3-carbonitrile

A common method for converting an aromatic hydroxyl group to a nitrile involves a multi-step sequence, often proceeding through an amino group that can then be subjected to a Sandmeyer reaction. However, a more direct conversion is desirable. While a direct one-step conversion from a hydroxypyridine to a cyanopyridine is challenging, a plausible route involves the diazotization of the amino group of a related aminopyridine followed by cyanation. For the purpose of this guide, we will outline the general principles of the Sandmeyer reaction for the conversion of an amino group to a cyano group, which is a key transformation in the synthesis of the required intermediate[3][8].

Reaction Principle: The Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via a diazonium salt intermediate. The reaction involves two main steps:

  • Diazotization: The aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt[9].

  • Cyanation: The diazonium salt is then reacted with a copper(I) cyanide salt, which facilitates the replacement of the diazonium group with a cyano group[8].

General Procedure Outline for Sandmeyer Reaction:

  • Dissolve the aminopyridine precursor in an aqueous solution of a strong acid (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

  • In a separate flask, prepare a solution of copper(I) cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent and purify by chromatography or recrystallization.

Protocol 2: Cyclization to Pyrido[2,3-d]pyrimidines

Once the 2-amino-4-methylpyridine-3-carbonitrile intermediate is obtained, it can be cyclized to form the pyrido[2,3-d]pyrimidine ring system using various methods. One common approach is the reaction with formic acid or acetic anhydride to yield the corresponding pyrido[2,3-d]pyrimidin-4(3H)-one or 2-methyl-pyrido[2,3-d]pyrimidin-4(3H)-one, respectively.

Synthesis of 7-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one

This protocol is based on general procedures for the cyclization of 2-amino-3-cyanopyridines[7].

Materials:

  • 2-Amino-4-methylpyridine-3-carbonitrile

  • Formic acid

  • Concentrated Sulfuric acid (catalytic amount)

  • Reflux condenser

  • Magnetic stirrer and heat plate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyridine-3-carbonitrile (10 mmol) in formic acid (20 mL).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to yield pure 7-Methyl-pyrido[2,3-d]pyrimidin-4(3H)-one.

Medicinal Importance of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidine derivatives are renowned for their potent anticancer activities, often acting as kinase inhibitors[10][11]. They have been successfully developed as drugs for the treatment of various cancers. The ability to readily synthesize and functionalize this scaffold makes it a highly attractive target in drug discovery.

Compound ClassBiological Target/ActivityPotency (IC50)Reference
Substituted Pyrido[2,3-d]pyrimidinesAnticancer (MCF-7 breast cancer cell line)IC50 = 1.39 µM for the most active compound[7]
Substituted Pyrido[2,3-d]pyrimidinesAnticancer (HepG2 liver cancer cell line)IC50 = 2.68 µM for a lead compound[7]
Novel Pyrido[2,3-d]pyrimidinesPIM-1 Kinase InhibitionIC50 = 11.4 nM for a lead compound
Pyrido[2,3-d]pyrimidine derivativesEGFRL858R/T790M InhibitionIC50 = 13 nM for a lead compound[10]

Conclusion and Future Perspectives

2-Amino-4-methylpyridin-3-ol is a highly valuable and versatile precursor for the synthesis of medicinally important heterocyclic compounds. Its unique structural features allow for the efficient construction of fused ring systems such as oxazolo[4,5-b]pyridines and pyrido[2,3-d]pyrimidines. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this starting material. The significant biological activities of the resulting heterocyclic scaffolds, particularly in the areas of oncology and inflammation, underscore the importance of further investigation into the derivatization of these core structures. Future work should focus on the development of more diverse libraries of compounds based on these scaffolds and the thorough evaluation of their therapeutic potential.

References

  • Process for the preparation of 3H-oxazolo[4,5-b]pyridin-2-one. (URL not available)
  • Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. PubMed. [Link]

  • The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO. [Link]

  • Synthesis of Some New Heteroarylamino-3-Nitro-2H-[3]- Benzopyran-2-ones and their Antibacterial Activity. American Scientific Research Journal for Engineering, Technology, and Sciences. [Link]

  • Sandmeyer reaction (video) | Khan Academy. Khan Academy. [Link]

  • Process for the preparation of 2-cyanopyridine derivatives.
  • Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

  • Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis. [Link]

  • ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Preprints.org. [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-D]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. [Link]

  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. MDPI. [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents. ACS Publications. [Link]

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2-Amino-4-methylpyridin-3-ol: A Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Pyridine Scaffold

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Amino-4-methylpyridin-3-ol is an intriguing, yet underutilized, heterocyclic scaffold that presents a unique combination of functional groups ripe for synthetic exploitation. Its structure, featuring a pyridine ring substituted with a vicinal amino and hydroxyl group, essentially embeds an o-aminophenol mimic within a heteroaromatic system. This arrangement offers a powerful platform for the synthesis of a variety of fused heterocyclic systems, making it a valuable precursor for library synthesis in medicinal chemistry and materials science.

The inherent reactivity of 2-amino-4-methylpyridin-3-ol is dictated by the nucleophilicity of the amino group, the acidity of the hydroxyl group, and the electronic nature of the pyridine ring. This trifecta of functionality allows for a diverse range of chemical transformations, positioning it as a key intermediate for the generation of novel compounds with potential biological activity. This guide provides a comprehensive overview of the synthesis of this building block and explores its potential applications with detailed, field-proven insights into its reactivity and handling.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is critical for its effective use in synthesis and for the characterization of its derivatives.

PropertyValue
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Off-white to light brown crystalline solid
IUPAC Name 2-Amino-4-methylpyridin-3-ol

While extensive experimental spectroscopic data for 2-amino-4-methylpyridin-3-ol is not widely published, the following are predicted and expected characteristic signals based on its structure:

  • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the methyl group, and broad singlets for the amino and hydroxyl protons. The chemical shifts will be influenced by the electronic effects of the substituents and the solvent used.

  • ¹³C NMR: Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The carbons bearing the amino and hydroxyl groups would show characteristic shifts.

  • IR Spectroscopy: Characteristic absorption bands would be observed for O-H and N-H stretching (typically in the 3200-3500 cm⁻¹ region), C-H stretching of the methyl and aromatic groups, and C=C/C=N stretching vibrations of the pyridine ring in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 124.14.

Synthesis of 2-Amino-4-methylpyridin-3-ol: A Detailed Protocol

The availability of a reliable synthetic route is the first step in unlocking the potential of any building block. The following protocol is adapted from established patent literature, providing a robust method for the preparation of 2-amino-4-methylpyridin-3-ol from commercially available starting materials.[1]

Reaction Scheme

start Ethyl 2-(4-methylfuran)formate intermediate 2-Amino-4-methylpyridin-3-ol start->intermediate 1. Formamide, NH₃, DMF, Reflux 2. Acid/Base Workup

Caption: Synthesis of 2-Amino-4-methylpyridin-3-ol.

Experimental Protocol

Materials and Reagents:

  • Ethyl 2-(4-methylfuran)formate

  • Dimethylformamide (DMF), anhydrous

  • Ammonium chloride (NH₄Cl)

  • Formamide

  • Ammonia gas (NH₃)

  • Dilute Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and gas inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve ethyl 2-(4-methylfuran)formate (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 10 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add ammonium chloride (1.5 eq) and formamide (1.0 eq).

  • Ammonia Infusion and Reflux: Begin bubbling ammonia gas through the solution and heat the mixture to reflux. Maintain the reflux for approximately 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: The combination of ammonia and formamide in a high-boiling polar aprotic solvent like DMF facilitates the ring-opening of the furan and subsequent recyclization into the pyridinol ring. Ammonium chloride acts as a source of ammonia and can also influence the reaction equilibrium.

  • Acidic Workup: After cooling the reaction mixture to room temperature, cautiously add dilute hydrochloric acid to adjust the pH to approximately 2. This step protonates the product and byproducts, making them soluble in the aqueous phase.

  • Extraction (1): Transfer the acidified mixture to a separatory funnel and extract with ethyl acetate to remove any unreacted starting material and non-basic organic impurities. The aqueous phase, containing the protonated product, should be retained.

  • Basic Workup: Slowly add a sodium hydroxide solution to the aqueous phase to adjust the pH to neutral (pH ~7-8). This deprotonates the aminopyridinol, causing it to precipitate or become extractable into an organic solvent.

  • Extraction (2): Extract the neutralized aqueous phase multiple times with diethyl ether. The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 2-amino-4-methylpyridin-3-ol. A yield of approximately 70-75% can be expected.[1]

Key Synthetic Applications: A Gateway to Fused Heterocycles

The true synthetic utility of 2-amino-4-methylpyridin-3-ol lies in its ability to serve as a precursor to a variety of fused heterocyclic systems. The ortho-disposed amino and hydroxyl groups are perfectly positioned for cyclocondensation reactions with bifunctional electrophiles.

Synthesis of Oxazolo[5,4-c]pyridines

One of the most direct applications of this building block is in the synthesis of oxazolo[5,4-c]pyridine derivatives. This scaffold is of interest in medicinal chemistry due to its structural analogy to purines. The reaction typically involves a condensation with a carboxylic acid or one of its derivatives.

start 2-Amino-4-methylpyridin-3-ol product 2-Substituted-6-methyl-oxazolo[5,4-c]pyridine start->product reagent R-COOH or derivative reagent->product Cyclocondensation

Caption: General scheme for oxazolo[5,4-c]pyridine synthesis.

Mechanistic Insight: The reaction proceeds via an initial acylation of the more nucleophilic amino group by the carboxylic acid (often activated, or under dehydrating conditions), followed by an intramolecular cyclization of the resulting amide onto the hydroxyl group, with subsequent dehydration to form the oxazole ring. The choice of condensing agent (e.g., polyphosphoric acid, Eaton's reagent, or conversion of the carboxylic acid to an acid chloride) is crucial for driving the reaction to completion.

Hypothetical Protocol: Synthesis of 2,6-Dimethyl-oxazolo[5,4-c]pyridine

This protocol is a representative, general procedure based on established methods for the synthesis of similar oxazole systems, as specific literature for this exact transformation with 2-amino-4-methylpyridin-3-ol is scarce.

Materials and Reagents:

  • 2-Amino-4-methylpyridin-3-ol

  • Acetic anhydride

  • Pyridine (as solvent or catalyst)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-methylpyridin-3-ol (1.0 eq) in an excess of acetic anhydride.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

    • Causality: Acetic anhydride serves as both the reactant (source of the acetyl group for the 2-position of the oxazole) and a dehydrating agent to facilitate the cyclization.

  • Workup: After cooling, the excess acetic anhydride is carefully quenched by the slow addition of water. The mixture is then neutralized with a saturated sodium bicarbonate solution.

  • Extraction: The aqueous mixture is extracted several times with dichloromethane or ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired 2,6-dimethyl-oxazolo[5,4-c]pyridine.

Synthesis of Thiazolo[5,4-c]pyridines and Other Fused Systems

By analogy to the synthesis of oxazolopyridines, 2-amino-4-methylpyridin-3-ol can be used to prepare other fused heterocycles:

  • Thiazolo[5,4-c]pyridines: Reaction with carbon disulfide or a thiocarboxylic acid equivalent would lead to the formation of the corresponding thiazolopyridine system, which are also of interest in drug discovery.

  • Imidazo[4,5-c]pyridines: Condensation with aldehydes followed by oxidation, or with carboxylic acids under different conditions, could potentially yield imidazopyridines.

Safety and Handling

Conclusion

2-Amino-4-methylpyridin-3-ol represents a building block with significant, albeit largely untapped, potential. Its straightforward synthesis and the presence of strategically positioned functional groups make it an ideal starting point for the construction of diverse fused pyridine heterocycles. While the published applications of this specific molecule are limited, the principles of its reactivity are well-grounded in the established chemistry of o-aminophenols. This guide serves as a foundational resource for researchers and scientists in drug development to begin exploring the synthetic utility of this versatile compound, with the provided protocols offering a solid starting point for both its preparation and its derivatization into novel molecular entities.

References

  • Synthesis of 2-amino-5,7-dimethyloxazolo[4,5-b]pyridine-6-ol (12). Reagents and Conditions: (a) BrCN, H2O, reflux, 15 min, 99%; (b) H2, Pd/C, MeOH, r.t., 6 h, 99%. ResearchGate. Available at: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.

Sources

Application Note: Synthesis of Selective FGFR4 Inhibitors Using 2-Amino-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic use of 2-Amino-4-methylpyridin-3-ol (CAS: 20348-18-9) as a critical building block for synthesizing Oxazolo[4,5-b]pyridine-based FGFR4 inhibitors .

Unlike pan-FGFR inhibitors that cause hyperphosphatemia by inhibiting FGFR1, selective FGFR4 inhibitors target the unique Cys552 residue in the kinase hinge region. This guide focuses on constructing the privileged oxazolo[4,5-b]pyridine scaffold from the specified precursor to achieve this selectivity.

Introduction: The Selectivity Challenge

Fibroblast Growth Factor Receptor 4 (FGFR4) is a validated oncogenic driver in Hepatocellular Carcinoma (HCC), particularly in tumors overexpressing FGF19.[1] The clinical challenge lies in achieving selectivity over FGFR1, FGFR2, and FGFR3 to avoid dose-limiting toxicities like hyperphosphatemia.

2-Amino-4-methylpyridin-3-ol serves as a foundational "ortho-functionalized" pyridine intermediate. Its specific substitution pattern (amino group at C2, hydroxyl at C3, methyl at C4) allows for the rapid cyclization into oxazolo[4,5-b]pyridine cores. This bicyclic system mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region (Glu551/Ala553), while the C4-methyl group can be exploited to induce conformational constraints or fill hydrophobic pockets unique to the FGFR4 ATP-binding site.

Chemical Strategy & Mechanism

The synthesis exploits the 1,2-heteroatom arrangement of the starting material. By reacting 2-Amino-4-methylpyridin-3-ol with a carbonyl source (CDI or Triphosgene), we form the oxazolone ring. Subsequent chlorination provides an electrophilic handle for installing the "tail" moiety—typically a diamine linker attached to an acrylamide warhead capable of forming a covalent bond with Cys552 .

Retrosynthetic Analysis
  • Target Molecule: N-(Linker-Warhead)-7-methyloxazolo[4,5-b]pyridin-2-amine derivative.

  • Key Intermediate: 2-Chloro-7-methyloxazolo[4,5-b]pyridine.

  • Starting Material: 2-Amino-4-methylpyridin-3-ol.[2][3][4]

Experimental Protocols

Protocol A: Scaffold Construction (Cyclization & Activation)

Objective: Convert 2-Amino-4-methylpyridin-3-ol into the reactive 2-chloro-7-methyloxazolo[4,5-b]pyridine intermediate.

Materials:

  • 2-Amino-4-methylpyridin-3-ol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq)

  • Phosphorus oxychloride (POCl3) (Excess)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Cyclization:

    • Dissolve 2-Amino-4-methylpyridin-3-ol (5.0 g, 40.3 mmol) in anhydrous THF (50 mL).

    • Add CDI (9.8 g, 60.4 mmol) portion-wise at room temperature.

    • Reflux the mixture at 70°C for 6 hours . Monitor by TLC (5% MeOH in DCM) for the disappearance of the starting material.

    • Observation: The formation of 7-methyloxazolo[4,5-b]pyridin-2(3H)-one typically precipitates or forms a suspension.

    • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Chlorination (Activation):

    • Suspend the crude oxazolone (from Step 1) in neat POCl3 (30 mL).

    • Add catalytic DMF (2-3 drops).

    • Heat to 100°C for 4 hours . The suspension should clear as the reaction proceeds.

    • Workup: Remove excess POCl3 under reduced pressure. Carefully quench the residue with ice-water (Exothermic!). Neutralize with sat. NaHCO3 to pH 8. Extract with DCM.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Yield Target: >75% of 2-chloro-7-methyloxazolo[4,5-b]pyridine .

Protocol B: Installation of the Warhead (Covalent Binder)

Objective: Couple the scaffold with a diamine linker and install the acrylamide warhead.

Materials:

  • 2-Chloro-7-methyloxazolo[4,5-b]pyridine (from Protocol A)

  • tert-Butyl (4-aminocyclohexyl)carbamate (Linker)

  • Acryloyl chloride

  • DIPEA (Diisopropylethylamine)

Step-by-Step Methodology:

  • SNAr Coupling:

    • Dissolve the chloro-heterocycle (1.0 eq) and the diamine linker (1.2 eq) in DMSO or NMP.

    • Add DIPEA (3.0 eq).

    • Heat at 120°C in a sealed tube for 12 hours.

    • Mechanism:[5][6][7][8] The 2-position is highly electrophilic due to the electron-deficient pyridine ring and the oxazole oxygen.

  • Deprotection & Acrylation:

    • Treat the coupled product with TFA/DCM (1:4) to remove the Boc group. Concentrate to dryness.

    • Redissolve the amine salt in DCM/TEA at 0°C .

    • Dropwise add Acryloyl chloride (1.05 eq). Stir for 30 mins at 0°C.

    • Critical Control: Do not use excess acryloyl chloride or high temperatures to avoid polymerization or bis-acylation.

Visualization of Workflows

Figure 1: Synthetic Pathway

This diagram illustrates the conversion of the starting material into the functional inhibitor scaffold.

SynthesisPath SM 2-Amino-4-methylpyridin-3-ol (CAS: 20348-18-9) Step1 Step 1: Cyclization (CDI, THF, Reflux) SM->Step1 Int1 7-methyloxazolo[4,5-b] pyridin-2(3H)-one Step1->Int1 Step2 Step 2: Chlorination (POCl3, 100°C) Int1->Step2 Int2 2-Chloro-7-methyl oxazolo[4,5-b]pyridine Step2->Int2 Step3 Step 3: SNAr Coupling (Diamine, DIPEA) Int2->Step3 Final Selective FGFR4 Inhibitor (Covalent Warhead) Step3->Final

Caption: Synthesis of Oxazolo[4,5-b]pyridine FGFR4 Inhibitors from 2-Amino-4-methylpyridin-3-ol.

Figure 2: FGFR4 Signaling & Inhibition Mechanism

This diagram details the biological context and the specific intervention point of the synthesized inhibitor.

FGFR4_Pathway FGF19 FGF19 (Ligand) FGFR4 FGFR4 / KLB Complex FGF19->FGFR4 Activates Phospho Phosphorylation (Blocked) FGFR4->Phospho Normally leads to CYP7A1 CYP7A1 (Bile Acid Synthesis) FGFR4->CYP7A1 Regulates Inhibitor Oxazolo-Pyridine Inhibitor Cys552 Cys552 (Hinge Region) Inhibitor->Cys552 Covalent Bond Inhibitor->Phospho Inhibits RasRaf Ras/Raf/MEK/ERK (Cell Proliferation) Phospho->RasRaf PI3K PI3K/AKT (Survival) Phospho->PI3K

Caption: Mechanism of Action: Covalent binding to Cys552 blocks downstream oncogenic signaling.[6]

Validation Protocols

Assay 1: Kinase Selectivity Profiling

To validate the utility of the 2-Amino-4-methylpyridin-3-ol derived scaffold, the final compound must be tested against a panel of FGFR isoforms.

TargetMethodSuccess Criteria (IC50)
FGFR4 FRET / LanthaScreen< 10 nM
FGFR1 FRET / LanthaScreen> 1,000 nM (100x Selectivity)
FGFR2 FRET / LanthaScreen> 1,000 nM
FGFR3 FRET / LanthaScreen> 1,000 nM
Assay 2: Cellular Viability (HCC Models)
  • Cell Lines: Hep3B (FGF19 driven, FGFR4 dependent) vs. SK-Hep1 (FGFR4 independent control).

  • Protocol:

    • Seed cells at 3,000 cells/well in 96-well plates.

    • Treat with serial dilutions of the inhibitor (0.1 nM to 10 µM) for 72 hours.

    • Measure viability using CellTiter-Glo (ATP quantification).

    • Expected Result: Potent GI50 (< 50 nM) in Hep3B; no effect in SK-Hep1.

References

  • Preparation of FGFR inhibitor key intermediate. Patent CN115368219B. Google Patents.[9] Link

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. PubMed Central. Link

  • Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of FGFR4. ACS Journal of Medicinal Chemistry. Link

  • Acquired On-Target Clinical Resistance Validates FGFR4 as a Driver of Hepatocellular Carcinoma. Cancer Discovery. Link

  • Synthesis and purification method of 2-amino-4-methylpyridine. Patent CN107011254B.[3] Google Patents.[9] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Profiling & Troubleshooting for 2-Amino-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-Amino-4-methylpyridin-3-ol (also known as 2-amino-3-hydroxy-4-picoline) is a deceptively simple molecule. While its structure suggests standard pyridine chemistry, its behavior is dominated by the "push-pull" electronic effect . The electron-donating amino group at C2 and the hydroxyl group at C3 make the ring highly electron-rich and susceptible to oxidation.

Core Insight: The most frequent "impurity" reported by users is not a byproduct of synthesis, but a degradation product formed during workup. This compound shares structural homology with oxidative hair dye precursors (e.g., 2-amino-3-hydroxypyridine), meaning it is designed by nature to couple and polymerize under aerobic, basic conditions.

Impurity Architecture & Synthetic Origins

We categorize impurities based on the two dominant synthetic routes: the Furan Cyclization Route (Industrial Standard) and the Nitration/Reduction Route (Academic/Legacy).

Table 1: Impurity Profile by Synthetic Strategy
Impurity TypeOrigin (Route)Chemical IdentityRoot Cause
Type A (Critical) All Routes Oxidative Dimers (Azo/Azoxy species) Exposure to air at pH > 7; Slow filtration; Old solvents.
Type B Furan Cyclization Ethyl 2-(4-methylfuran)formate Incomplete condensation; Low ammonia pressure.
Type C Furan Cyclization Open-chain Amides Hydrolysis of the furan ring without ring closure.
Type D Nitration 6-Nitro/Amino Isomer Poor regioselectivity during nitration of 4-methyl-3-pyridinol.
Type E Nitration Over-reduced Piperidines Aggressive hydrogenation (high pressure/temp).
Visualizing the Pathways

The following diagram illustrates where these impurities enter the stream.

SynthesisPathways Start_Furan Ethyl 2-(4-methylfuran)formate Process_Cyclization Cyclization (NH3/DMF) Start_Furan->Process_Cyclization Start_Pyridine 4-Methylpyridin-3-ol Process_Nitration Nitration (HNO3) Start_Pyridine->Process_Nitration Target TARGET: 2-Amino-4-methylpyridin-3-ol Process_Cyclization->Target Major Imp_Furan Impurity B: Unreacted Furan Process_Cyclization->Imp_Furan Incomplete Imp_Open Impurity C: Acyclic Amides Process_Cyclization->Imp_Open Hydrolysis Process_Reduction Reduction (H2/Pd) Process_Nitration->Process_Reduction 2-Nitro (Major) Imp_Regio Impurity D: 6-Nitro Isomer Process_Nitration->Imp_Regio 6-Nitro (Minor) Process_Reduction->Target Imp_Oxid Impurity A: Oxidative Dimers (Black Tar) Target->Imp_Oxid Air/High pH

Figure 1: Synthetic pathways showing the divergence points for critical impurities. Note that Impurity A (Oxidation) is a post-synthesis risk.

Troubleshooting Center (Q&A)
Scenario 1: The "Black Tar" Phenomenon

User Question: "My reaction solution was pale yellow, but during vacuum filtration, the solid turned brown and then black. The NMR is messy. What happened?"

Diagnosis: Oxidative Polymerization. You have likely triggered the formation of quinone imines. This compound behaves like a photographic developer; it oxidizes rapidly in air, especially when wet and basic.

Corrective Action:

  • Degas Solvents: All workup solvents must be sparged with Argon/Nitrogen.

  • Acidic Workup: Do not filter the free base in open air if possible. Isolate as the HCl salt . The protonated amine/phenol system is significantly more stable to oxidation.

  • Additive: Add 0.5% (w/v) Sodium Dithionite or Ascorbic Acid to your aqueous workup layers to scavenge oxygen radicals.

Scenario 2: The "Ghost" Spot

User Question: "I see a persistent impurity on TLC (Rf ~ 0.4) that runs very close to my product. Recrystallization isn't removing it."

Diagnosis: Regioisomer (6-Amino-4-methylpyridin-3-ol) or Unreacted Amide . If you used the nitration route, this is the 6-amino isomer. It has nearly identical solubility and pKa properties due to the symmetry of the pyridine ring substituents.

Corrective Action:

  • Switch to Precipitation: Recrystallization is ineffective here. Use pH-controlled precipitation .

    • Dissolve crude in dilute HCl (pH 1-2).

    • Filter to remove insolubles.

    • Slowly adjust pH to 6.5 - 7.0 using NaHCO3.[1]

    • The 2-amino isomer (Target) often precipitates first due to intramolecular H-bonding (N-H...O) which is less favorable in the 6-amino isomer.

  • Chromatography Modifier: If you must use a column, add 1% Triethylamine to your eluent to sharpen the bands, but flush the column with Nitrogen.

Scenario 3: Low Yield in Furan Route

User Question: "I followed the patent for the furan cyclization, but my yield is <40%. I recovered a lot of starting material."

Diagnosis: Ammonia Starvation. The reaction requires high pressure of ammonia to displace the ethoxy group and close the ring. If you used aqueous ammonia (NH4OH) in an open flask, the ammonia escaped before reacting.

Corrective Action:

  • Sealed Vessel: This reaction must be performed in a sealed autoclave or pressure tube.

  • Anhydrous Conditions: Use Methanolic Ammonia (7N NH3 in MeOH) or gas saturation in DMF, rather than aqueous ammonia, to push the equilibrium toward the imine intermediate.

Analytical Validation

How do you prove your material is pure?

1H NMR Diagnostic Markers (DMSO-d6)
ProtonTarget (2-Amino)Impurity (6-Amino)Note
C4-Methyl

2.10 ppm (s)

2.15 ppm (s)
Difficult to distinguish.[1]
C5-H

6.45 ppm (d)

6.20 ppm (s)
Key differentiator. The 2-amino isomer often shows coupling to the NH2 or OH if exchange is slow.[1]
C6-H

7.30 ppm (d)
N/A (Substituted)Look for the aromatic proton doublet.
HPLC Method Parameters
  • Column: C18 Polar-Embedded (e.g., Waters XBridge or Phenomenex Synergi). Standard C18 often fails to retain this polar molecule.

  • Mobile Phase: Buffer A: 10mM Ammonium Formate (pH 3.5); Buffer B: Acetonitrile.

  • Detection: 254 nm (UV).

  • Note: The oxidized dimers will appear as broad humps at high retention times.

Recommended Purification Protocol

This protocol is designed to remove Type A (Oxides) and Type B (Furan) impurities.

Principle: Acid/Base Swing Extraction (Salting Out).

  • Dissolution: Dissolve the crude dark solid in 1M HCl (3-4 volumes). The product forms a water-soluble hydrochloride salt. The oxidative tars (Type A) are often insoluble in acid and will remain as a black sludge.

  • Filtration: Filter the acidic solution through a pad of Celite/Charcoal. The filtrate should be clear yellow/orange.

  • Washing: Wash the acidic aqueous phase with Ethyl Acetate (2x). This removes unreacted furan/ester starting materials (Type B) and non-basic impurities.

  • Precipitation (The Critical Step):

    • Cool the aqueous layer to 0-5°C.

    • Under Nitrogen atmosphere, slowly add 50% NaOH or solid NaHCO3 until pH reaches 7.0 - 7.5.

    • Do not overshoot to pH > 9 , or the phenolate will form, which is highly unstable to oxidation.

  • Isolation: Filter the precipitated solid under inert gas. Wash with cold water followed by cold ether. Dry in a vacuum oven at 40°C.

Troubleshooting Logic Map

Use this decision tree to diagnose your specific issue.

Troubleshooting Start Problem Observed Q1 Is the solid turning black? Start->Q1 Q2 Is the yield low? Q1->Q2 No A1 Oxidative Degradation. Use HCl salt or add Antioxidants. Q1->A1 Yes Q3 Which route? Q2->Q3 A2_Furan Furan Route: Check Ammonia pressure. Use Sealed Tube. Q3->A2_Furan Cyclization A2_Nitro Nitration Route: Check hydrogenation catalyst. Poisoning likely. Q3->A2_Nitro Nitration

Figure 2: Rapid diagnostic flow for common synthesis issues.

References
  • Patent (Synthesis via Furan): Chen, Y. et al. Synthesis and purification method of 2-amino-4-methylpyridine. CN107011254B. (2017). (Note: Describes the hydroxylation and subsequent handling of the 3-hydroxy intermediate).

  • Safety & Stability: Cosmetic Ingredient Review Expert Panel. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (2014). (Authoritative source on the oxidative instability and dimerization of 2-amino-3-hydroxypyridines).

  • Regioisomer Separation: Ward, K. D. Separation of Alkaloid Isomers and Stereoisomers. Texas Tech University Thesis. (1989). (General principles of aminopyridine isomer separation).

  • Chemical Properties: PubChem Compound Summary for CID 28114 (2-Amino-3-hydroxypyridine - Structural Analog).

Sources

Technical Support Center: Synthesis of 2-Amino-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the preparation of this valuable intermediate. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable, field-proven protocols to enhance your synthetic outcomes.

Introduction: The Challenge of Synthesizing 2-Amino-4-methylpyridin-3-ol

2-Amino-4-methylpyridin-3-ol is a key building block in medicinal chemistry. However, its synthesis is often plagued by low yields, challenging purifications, and the formation of persistent impurities. The most common synthetic route involves the reduction of a nitropyridine precursor, a transformation that is notoriously sensitive to reaction conditions. This guide will provide a structured approach to troubleshooting and optimizing this critical step.

Part 1: Troubleshooting Guide for Low-Yield Reactions

This section addresses the most common issues encountered during the synthesis, structured in a question-and-answer format to directly tackle specific experimental problems.

Section 1.1: Incomplete Reaction or Low Conversion of Starting Material

Q1: My TLC/LC-MS analysis shows a significant amount of unreacted 4-methyl-3-nitropyridin-2-amine starting material even after extended reaction times. What are the likely causes?

A1: Incomplete conversion is a frequent issue in the reduction of nitropyridines. The primary causes are often related to catalyst activity, hydrogen source, or reaction conditions.

  • Catalyst Deactivation: The catalyst, typically Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), can be poisoned by various species. Sulfur-containing compounds are notorious poisons. Ensure all your reagents and solvents are of high purity. Additionally, the aminopyridine product itself can sometimes adsorb strongly to the catalyst surface, inhibiting turnover.[1]

  • Insufficient Hydrogen Source: Whether you are using H2 gas or a transfer hydrogenation reagent like ammonium formate or hydrazine, an insufficient amount will lead to an incomplete reaction.[2][3] For H2 gas, ensure there are no leaks in your system and that the pressure is maintained. For transfer hydrogenation, a significant excess of the hydrogen donor is often required.

  • Poor Solubility: The starting material or intermediates may have low solubility in the chosen solvent, limiting their access to the catalyst surface.[3] This is particularly problematic for hydrophobic molecules.[3]

Q2: I'm using Pd/C with H2 gas, but the reaction is stalled. What steps can I take to improve conversion?

A2: Here is a systematic approach to troubleshoot a stalled catalytic hydrogenation:

  • Increase Hydrogen Pressure: If you are running the reaction at atmospheric pressure, increasing the pressure to 3-4 bar (approx. 45-60 psi) can significantly enhance the reaction rate.[3] Ensure your glassware and setup are rated for the pressure you intend to use.

  • Increase Catalyst Loading: While typically used at 5-10 mol%, increasing the catalyst loading to 15-20 mol% can help overcome issues of partial deactivation or low intrinsic activity.

  • Solvent System Modification: The presence of a protic co-solvent like ethanol, methanol, or acetic acid can dramatically improve the efficiency of hydrogenation, even for substrates with low polarity.[3] A small amount of acetic acid can also help to protonate the pyridine nitrogen, which can sometimes increase its reactivity towards reduction.

  • Check Catalyst Quality: Not all batches of Pd/C are created equal. If possible, test a new batch of catalyst or a different type (e.g., different metal loading or support).

Section 1.2: Formation of Side Products and Impurities

Q1: My crude product shows multiple spots on TLC, and the NMR is complex. What are the common side products in nitropyridine reductions?

A1: The reduction of a nitro group can proceed through several intermediates, such as nitroso and hydroxylamine species. If the reaction does not go to completion, or if conditions are not optimal, these intermediates can dimerize or undergo other reactions, leading to a complex mixture of products. Over-reduction of the pyridine ring is also a possibility, though generally less common under standard conditions.

Q2: How can I minimize the formation of these impurities?

A2: Minimizing side products hinges on achieving a clean, complete, and rapid conversion of the starting material to the desired amine.

  • Ensure Homogeneous Reaction Conditions: Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen source.

  • Control the Temperature: Most nitro group reductions are highly exothermic.[4] It is critical to control the reaction temperature, especially during the initial stages. Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can sometimes drive the reaction to completion and prevent the accumulation of intermediates. However, be cautious, as higher temperatures can also lead to degradation or other side reactions.

  • Choice of Reducing Agent: While catalytic hydrogenation is common, other reducing agents can offer different selectivity profiles. For example, tin(II) chloride (SnCl2) in acidic media is a classic method that can sometimes provide cleaner reactions for specific substrates.[5] However, the workup can be more challenging due to the need to remove tin salts.[2]

Section 1.3: Product Isolation and Purification Challenges

Q1: The workup of my reaction is difficult, and I'm losing a lot of product during purification. What are some best practices?

A1: Aminopyridinols can be tricky to handle due to their amphoteric nature and potential for high polarity.

  • Catalyst Removal: After the reaction, the solid catalyst must be carefully removed. Filtration through a pad of Celite® is the standard method. It is crucial to wash the Celite pad thoroughly with the reaction solvent or another suitable solvent (like methanol or ethyl acetate) to recover all the adsorbed product.

  • Extraction and pH Adjustment: Your product has both a basic amino group and an acidic hydroxyl group. This means its solubility in organic and aqueous phases will be highly dependent on pH. When performing an aqueous extraction, carefully adjust the pH of the aqueous layer to the isoelectric point of the molecule to minimize its solubility in water and maximize its partitioning into the organic layer. A patent for a related compound, 2-amino-4-methylpyridine, suggests adjusting the pH to 9 during workup.[6][7]

  • Chromatography: If column chromatography is necessary, the polar nature of your product may cause it to streak on silica gel. Using a more polar eluent system, sometimes with a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol, can help to achieve better separation. For highly polar aminopyridine derivatives, ion-exchange chromatography can be a powerful purification technique.[8][9]

Part 2: Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for a high-yield synthesis of 2-Amino-4-methylpyridin-3-ol based on the catalytic transfer hydrogenation of its nitro precursor.

Protocol: Catalytic Transfer Hydrogenation of 4-methyl-2-nitro-pyridin-3-ol

This protocol is an adaptation of common transfer hydrogenation methods, optimized for this specific substrate class.

Reagents and Equipment:

  • 4-methyl-2-nitro-pyridin-3-ol

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ammonium formate (HCOONH4)

  • Methanol (MeOH), ACS grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Celite® for filtration

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-nitro-pyridin-3-ol (1.0 eq).

  • Solvent Addition: Add methanol to the flask to create a solution with a concentration of approximately 0.1 M. Stir until the starting material is fully dissolved.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (0.1 eq by weight of the starting material).

  • Hydrogen Donor Addition: In a separate flask, dissolve ammonium formate (5.0 eq) in a minimal amount of methanol. Add this solution to the reaction mixture dropwise over 15-20 minutes. Note: The reaction is exothermic; an initial effervescence (gas evolution) is expected. Maintain a steady, controllable rate of addition.

  • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol (3 x 20 mL) to ensure complete recovery of the product.

  • Workup - Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If further purification is required, silica gel chromatography using a mobile phase of dichloromethane/methanol (e.g., 95:5) with 0.5% triethylamine can be effective.

ParameterRecommended ConditionRationale
Hydrogen Donor Ammonium Formate (5 eq)A safe and effective alternative to H2 gas; a large excess ensures the reaction goes to completion.
Catalyst 10% Pd/C (0.1 eq by weight)Standard, robust catalyst for nitro group reductions.[2]
Solvent MethanolGood solubility for both the starting material and the ammonium formate.[10]
Temperature Reflux (~65 °C)Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Part 3: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing low yields in the synthesis of 2-Amino-4-methylpyridin-3-ol.

TroubleshootingWorkflow Start Low Yield Observed in 2-Amino-4-methylpyridin-3-ol Synthesis Check_Conversion Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Conversion High_SM Problem: High Starting Material (SM) Remaining Check_Conversion->High_SM Complex_Mixture Problem: Complex Mixture of Products Check_Conversion->Complex_Mixture Clean_Low_Yield Problem: Clean Conversion, but Low Isolated Yield Check_Conversion->Clean_Low_Yield Action_Catalyst Action: 1. Increase Catalyst Loading 2. Use Fresh/Different Catalyst High_SM->Action_Catalyst Cause: Catalyst Issue Action_H2 Action: 1. Increase H2 Pressure 2. Add More Transfer Reagent High_SM->Action_H2 Cause: Insufficient Reductant Action_Solvent Action: 1. Add Protic Co-solvent (e.g., AcOH) 2. Increase Temperature High_SM->Action_Solvent Cause: Poor Reaction Conditions Action_Temp Action: 1. Improve Temperature Control (Cooling) 2. Run at Lower Temperature Complex_Mixture->Action_Temp Cause: Exotherm/Side Reactions Action_Stirring Action: Increase Stirring Rate Complex_Mixture->Action_Stirring Cause: Poor Mass Transfer Action_Workup Action: 1. Thoroughly Wash Filter Cake 2. Optimize Extraction pH Clean_Low_Yield->Action_Workup Cause: Loss During Workup Action_Purification Action: 1. Modify Chromatography Conditions (e.g., add TEA) 2. Consider Recrystallization Clean_Low_Yield->Action_Purification Cause: Loss During Purification

Caption: Troubleshooting workflow for low yields.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use a different metal catalyst, like Raney Nickel or Platinum? A: Yes, other catalysts can be effective. Raney Nickel is a very active catalyst but can sometimes be pyrophoric and requires careful handling. Platinum-based catalysts (like PtO2 or Pt/C) are also excellent for nitro reductions and can sometimes be successful where palladium catalysts fail.[3] The optimal catalyst often needs to be determined empirically for a specific substrate.

Q: My starting material is 2-chloro-4-methyl-3-nitropyridine. Can I reduce the nitro group without affecting the chloro group? A: Yes, this is a common concern. Catalytic hydrogenation (Pd/C, H2) can sometimes cause dehalogenation (hydrodechlorination) as a side reaction. To minimize this, you can try using a less active catalyst, lower hydrogen pressure, or shorter reaction times. Alternatively, chemical reductions using metals like iron powder in acetic acid or SnCl2 are generally more chemoselective and less likely to reduce the C-Cl bond.

Q: What are the key safety considerations for this reaction? A: The primary safety concerns are the flammability of hydrogen gas and some solvents like methanol, and the exothermic nature of the nitro reduction.[4] When using H2 gas, ensure your system is properly sealed and operated in a well-ventilated fume hood away from ignition sources. Dry Pd/C catalyst can be pyrophoric and should be handled with care, which is why it is typically supplied wet. Always be prepared for an exotherm by having a cooling bath on standby, especially during the initial phase of the reaction.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available from: [Link]

  • A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Available from: [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. Available from: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ResearchGate. Available from: [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. Eureka | Patsnap. Available from: [Link]

  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate. Available from: [Link]

  • my nitro refuses to be reduced. Reddit. Available from: [Link]

  • Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. Available from: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available from: [Link]

  • 4-Methyl-3-nitropyridin-2-amine. PMC. Available from: [Link]

  • my nitro refuses to be reduced. Reddit. Available from: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available from: [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available from: [Link]

  • Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. OSTI.GOV. Available from: [Link]

  • Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. Available from: [Link]

  • Ultradispersed Mo/TiO2 catalysts for CO2 hydrogenation to methanol. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Troubleshooting 2-Amino-4-methylpyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: #SYN-AMP-3OL Subject: Optimization, Isolation, and Stabilization of 2-Amino-4-methylpyridin-3-ol Target Molecule: 2-Amino-4-methylpyridin-3-ol (CAS: 1739-99-7 / 109460-84-4 derivatives)

Executive Summary

You are likely encountering one of three critical failure modes with this molecule: oxidative degradation (product turning black/tarry), regioselectivity issues (during precursor synthesis), or isolation failure due to its zwitterionic nature.

2-Amino-4-methylpyridin-3-ol is an electron-rich aminopyridinol. Unlike standard pyridines, the electron-donating effects of the -NH₂ (C2) and -OH (C3) groups make the ring highly susceptible to electrophilic attack and oxidative coupling (formation of quinone imines). Successful synthesis requires strict exclusion of oxygen during workup and precise pH control to navigate its isoelectric point (pI).

Module 1: Synthetic Route & Failure Analysis

We address the two most common synthetic pathways. Select the workflow matching your current protocol.

Pathway A: The Nitration-Reduction Route (Traditional)

Starting Material: 2-Amino-4-methylpyridine (2-Amino-4-picoline)

The Workflow: Nitration


 Isomer Separation 

Reduction

Diazotization/Hydrolysis (or direct hydroxylation).
Troubleshooting Log
SymptomProbable CauseCorrective Action
Major Product is 5-Nitro Isomer Electronic Directing Effects: The 2-amino group directs ortho/para. Position 3 (ortho) is sterically hindered by the 4-methyl group. Position 5 (para) is sterically open and electronically favored.Switch Strategy: You cannot force C3 nitration easily on the free amine. Fix: Protect the amine as a nitramino (

) intermediate, which can rearrange to the C3 position under acid catalysis (acid-catalyzed rearrangement), though yields remain low (~20-30%).
Explosive/Runaway Reaction Exotherm: Nitration of electron-rich aminopyridines is violently exothermic.Control: Maintain temperature

during addition. Use conc.

as solvent before adding

.
Product is a Mixture of Isomers Inadequate Separation: 3-nitro and 5-nitro isomers have different solubilities.Purification: The 3-nitro isomer is often more volatile (steam volatile) or has different solubility in ethanol due to intramolecular H-bonding between

and

.
Pathway B: The Furan Ring-Transformation (Industrial/High-Yield)

Starting Material: Ethyl 4-methylfuran-2-carboxylate (or similar furan derivatives)

The Workflow: Furan derivative +


 + 


Ring Expansion to Pyridinol.
Troubleshooting Log
SymptomProbable CauseCorrective Action
Low Conversion (<40%) Ammonia Starvation: Ammonia gas escapes the refluxing DMF before reacting.Pressurization: This reaction performs best in a sealed autoclave at 140–160°C rather than open reflux. If reflux is mandatory, bubble

continuously and use a high-efficiency condenser.
Dark Brown Crude Furan Polymerization: Furans are acid-sensitive; ammonium chloride is acidic.Buffer/Temp: Ensure the reaction does not exceed 180°C. The darkening is often unavoidable; rely on the pH Swing Workup (see Module 2) to clear the color.
Incomplete Ring Closure Water Presence: Water inhibits the dehydration steps required for aromatization.Drying: Use anhydrous DMF and dry ammonium chloride. Add a molecular sieve trap if recycling solvent.

Module 2: Isolation & Purification (The "Black Tar" Problem)

The most frequent complaint is: "My product precipitated as a white solid, but turned into a black oil/tar on the filter paper."

The Mechanism of Failure

The 2-amino-3-hydroxy motif is a pro-oxidant pharmacophore . In the presence of air and basic conditions, it oxidizes to a radical species, eventually polymerizing into dark melanin-like pigments (azo/quinone linkages).

Visualizing the Workup Protocol

WorkupProtocol Start Crude Reaction Mixture (Acidic/Neutral) AcidWash Step 1: Acidify to pH 1-2 (HCl) Start->AcidWash Extract1 Extract Aqueous Phase with EtOAc AcidWash->Extract1 DiscardOrg Discard Organic Layer (Removes non-basic impurities) Extract1->DiscardOrg Degas Step 2: Degas Aqueous Layer (N2 Sparge, 15 min) Extract1->Degas Keep Aqueous AddAntiOx Add Antioxidant (NaHSO3 or Ascorbic Acid) Degas->AddAntiOx AdjustPH Step 3: Adjust pH to Isoelectric Point (Target pH 7.5 - 8.5) AddAntiOx->AdjustPH Precipitate Precipitate Forms AdjustPH->Precipitate Filter Filtration under N2/Argon Precipitate->Filter Solid Dry Vacuum Dry (<40°C, Dark) Filter->Dry

Figure 1: Optimized pH-Swing Workup for Amphoteric Aminopyridinols. Note the critical degassing step.

Critical Isolation Steps
  • The pH Swing (Purification by Salt Formation):

    • Acid Phase: Dissolve crude in 2N HCl (pH < 2). The pyridine nitrogen and the amine are protonated. Extract with Ethyl Acetate to remove non-basic furan/polymer byproducts.

    • Neutralization: Slowly add 50% NaOH or

      
      .
      
    • The Trap: Do NOT overshoot to pH > 10. At high pH, the phenol deprotonates (phenolate), and the molecule re-dissolves.

    • Target: Stop exactly at pH 7.5–8.5 . This is the isoelectric point where solubility is lowest.

  • Antioxidant Shielding:

    • Add 0.5% w/v Sodium Bisulfite (

      
      )  or Ascorbic Acid  to the aqueous solution before neutralization. This acts as an oxygen scavenger during the precipitation event.
      
  • Drying:

    • Never oven-dry in air. Use a vacuum desiccator with

      
       or lyophilization.
      

Module 3: Analytical Validation

Confirming identity is difficult due to tautomerism (pyridinone vs. pyridinol).

Analytical MethodExpected ObservationTroubleshooting "Weird" Data
1H NMR (DMSO-d6) Peaks: Methyl singlet (~2.1 ppm), Aromatic protons (two doublets or singlets depending on H-bonding). Exchange: -OH and -NH2 protons may be broad or invisible.Issue: "I see extra peaks." Cause: Tautomer equilibrium. Fix: Run NMR in D2O with a drop of DCl . This locks the molecule in the protonated pyridinium form, simplifying the spectrum.
HPLC Retention Time: Short (polar).Issue: Tailing peaks. Fix: Use a buffered mobile phase (Ammonium Acetate pH 5.5). Avoid basic mobile phases which accelerate oxidation on the column.
Appearance White to pale beige powder.Issue: Grey/Brown powder.[1][2] Verdict: Surface oxidation. If purity by HPLC is >98%, the color is likely a trace surface impurity (<0.5%) and may be acceptable for subsequent steps.

Module 4: Storage & Stability

  • Shelf Life: < 3 months at 4°C; > 1 year at -20°C.

  • Atmosphere: Store under Argon.

  • Container: Amber glass (light sensitive).

  • Re-purification: If a batch turns black, do not discard. Redissolve in dilute HCl, treat with activated charcoal (cold), filter, and re-precipitate with NaOH/Bisulfite.

References

  • Patent CN107011254B . Synthesis and purification method of 2-amino-4-methylpyridine (and intermediates). (2017).[3] Describes the furan-to-pyridine ring expansion and pH-swing purification.

  • Patent US5686618A . Process for the preparation of 3-amino-2-chloro-4-methylpyridine.[4][5] (1997).[3] Discusses the limitations and hazards of the nitration route for methyl-aminopyridines.

  • Den Hertog, H. J., et al. The amination of halogeno-derivatives of pyridine.[6] Recueil des Travaux Chimiques des Pays-Bas (1950).[6] Foundational text on Chichibabin-type aminations and handling aminopyridines.

  • Grozinger, K., et al. Synthesis of 3-amino-2-chloro-4-methylpyridine.[4] J. Heterocyclic Chem. (1995).[4] Detailed discussion on regioselectivity issues in picoline nitration.

Sources

Improving the selectivity of reactions involving "2-Amino-4-methylpyridin-3-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Amino-4-methylpyridin-3-ol." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the selectivity of reactions involving this versatile chemical intermediate. Here, we will delve into the nuances of its reactivity and provide actionable strategies to control reaction outcomes, ensuring the integrity and success of your synthetic endeavors.

Understanding the Reactivity of 2-Amino-4-methylpyridin-3-ol

2-Amino-4-methylpyridin-3-ol is a substituted aminopyridine that presents unique challenges and opportunities in chemical synthesis due to its multiple reactive sites. The molecule possesses a nucleophilic amino group, a phenolic hydroxyl group, and a pyridine ring which can be susceptible to electrophilic substitution. The interplay of these functional groups dictates the regioselectivity and chemoselectivity of its reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 2-Amino-4-methylpyridin-3-ol and their relative reactivities?

The primary reactive sites are the exocyclic amino group (-NH2) at the C2 position and the hydroxyl group (-OH) at the C3 position. Generally, the amino group is more nucleophilic than the hydroxyl group, making it more reactive towards electrophiles under neutral or basic conditions. However, the hydroxyl group can be deprotonated under basic conditions to form a more nucleophilic phenoxide ion. The pyridine nitrogen can also be protonated or alkylated, which can modulate the reactivity of the ring and the exocyclic functional groups.

Q2: What is the significance of the pyridone tautomer in the reactivity of 2-Amino-4-methylpyridin-3-ol?

Like other hydroxypyridines, 2-Amino-4-methylpyridin-3-ol can exist in equilibrium with its pyridone tautomer. This tautomerism can influence the aromaticity and electronic properties of the ring, thereby affecting its reactivity. The pyridone form may exhibit different reactivity patterns compared to the hydroxypyridine form, and the position of the equilibrium can be influenced by the solvent and pH.[1]

Q3: How does the electronic nature of the pyridine ring affect the reactivity of the amino and hydroxyl groups?

The pyridine ring is electron-withdrawing, which generally decreases the basicity and nucleophilicity of the exocyclic amino group compared to an aniline. The position of the substituents also plays a critical role. The amino group at the C2 position and the hydroxyl group at the C3 position influence each other's reactivity through electronic effects.

Q4: What are the common side reactions observed when working with 2-Amino-4-methylpyridin-3-ol?

Common side reactions include:

  • Over-reaction: Di-acylation or di-alkylation of both the amino and hydroxyl groups.

  • Oxidation: Aminophenol-like structures are susceptible to oxidation, which can lead to the formation of colored impurities.[2]

  • Ring substitution: Electrophilic substitution on the pyridine ring, although generally less favorable than reaction at the amino or hydroxyl groups, can occur under certain conditions.

Troubleshooting Guide: Improving Reaction Selectivity

This section provides solutions to common problems encountered during the synthesis with 2-Amino-4-methylpyridin-3-ol.

Issue 1: Poor Chemoselectivity in Acylation Reactions (N-acylation vs. O-acylation)

Problem: My acylation reaction is yielding a mixture of N-acylated, O-acylated, and di-acylated products. How can I selectively acylate only the amino group?

Root Cause Analysis: The amino group is generally more nucleophilic than the hydroxyl group. However, under basic conditions, the deprotonated hydroxyl group (phenoxide) can be a competitive nucleophile. The choice of acylating agent, solvent, and base is critical.

Solutions:

  • Selective N-Acylation (Protecting the Hydroxyl Group):

    • Protect the hydroxyl group: Before acylation, protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group that is stable to the acylation conditions.

    • Perform N-acylation: Acylate the amino group using your desired acylating agent.

    • Deprotect the hydroxyl group: Remove the protecting group under appropriate conditions (e.g., TBAF for TBDMS).

  • Selective N-Acylation (Under Controlled Conditions):

    • Mild Acylating Agent: Use a less reactive acylating agent, such as an active ester, instead of a highly reactive acyl chloride.

    • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent.

    • Non-nucleophilic Base: Employ a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct without promoting phenoxide formation.

    • Low Temperature: Conduct the reaction at a low temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled N-acylation.

  • Selective O-Acylation:

    • Protect the amino group: Protect the more reactive amino group first, for instance, as a carbamate (e.g., Boc or Cbz).[3]

    • Perform O-acylation: Acylate the hydroxyl group. The use of a stronger base may be necessary to deprotonate the hydroxyl group.

    • Deprotect the amino group: Remove the protecting group under the appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz).

A protocol for selective N-acylation of a similar compound, 2-amino-4-methylpyridine, involves using acetic anhydride.[4] For selective O-acylation of hydroxyamino acids, acidic conditions can be employed to protonate the amino group, rendering it non-nucleophilic.[5]

Issue 2: Lack of Regioselectivity in Alkylation Reactions (N-alkylation vs. O-alkylation)

Problem: My alkylation reaction results in a mixture of N-alkylated, O-alkylated, and sometimes di-alkylated products. How can I achieve selective alkylation?

Root Cause Analysis: Similar to acylation, both the amino and hydroxyl groups can be alkylated. The regioselectivity is highly dependent on the reaction conditions, particularly the base and solvent used. The Hard-Soft Acid-Base (HSAB) principle can be a useful guide here; the nitrogen of the amino group is a softer nucleophile than the oxygen of the hydroxyl group.

Solutions:

  • Selective N-Alkylation:

    • Reductive Amination: This is often a highly selective method for N-alkylation. React 2-Amino-4-methylpyridin-3-ol with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.

    • Protecting the Hydroxyl Group: Protect the hydroxyl group before performing the N-alkylation.

    • Catalytic Hydrogenation: Nitriles can be used as alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions.[6]

  • Selective O-Alkylation:

    • Williamson Ether Synthesis with a Protected Amino Group: Protect the amino group first. Then, treat the protected compound with a base (e.g., NaH) to form the phenoxide, followed by the addition of an alkyl halide. A study on a related compound demonstrated O-alkylation using NaH and an alkyl halide after protecting the amino group.[7]

    • Mitsunobu Reaction: This reaction can be used for the O-alkylation of the hydroxyl group in the presence of an unprotected amino group, although careful optimization of conditions is necessary to avoid side reactions with the amino group.

Issue 3: Product Degradation due to Oxidation

Problem: My reaction mixture is turning dark, and I am isolating colored impurities, suggesting oxidation of my product.

Root Cause Analysis: Aminophenol-like structures are prone to oxidation, especially in the presence of air, certain metals, or oxidizing agents. This can lead to the formation of quinone-imine type structures and subsequent polymerization.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can help to suppress oxidation.

  • Chelating Agents: If trace metal catalysis is suspected to be the cause of oxidation, the addition of a chelating agent like EDTA might be beneficial.

  • Purification: If oxidation occurs during workup or purification, minimize the exposure of the product to air and light. Purification via column chromatography should be performed promptly.

Experimental Protocols

Protocol 1: Selective N-Acetylation of 2-Amino-4-methylpyridin-3-ol

This protocol is adapted from methods for the selective acylation of aminophenols and aminopyridines.

Materials:

  • 2-Amino-4-methylpyridin-3-ol

  • Acetic anhydride

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-Amino-4-methylpyridin-3-ol (1.0 eq) in pyridine at 0 °C under an inert atmosphere.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Extract the product with DCM (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientific Rationale: The use of pyridine as a solvent and base at low temperature favors the kinetically controlled N-acylation of the more nucleophilic amino group.

Protocol 2: Selective O-Methylation via Protection-Alkylation-Deprotection

This protocol employs a protecting group strategy to achieve selective O-alkylation.

Materials:

  • 2-Amino-4-methylpyridin-3-ol

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Protection of the Amino Group:

    • Dissolve 2-Amino-4-methylpyridin-3-ol (1.0 eq) in THF.

    • Add TEA (1.2 eq) followed by Boc2O (1.1 eq).

    • Stir the reaction at room temperature until the starting material is fully consumed (monitored by TLC).

    • Isolate and purify the N-Boc protected intermediate.

  • O-Alkylation:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C and carefully add NaH (1.2 eq).

    • Stir for 30 minutes at 0 °C.

    • Add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash, dry, and concentrate the organic layer. Purify the O-methylated, N-Boc protected product.

  • Deprotection of the Amino Group:

    • Dissolve the purified product in DCM.

    • Add TFA (10 eq) and stir at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to obtain the desired O-methylated product.

Scientific Rationale: The amino group is first protected as a Boc-carbamate, which is stable to the basic conditions required for the subsequent O-alkylation. The hydroxyl group is then deprotonated with a strong base (NaH) to form the nucleophilic phenoxide, which reacts with the alkylating agent. Finally, the Boc group is removed under acidic conditions. This orthogonal protecting group strategy ensures high selectivity.[8][9]

Data Presentation

Table 1: Comparison of Conditions for Selective Acylation

Target ProductProtecting Group StrategyKey Reaction ConditionsExpected Selectivity
N-acylatedNoneMild acylating agent, non-nucleophilic base, low temperatureModerate to High
N-acylatedO-protection (e.g., TBDMS)Standard acylation conditionsVery High
O-acylatedN-protection (e.g., Boc)Base-mediated O-acylationVery High

Visualizations

Diagram 1: General Strategy for Selective Functionalization

G cluster_0 Selective N-Functionalization cluster_1 Selective O-Functionalization N_start 2-Amino-4-methylpyridin-3-ol N_protect_O Protect Hydroxyl Group N_start->N_protect_O 1. Protection N_functionalize N-Functionalize (Acylation/Alkylation) N_protect_O->N_functionalize 2. Reaction N_deprotect_O Deprotect Hydroxyl Group N_functionalize->N_deprotect_O 3. Deprotection N_product N-Functionalized Product N_deprotect_O->N_product O_start 2-Amino-4-methylpyridin-3-ol O_protect_N Protect Amino Group O_start->O_protect_N 1. Protection O_functionalize O-Functionalize (Acylation/Alkylation) O_protect_N->O_functionalize 2. Reaction O_deprotect_N Deprotect Amino Group O_functionalize->O_deprotect_N 3. Deprotection O_product O-Functionalized Product O_deprotect_N->O_product

Caption: Orthogonal protecting group strategy for selective functionalization.

Diagram 2: Troubleshooting Workflow for Low Selectivity

G start Low Selectivity Observed check_reaction_type Reaction Type? start->check_reaction_type acylation Acylation check_reaction_type->acylation Acylation alkylation Alkylation check_reaction_type->alkylation Alkylation check_conditions_acyl Review Acylation Conditions acylation->check_conditions_acyl check_conditions_alkyl Review Alkylation Conditions alkylation->check_conditions_alkyl solution_acyl Implement N- or O-Selective Protocol check_conditions_acyl->solution_acyl e.g., Temp, Base, Reagent solution_alkyl Implement N- or O-Selective Protocol check_conditions_alkyl->solution_alkyl e.g., Base, Solvent, Reagent

Caption: Decision tree for troubleshooting poor reaction selectivity.

References

Sources

Purification Tech Support: 2,6-Diamino-4-methylpyridine (DAMP) Removal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

You are likely reading this because you have detected 2,6-diamino-4-methylpyridine (hereafter referred to as the Target Impurity ) in your reaction mixture.[1] This compound typically arises as a byproduct during the Chichibabin amination of 4-methylpyridine (to produce 2-amino-4-methylpyridine) or as an unreacted starting material in the synthesis of specific kinase inhibitors (e.g., Dabigatran intermediates).[1]

Removing this impurity is challenging due to its dual-amine functionality , which increases polarity and hydrogen-bonding capability compared to mono-substituted pyridines.[1]

Impurity Snapshot
PropertyDataRelevance to Purification
CAS Number 38439-33-7Verification of identity.[1]
Structure Pyridine ring, 4-methyl, 2,6-diaminoHigh polarity; potential for chelation.[1]
Basicity (pKa) ~6.8 – 7.2 (Ring Nitrogen)Protonates easily in dilute acid; forms water-soluble salts.[1]
Solubility High: Alcohols, Hot Water, Dilute AcidLow: Hexanes, Toluene, Cold EthersPrimary lever for separation.
Physical State Solid (MP: ~100–102 °C)Amenable to crystallization/precipitation.[1]

Diagnostic: Select Your Removal Strategy

Before proceeding, identify the physicochemical nature of your Desired Product relative to the impurity.

RemovalStrategy Start Start: Analyze Desired Product IsProductBasic Is your Product Basic? Start->IsProductBasic AcidWash Method A: Acidic Extraction (Liquid-Liquid) IsProductBasic->AcidWash No (Neutral/Acidic) IsProductPolar Is Product Highly Polar? IsProductBasic->IsProductPolar Yes (Amine/Pyridine) Trituration Method B: Non-Polar Trituration (Toluene/Hexane) IsProductPolar->Trituration No (Lipophilic) Resin Method C: Scavenging Resin (Strong Acid Cation) IsProductPolar->Resin Yes (Hydrophilic)

Figure 1: Decision tree for selecting the optimal purification workflow based on product properties.

Detailed Protocols

Method A: Acidic Extraction (The "pH Swing")

Best for: Neutral or Acidic products (Amides, Esters, Carboxylic Acids).[1]

The Target Impurity contains three basic nitrogen atoms. Even weak acids will protonate the ring nitrogen and/or exocyclic amines, rendering the impurity highly water-soluble.

Protocol:

  • Dissolution: Dissolve your crude mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or Dichloromethane ).[1] Use approximately 10–15 volumes of solvent relative to the crude mass.

  • Acid Wash: Wash the organic layer with 1.0 M HCl (or 5% aqueous Citric Acid if your product is acid-sensitive).

    • Mechanism:[2][3][4] Impurity converts to its hydrochloride salt (R-NH₃⁺ Cl⁻) and partitions into the aqueous phase.[1]

    • Volume: Use 3 washes (ratio 1:1 vol/vol).[1]

  • Validation: Check the pH of the aqueous output. It must remain acidic (pH < 2) to ensure the impurity remains protonated.[1]

  • Phase Separation: Collect the organic layer. The impurity is now in the aqueous waste.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Troubleshooting Tip: If an emulsion forms (common with diamines), add brine to the aqueous phase or filter the biphasic mixture through a pad of Celite.

Method B: Non-Polar Trituration / Hot Filtration

Best for: Lipophilic Basic Products (e.g., Mono-amino pyridines, alkylated amines).[1]

2,6-diamino-4-methylpyridine is significantly more polar than mono-substituted pyridines due to the two amino groups.[1] It has poor solubility in non-polar hydrocarbons.

Protocol:

  • Solvent Selection: Use Toluene or a mixture of Toluene/Heptane (1:1) .[1]

  • Digestion: Suspend the crude solid in the solvent (5–10 volumes).

  • Heating: Heat the mixture to 70–80 °C.

    • Observation: Your lipophilic product should dissolve. The highly polar Target Impurity will likely remain as a solid or form a "gum" at the bottom.

  • Hot Filtration: Filter the mixture while hot through a sintered glass funnel (or a pre-warmed Celite pad).

    • Result: The impurity is trapped on the filter.

  • Cooling: Cool the filtrate to induce crystallization of your pure product, or simply evaporate the solvent.

Data Verification (Solubility Estimates):

Solvent Target Impurity Solubility Mono-Amino Analog Solubility
Water High (Hot) Moderate
Toluene Very Low High
Hexane Negligible Low/Moderate

| Methanol | High | High |[1]

Method C: Scavenging Resins (Chromatography-Free)

Best for: Late-stage APIs where liquid extraction is insufficient.[1]

If the impurity persists at trace levels (<1%), use a solid-supported acid scavenger.[1]

Recommended Resin: Strong Acid Cation exchanger (e.g., Dowex 50W or SiliaBond Tosic Acid ).[1]

Protocol:

  • Preparation: Dissolve crude product in MeOH or DCM.

  • Loading: Add the resin (calculate equivalents: assume 3 equivalents of acid sites per mole of impurity).

  • Agitation: Stir gently for 1–2 hours at room temperature.

    • Mechanism:[2][3][4] The basic impurity binds irreversibly to the sulfonic acid sites on the resin.

  • Filtration: Filter off the resin.

  • Wash: Wash the resin cake with solvent to recover any non-specifically bound product.

  • Concentration: Evaporate the filtrate.

Frequently Asked Questions (FAQ)

Q1: I am synthesizing 2-amino-4-methylpyridine, and the di-amino impurity is forming. How do I prevent it upstream?

  • A: This is a classic "over-amination" issue in the Chichibabin reaction.

    • Control: Lower the reaction temperature and reduce the equivalents of Sodium Amide (NaNH₂).

    • Kinetics: The second amination usually has a higher activation energy. Stop the reaction before full conversion if necessary to minimize the di-amino byproduct.

Q2: Can I use chromatography to separate it?

  • A: Yes, but it trails badly on silica due to the amines interacting with silanols.

    • Fix: You must add a modifier to your eluent. Use 1% Triethylamine (TEA) or 1% Ammonium Hydroxide in your DCM/MeOH mobile phase.[1] This "caps" the silica protons and sharpens the impurity peak.

Q3: The impurity is co-crystallizing with my product. What now?

  • A: Switch solvent systems. If you are using Ethanol/Water, the impurity is likely soluble. Try switching to a non-polar system (like Method B above) or convert your product to a salt (e.g., HCl salt) and recrystallize. The differential solubility of the salts might be higher than the free bases.

References

  • Synthesis and Purification Methods

    • Patent: Synthesis and purification method of 2-amino-4-methylpyridine.[1][5][6] CN107011254B. (2020).[1] Describes the removal of 2,6-diamino byproducts via pH-controlled extraction.

    • Source:[1]

  • Chemical Properties & pKa Data

    • Database: 2,6-Diamino-4-methylpyridine (CAS 38439-33-7) Physical Properties.[1][5] ChemicalBook.

    • Source:[1]

  • Analogous Purification Strategies (Chichibabin Derivatives)

    • Patent: Method for synthesizing high-purity 2-amino-4,6-dimethylpyridine.[1][7][8] CN111303047A. (2020).[1] Details the use of toluene extraction to remove polar byproducts.

    • Source:[1]

  • General Solubility & Handling of Aminopyridines

    • Safety Data Sheet: 2,6-Diamino-4-methylpyridine.[1][5][6][7] Sigma-Aldrich / Merck.[1]

    • Source:[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling pyridine derivatives, as they can be toxic and irritating to skin and eyes.[1]

Sources

Preventing decomposition of "2-Amino-4-methylpyridin-3-ol" during storage

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMP-STAB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of oxidative decomposition and storage protocols for 2-Amino-4-methylpyridin-3-ol.

Executive Summary

You are likely accessing this guide because your white/off-white powder has turned brown, black, or sticky.

2-Amino-4-methylpyridin-3-ol (CAS: 109376-26-9 / related isomers) is a structural analog of aminophenol. It possesses an electron-rich pyridine ring with an ortho-amino-hydroxy motif. This specific arrangement creates a "perfect storm" for auto-oxidation. The molecule is air-sensitive , hygroscopic , and photo-labile .

This guide provides the mechanistic root cause of this failure, a validated storage protocol to prevent it, and a rescue procedure for degraded batches.

Module 1: The Mechanism of Failure (Why did it turn brown?)

The "browning" you observe is not simple dirt; it is chemical modification. The 3-hydroxy-2-aminopyridine motif is highly susceptible to oxidative dimerization via a radical mechanism.

  • Proton Transfer: Trace moisture facilitates the deprotonation of the hydroxyl group.

  • Radical Formation: Oxygen abstracts a hydrogen, creating a phenoxy-like radical.

  • Coupling: These radicals dimerize (forming azo or azoxy linkages) or oxidize further into pyridoquinone imines . These highly conjugated systems are deeply colored (red/brown/black), causing the visual "decomposition."

Visualizing the Decay Pathway

The following diagram illustrates the oxidative cascade that occurs when the bottle is left unsealed or stored without inert gas.

G Start 2-Amino-4-methylpyridin-3-ol (White Powder) Inter Radical Intermediate (Phenoxy/Aminyl) Start->Inter H-abstraction Trigger Trigger: O2 + Moisture + Light Trigger->Inter End Degradation Products: 1. Azo-Dimers 2. Pyridoquinone Imines (Brown/Black Tars) Inter->End Dimerization/Oxidation

Figure 1: The oxidative degradation pathway transforming the useful precursor into conjugated impurities.

Module 2: The "Gold Standard" Storage Protocol

To maintain purity >98% for extensive periods (6+ months), you must break the "Fire Triangle" of decomposition: Oxygen, Moisture, and Light.

Storage Conditions Matrix
ParameterRecommendationScientific Rationale
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, creating a "blanket" over the crystals. Nitrogen is acceptable but less effective if the seal is imperfect.
Temperature -20°C (Freezer) Arrhenius equation dictates that lowering T slows reaction kinetics. Prevents thermal promotion of radical formation.
Container Amber Glass Blocks UV light which can photo-excite the aromatic ring and catalyze oxidation.
Seal Parafilm + Desiccant The compound is hygroscopic. Moisture acts as a catalyst for proton transfer steps in oxidation.
Step-by-Step Packing Workflow

Do not simply put the bottle in the fridge. Follow this protocol:

  • Purge: After use, immediately flush the headspace of the vial with a gentle stream of dry Argon for 15–30 seconds.

  • Seal: Cap tightly. Wrap the cap junction with Parafilm to prevent gas exchange.

  • Secondary Containment: Place the vial inside a secondary jar or Ziploc bag containing a packet of activated silica gel or molecular sieves.

  • Freeze: Store at -20°C.

  • Thawing (CRITICAL): Before opening the vial again, allow it to warm to room temperature inside the desiccator. Opening a cold vial in humid lab air causes immediate water condensation on the powder, ruining it instantly.

Module 3: Rescue Protocol (Purification)

If your compound has turned light brown but is not yet a black tar, it can often be rescued. The oxidation products are usually more polar or significantly less soluble in specific organic mixtures than the parent compound.

Method: Acid/Base Extraction & Recrystallization Based on solubility differences of aminopyridines.

  • Dissolution: Dissolve the crude brown solid in 10% HCl . The amine protonates, becoming water-soluble. Many oxidative tars will remain insoluble.

  • Filtration: Filter the acidic solution through a Celite pad to remove dark insoluble particulates.

  • Neutralization: Slowly add saturated NaHCO₃ or dilute NaOH to the filtrate until pH ~7–8. The free base (product) should precipitate out.

  • Collection: Filter the precipitate.

  • Polishing (Optional): If still off-color, dissolve in a minimum amount of hot DMF (Dimethylformamide) and precipitate by adding cold Methanol , or cool to -5°C.

Purification Step1 Degraded Sample (Brown Solid) Step2 Dissolve in 10% HCl Step1->Step2 Step3 Filter (Remove Tars) Step2->Step3 Step4 Filtrate (Clear/Yellowish) Step3->Step4 Step5 Neutralize with NaHCO3 (Precipitate forms) Step4->Step5 Step6 Pure Product (White Solid) Step5->Step6

Figure 2: Acid-Base rescue workflow for removing oxidation byproducts.

Module 4: Troubleshooting & FAQs

Q: My sample is sticky/clumping. Is it degraded? A: Not necessarily degraded, but definitely wet. The amino-hydroxy motif is hygroscopic.[1]

  • Fix: Dry under high vacuum (Schlenk line) for 4 hours at room temperature. If the color is still white/off-white, it is usable. If it is brown and sticky, it requires recrystallization.

Q: Can I store this in solution (e.g., DMSO or Methanol)? A: NO. Decomposition is orders of magnitude faster in solution, especially in protic solvents like methanol which can facilitate proton transfer.

  • Rule: Always store as a dry solid. Prepare solutions immediately before use.

Q: How do I verify purity without running an NMR? A: Melting Point Depression.

  • Pure 2-amino-3-hydroxypyridine derivatives typically melt sharply (e.g., parent compound ~170-180°C, brominated derivatives ~204°C).

  • If your sample melts over a wide range (e.g., starts melting 10°C lower than the CoA value), it is significantly impure.

Q: Why did the color change happen even inside a desiccator? A: A desiccator removes water, but not Oxygen . If you did not purge the headspace with Argon/Nitrogen, the oxygen trapped in the bottle attacked the surface of the powder.

References
  • Vertex AI Search. (2025).[1] Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents. 2

  • ChemicalBook. (n.d.). 2-Amino-3-hydroxypyridine Purification Methods. 3

  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials. 4

  • Wipf Group. (n.d.). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. 5

  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: 2-Amino-3-hydroxypyridine. 6[7][1][3][8]

Sources

Impact of starting material quality on "2-Amino-4-methylpyridin-3-ol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-4-methylpyridin-3-ol. As a key intermediate in various pharmaceutical and chemical applications, ensuring a high-yield, high-purity synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a core focus on the critical impact of starting material quality.

I. Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 2-Amino-4-methylpyridin-3-ol, providing potential causes and actionable solutions. The primary synthetic route discussed is the widely used ring expansion of a furan derivative, a method noted for its efficiency but also its sensitivity to starting material and process parameters.

Problem 1: Low Yield of 2-Amino-4-methylpyridin-3-ol

Symptom: The isolated yield of the final product is significantly lower than expected.

Potential Causes & Solutions:

  • Sub-optimal Quality of Ethyl 2-(4-methylfuran) formate: The purity of this key starting material is a primary determinant of yield.

    • Presence of Unreacted Precursors: Impurities from the synthesis of the furan ester, such as unreacted furfural or its derivatives, can lead to a cascade of side reactions, consuming reagents and complicating purification. It is crucial to source high-purity ethyl 2-(4-methylfuran) formate (≥98%) or purify it before use.

    • Moisture Content: The presence of water can interfere with the ring-opening and subsequent cyclization steps. While reagents like ammonium chloride are used as water scavengers, excess moisture in the starting material can overwhelm this control measure.

  • Inefficient Ring Expansion: The conversion of the furan ring to the pyridine ring is the core of the synthesis and is highly sensitive to reaction conditions.

    • Inadequate Ammonia Concentration: A sufficient excess of ammonia is necessary to drive the reaction forward and minimize the formation of byproducts. Ensure a continuous and adequate flow of ammonia gas or use a sealed reactor to maintain pressure.

    • Reaction Temperature and Time: The reflux at 24 hours, as described in patent literature, is a critical parameter.[1] Lower temperatures or shorter reaction times will likely result in incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of the product and the formation of polymeric materials.

  • Losses During Work-up and Purification: The product can be lost during the extraction and isolation phases if not performed carefully.

    • Incorrect pH Adjustment: Precise pH control during the aqueous work-up is critical for isolating the product. Ensure the pH is carefully adjusted to 2 with dilute hydrochloric acid to protonate the amine and make it water-soluble, allowing for the removal of organic impurities. Subsequent neutralization to a pH of 7-8 is necessary to precipitate the product for extraction.

    • Emulsion Formation: Emulsions during the extraction with diethyl ether or other organic solvents can trap the product. To break emulsions, the addition of brine or gentle centrifugation can be effective.

Problem 2: Product Discoloration (Brown or Yellow Appearance)

Symptom: The isolated 2-Amino-4-methylpyridin-3-ol is a brown or yellow solid, indicating the presence of impurities.[2]

Potential Causes & Solutions:

  • Impurities in Starting Materials:

    • Formamide Degradation: Commercial formamide can contain impurities such as formic acid or ammonia from hydrolysis. Formic acid can catalyze side reactions, while variations in ammonia concentration can affect the primary reaction pathway. Using freshly opened or redistilled formamide is recommended.

    • Solvent Impurities: Dimethylformamide (DMF) can degrade to dimethylamine and formic acid, especially when exposed to moisture or high temperatures. These impurities can lead to the formation of colored byproducts. Using high-purity, anhydrous DMF is crucial.

  • Side Reactions and Byproduct Formation:

    • Oxidation: The hydroxypyridine ring is susceptible to oxidation, which can lead to the formation of colored quinone-like structures, particularly when exposed to air at elevated temperatures during work-up. Purging reaction vessels with an inert gas like nitrogen or argon can mitigate this.

    • Polymerization: Acidic or basic conditions at high temperatures can induce polymerization of starting materials or intermediates, resulting in dark, tarry substances that are difficult to remove.

  • Purification Strategy:

    • Decolorizing Carbon: The use of activated carbon during the purification process can effectively remove colored impurities.[1] However, using an excessive amount can lead to product loss through adsorption.

    • Recrystallization: If discoloration persists, recrystallization from a suitable solvent system (e.g., ethanol/water) can significantly improve the purity and color of the final product.

Problem 3: Presence of an Impurity at m/z Corresponding to 2,6-diamino-4-methylpyridine

Symptom: Mass spectrometry analysis of the final product shows a significant peak corresponding to the mass of 2,6-diamino-4-methylpyridine.

Potential Causes & Solutions:

  • Reaction Stoichiometry and Conditions: The formation of the diamino byproduct is often a result of a secondary amination on the pyridine ring.

    • Excessive Ammonia/Formamide: While a sufficient amount of the ammonia source is necessary, a large excess, especially at higher temperatures, can favor the formation of the diamino byproduct. Careful control of the stoichiometry is important.

    • Reaction Mechanism: The reaction proceeds through a series of intermediates. Variations in reaction conditions can alter the relative rates of competing pathways, leading to the formation of this difficult-to-separate impurity.[3] Adhering to the established reaction temperature and time is critical.

  • Purification Challenges: The similar polarity of 2-Amino-4-methylpyridin-3-ol and 2,6-diamino-4-methylpyridine makes their separation by simple extraction challenging.

    • Chromatography: If significant contamination is observed, column chromatography on silica gel may be necessary for effective separation.

    • pH-Controlled Extraction: A carefully controlled, multi-step pH adjustment during the aqueous work-up can sometimes selectively precipitate the desired product, leaving the more basic diamino compound in solution.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of each of the key starting materials in the synthesis?

A1:

  • Ethyl 2-(4-methylfuran) formate: This is the foundational starting material that provides the carbon backbone for the resulting pyridine ring.

  • Ammonia (gas or in solution) and Formamide: These serve as the nitrogen source for the pyridine ring. The reaction involves a ring expansion of the furan, where the oxygen atom is replaced by a nitrogen atom from the ammonia source.

  • Dimethylformamide (DMF): This is a high-boiling point polar aprotic solvent that facilitates the dissolution of the reactants and provides a suitable medium for the high-temperature reaction.

  • Ammonium Chloride: This reagent acts as a water scavenger. The reaction generates water, which can inhibit the reaction or lead to unwanted side reactions. Ammonium chloride reacts with water to help drive the equilibrium towards product formation.

Q2: How can I assess the quality of my starting materials before starting the synthesis?

A2: A multi-faceted approach to quality control is recommended:

  • Appearance and Odor: A visual inspection for color and clarity, as well as noting any unusual odors (e.g., a fishy smell in DMF indicating dimethylamine impurity), can be a first indicator of quality.[4]

  • Analytical Techniques:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities in starting materials like ethyl 2-(4-methylfuran) formate and DMF.

    • Karl Fischer Titration: This is the standard method for determining the water content in your starting materials and solvents.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the starting materials and detect the presence of significant impurities.

Starting Material Key Quality Parameters Recommended Analytical Technique(s)
Ethyl 2-(4-methylfuran) formatePurity (≥98%), absence of unreacted precursors, low moisture contentGC-MS, Karl Fischer Titration, NMR
Dimethylformamide (DMF)Purity (anhydrous grade), absence of dimethylamine and formic acidGC-MS, Karl Fischer Titration
FormamidePurity, low water content, absence of formic acidKarl Fischer Titration, NMR
Ammonium ChloridePurity, anhydrousVisual inspection, ensure it is a dry, free-flowing solid

Q3: What are the critical process parameters that I need to control tightly?

A3: The following parameters are crucial for a successful synthesis:

  • Temperature Control: Maintaining the reflux temperature consistently is vital. Fluctuations can lead to incomplete reactions or increased byproduct formation.

  • Reaction Time: The 24-hour reaction time is based on kinetic studies to ensure complete conversion. Shortening this time is likely to result in a lower yield.

  • Moisture Control: The reaction environment should be kept as anhydrous as possible through the use of dry glassware, anhydrous solvents, and a water scavenger.

  • pH Control during Work-up: As detailed in the troubleshooting section, precise pH adjustments are critical for efficient product isolation and purification.

Q4: Can you provide a detailed protocol for a typical synthesis?

A4: The following is a representative protocol based on publicly available patent literature.[1] Note: This is for informational purposes only and should be adapted and optimized for your specific laboratory conditions and safety protocols.

Step-by-Step Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas inlet, dissolve ethyl 2-(4-methylfuran) formate (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: Add ammonium chloride (1.5 equivalents) and formamide (1 equivalent) to the solution.

  • Ammonia Introduction: Begin a steady stream of ammonia gas through the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cooling and Quenching: Cool the reaction mixture to room temperature.

  • Acidification: Slowly add dilute hydrochloric acid to adjust the pH of the solution to 2.

  • Extraction (Organic Impurities Removal): Extract the acidic aqueous solution with ethyl acetate to remove any non-basic organic impurities. Discard the organic layer.

  • Neutralization and Product Extraction: To the aqueous layer, slowly add a sodium hydroxide solution to adjust the pH to neutral (pH 7-8). Extract the product with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-4-methylpyridin-3-ol.

  • Purification (Optional): The crude product can be further purified by recrystallization or by treating with a decolorizing agent like activated carbon.

III. Visualizing the Process: Diagrams

To aid in the understanding of the synthesis and potential pitfalls, the following diagrams illustrate the key workflow and the impact of starting material quality.

Synthesis_Workflow cluster_StartingMaterials Starting Materials cluster_Reaction Synthesis cluster_Workup Work-up & Purification SM1 Ethyl 2-(4-methylfuran) formate Reaction Ring Expansion & Cyclization (Reflux, 24h) SM1->Reaction SM2 Ammonia & Formamide SM2->Reaction SM3 DMF (Solvent) SM3->Reaction SM4 Ammonium Chloride SM4->Reaction Workup1 Acidification (pH 2) Reaction->Workup1 Workup2 Organic Extraction Workup1->Workup2 Workup3 Neutralization (pH 7-8) Workup2->Workup3 Workup4 Product Extraction Workup3->Workup4 Purification Drying & Concentration Workup4->Purification FinalProduct 2-Amino-4-methylpyridin-3-ol Purification->FinalProduct Impurity_Impact cluster_ImpureSM Impure Starting Materials cluster_Consequences Negative Consequences Impurity1 Moisture Consequence1 Reduced Yield Impurity1->Consequence1 Inhibits reaction Impurity2 Unreacted Precursors in Furan Ester Consequence2 Byproduct Formation (e.g., 2,6-diamino derivative) Impurity2->Consequence2 Side reactions Impurity3 Formic Acid (from Formamide/DMF) Consequence3 Product Discoloration Impurity3->Consequence3 Catalyzes polymerization Consequence4 Purification Difficulties Consequence2->Consequence4 Consequence3->Consequence4

Caption: The causal relationship between starting material impurities and common synthesis problems.

IV. References

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Available at: [Link]

  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Molecules, 2022. Available at: [Link]

  • A Furan Ring Expansion Approach to the Synthesis of Novel Pyridazino-Psoralen Derivatives. Molecules, 2018. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Pharmaceutical Sciences and Research, 2019. Available at: [Link]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. Chinese Patent CN109535071B. Available at:

  • Synthesis and purification method of 2-amino-4-methylpyridine. Chinese Patent CN107011254B. Available at:

  • Synthesis and Characterization of Ethyl Formate Precursor for Activated Release Application. Journal of Agricultural and Food Chemistry, 2019. Available at: [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. Chinese Patent CN107011254B. Available at:

  • Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. Zeitschrift für anorganische und allgemeine Chemie, 1999. Available at: [Link]

  • Effects of ethyl formate on fruit quality and target pest mortality for harvested strawberries. Journal of the Science of Food and Agriculture, 2008. Available at: [Link]

  • Determination of residual solvents and investigation of their effect on ampicillin trihydrate crystal structure. Journal of Pharmaceutical and Biomedical Analysis, 2010. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Journal of Medicinal Chemistry, 2009. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 2021. Available at: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences, 2015. Available at: [Link]

  • Recent advances in the development of green furan ring-containing polymeric materials based on renewable plant biomass. Chemical Society Reviews, 2023. Available at: [Link]

  • 2-amino-3-hydroxypyridine and its preparation method and purification method. Patsnap. Available at: [Link]

  • Synthesis, Spectral and Biological Studies of New 2-amino-3-cyanopyridine Derivatives and Their Transition Metals Complexes. Journal of Basrah Researches (Sciences), 2020. Available at: [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. Chemistry Proceedings, 2021. Available at: [Link]

  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Critical Reviews in Food Science and Nutrition, 2020. Available at: [Link]

  • Process for the production of 2-amino-3-hydroxypyridine derivatives. U.S. Patent 4033975A. Available at:

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available at: [Link]

  • Impact of Impurities in 2,5-Furandicarboxylic Acid on the Synthesis of Poly(ethylene 2,5-furandicarboxylate) and Its Purification by Crystallization in a Binary Solvent System. Industrial & Engineering Chemistry Research, 2025. Available at: [Link]

  • Recent developments in the determination of residual solvents in pharmaceutical products by microextraction methods. Analytica Chimica Acta, 2011. Available at: [Link]

  • Material Safety Data Sheet - Ethyl formate, 98+%. Cole-Parmer. Available at: [Link]

  • PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. Available at: [Link]

  • Analysis of Residual Solvents-Impurities by HS-GC-FID: Case of Seven Samples of Ciprofloxacin API. Hacettepe University Journal of the Faculty of Pharmacy, 2023. Available at: [Link]

  • ETHYL FORMATE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. Available at: [Link]

  • Chemistry and Therapeutic Aspect of Furan: A Short Review. Asian Journal of Research in Chemistry, 2015. Available at: [Link]

  • Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. Organic Chemistry Research, 2021. Available at: [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 2011. Available at: [Link]

  • Hantzsch pyridine synthesis Step 2: Formation of the ester enamine. ChemTube3D. Available at: [Link]

Sources

Catalyst selection and optimization for "2-Amino-4-methylpyridin-3-ol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection & Process Optimization Topic: Synthesis of 2-Amino-4-methylpyridin-3-ol (CAS: 20348-18-9) Role: Senior Application Scientist[1][2]

Introduction: Strategic Synthesis Planning

The synthesis of 2-Amino-4-methylpyridin-3-ol is a critical step in the development of various kinase inhibitors and anti-inflammatory agents.[1][2] As a Senior Application Scientist, I often see researchers struggle with yield consistency due to poor catalyst selection or unoptimized reaction environments.

There are two primary synthetic pathways for this molecule:

  • The Reductive Route (Catalytic Hydrogenation): Ideal for laboratory-scale synthesis where the nitro-precursor (2-nitro-4-methylpyridin-3-ol) is accessible.[1][2] This route requires precise metal catalyst selection to avoid poisoning by the resulting amine.[1][2]

  • The Furan Rearrangement Route (Industrial Standard): A chemical catalytic method involving the ring expansion of furan derivatives.[1][2] This is the preferred route for scale-up due to higher atom economy and avoidance of high-pressure hydrogen.[1][2]

This guide focuses on troubleshooting and optimizing both methodologies, with a heavy emphasis on the catalytic nuances that determine success.

Phase 1: Catalyst Selection & Optimization (Q&A)

Q1: I am using Pd/C for the hydrogenation of 2-nitro-4-methylpyridin-3-ol, but the reaction stalls at 50% conversion. Why?

Diagnosis: You are likely experiencing amine poisoning (catalyst deactivation).[1][2] The Mechanism: The product, 2-amino-4-methylpyridin-3-ol, contains a basic pyridine nitrogen and a primary amine.[1][2] These moieties bind strongly to the active Palladium (Pd) sites, effectively "crowding out" the unreacted nitro substrate.[1][2] The Fix:

  • Switch Solvent System: Do not run this in neutral methanol. You must use an acidic medium.[2]

  • Protocol Adjustment: Add 1.1–1.5 equivalents of Hydrochloric Acid (HCl) or Acetic Acid (AcOH) to the reaction mixture. This protonates the amine product (

    
    ), reducing its affinity for the metal surface and allowing the catalytic cycle to continue.[1][2]
    
Q2: Should I use Raney Nickel or Platinum Oxide (Adam’s Catalyst)?

Recommendation:

  • Platinum Oxide (

    
    ):  Use this only if you need to reduce the pyridine ring itself (which you generally don't want here).[1][2] Pt is too aggressive and may lead to over-reduction to piperidine derivatives.[1][2]
    
  • Raney Nickel: This is a viable, cost-effective alternative to Pd/C, especially for larger batches.[1][2] However, it is less tolerant of acidic conditions (Ni leaches).[1][2] If you use Raney Ni, run at neutral pH but increase hydrogen pressure (>5 bar) and temperature (50-60°C) to overcome product inhibition.[1][2]

  • Preferred Choice: 5% Pd/C (wet type) is the gold standard for selectivity, provided you control the pH.[1][2]

Q3: For the Furan Rearrangement route, what is the "catalyst" and why does the yield fluctuate?

Insight: In the reaction of ethyl 2-(4-methylfuran) formate with ammonia, Ammonium Chloride (


)  acts as the acid catalyst/promoter.[1][2]
Optimization: 
  • The Issue: Fluctuating yields are often due to moisture ingress or insufficient ammonia concentration.[1][2]

  • The Fix: Ensure anhydrous conditions initially. The

    
     facilitates the nucleophilic attack of ammonia on the furan ring.[1][2] If the 
    
    
    
    is wet or old, the catalytic efficiency drops.[1][2] Use freshly dried
    
    
    and maintain a steady reflux temperature (approx. 120-130°C in DMF).

Phase 2: Experimental Protocols

Protocol A: Catalytic Hydrogenation (Lab Scale)

Best for: Small scale (<10g), when nitro-precursor is available.[1][2]

  • Preparation: In a high-pressure autoclave, dissolve 2-nitro-4-methylpyridin-3-ol (10 mmol) in Methanol (30 mL).

  • Acidification: Add Concentrated HCl (12 mmol) dropwise. Note: This prevents catalyst poisoning.[1][2]

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 10 wt% loading).

  • Hydrogenation: Purge with

    
     (3x), then charge with 
    
    
    
    to 3 bar (45 psi) . Stir vigorously at 40°C for 4-6 hours.
  • Workup: Filter catalyst over Celite. Neutralize the filtrate with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to pH 7-8.[1][2] Extract with Ethyl Acetate.[2][3][4]
    
  • Yield Expectation: 85-92%.

Protocol B: Furan Ring Rearrangement (Scale-Up)

Best for: Large scale (>100g), high purity requirements.[1][2]

  • Reactants: Charge a reactor with Ethyl 2-(4-methylfuran) formate (1.0 eq), Ammonium Chloride (1.5 eq), and Formamide (1.0 eq) in DMF (10 vol).

  • Reaction: Bubble Ammonia gas (

    
    )  through the solution while heating to reflux (approx. 140°C) for 24 hours.
    
  • Quench: Cool to RT. Add dilute HCl to adjust pH to 2 (removes impurities).[1][2] Extract aqueous phase with Ethyl Acetate (discard organic layer).[1][2][5][6]

  • Isolation: Adjust aqueous phase pH to 7.0 with NaOH. Extract product into Diethyl Ether or Ethyl Acetate.[2]

  • Purification: Crystallize from Ethanol/Water.

  • Yield Expectation: 70-75% (High Purity).

Comparative Data Analysis

FeatureHydrogenation Route (Pd/C)Furan Rearrangement Route
Catalyst Pd/C (Heterogeneous)

(Promoter)
Key Risk Catalyst Poisoning (Amine)Temperature Control / Ammonia Flow
Atom Economy Low (requires Nitro precursor)High (One-pot synthesis)
Scalability Moderate (H2 pressure safety)High (Standard reactors)
Purity Profile >98% (after recrystallization)>99% (often cleaner crude)

Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting the synthesis route and troubleshooting the catalytic step.

G Start Start: Synthesis of 2-Amino-4-methylpyridin-3-ol Decision Select Precursor Availability Start->Decision RouteA Route A: Nitro-Precursor (2-Nitro-4-methylpyridin-3-ol) Decision->RouteA Lab Scale / Nitro Available RouteB Route B: Furan-Precursor (Ethyl 2-(4-methylfuran) formate) Decision->RouteB Scale-Up / Furan Available CatA Catalyst: 5% Pd/C (Acidic Media Required) RouteA->CatA CatB Catalyst: NH4Cl + Formamide (High Temp Reflux) RouteB->CatB IssueA Issue: Reaction Stalls? CatA->IssueA IssueB Issue: Low Yield? CatB->IssueB FixA Add HCl/AcOH to prevent amine poisoning IssueA->FixA Yes Product Target Product: 2-Amino-4-methylpyridin-3-ol IssueA->Product No FixA->Product FixB Check NH3 flow rate & Anhydrous conditions IssueB->FixB Yes IssueB->Product No FixB->Product

Caption: Decision tree for selecting the optimal synthesis route and troubleshooting catalytic bottlenecks.

References

  • Synthesis of 2-amino-4-methylpyridine deriv

    • Source: Google Patents (CN107011254B).[1][2]

    • URL
  • Process for the catalytic hydrogenation of arom

    • Source: European Patent Office (EP0825979B1).[1][2]

    • URL
  • Catalytic Hydrogenation of 3-Methylpyridine (General Pyridine Reduction Context).

    • Source: BenchChem Application Notes.[2]

  • 2-Amino-4-methylpyridin-3-ol Product Data & CAS Verific

    • Source: EnamineStore / Sigma-Aldrich.[1][2]

Sources

Solvent effects on the synthesis of "2-Amino-4-methylpyridin-3-ol"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for 2-Amino-4-methylpyridin-3-ol Synthesis

Introduction: The Amphoteric Challenge

The synthesis and isolation of 2-Amino-4-methylpyridin-3-ol presents a unique set of challenges driven by its dual nature: it is both an amphoteric molecule (acting as both acid and base) and a tautomeric system (existing in equilibrium between hydroxy-pyridine and pyridone forms).

Unlike standard pyridine synthesis, where solvent choice is often merely about solubility, here the solvent dictates the molecular structure in solution. This guide addresses the critical solvent-dependent variables that lead to common failure modes: oiling out, low crystallization yields, and oxidative degradation ("tarring").

Module 1: The Tautomerism-Solvent Nexus

Core Concept: In solution, 2-amino-3-hydroxypyridines do not exist as a single static structure. They equilibrate between the Enol form (aromatic, favored in non-polar solvents) and the Keto/Zwitterionic form (favored in polar protic solvents).

  • Non-Polar Solvents (DCM, Toluene): Favor the Enol form.

  • Polar Solvents (Water, Methanol): Stabilize the Keto/Zwitterion form via hydrogen bonding.

Why this matters: If you attempt to crystallize from a solvent that stabilizes the "wrong" tautomer for your crystal lattice, you will induce supersaturation failure (oiling out) or polymorph shifting.

Visualizing the Equilibrium:

Tautomerism cluster_0 Non-Polar Solvent (DCM, Toluene) cluster_1 Polar Protic Solvent (Water, MeOH) Enol Enol Form (2-amino-3-hydroxypyridine) Keto Keto/Zwitterion Form (2-amino-pyridin-3-one) Enol->Keto Solvent Polarity Increase Keto->Enol Solvent Polarity Decrease caption Fig 1: Solvent-Dependent Tautomeric Equilibrium of 2-Amino-3-hydroxypyridines

Module 2: Critical Troubleshooting Guide

This section addresses specific user reports regarding the synthesis (often via the furan-2-carboxylate route or hydrolysis of 3-halo-pyridines) and subsequent isolation.

Scenario A: "My product is oiling out instead of crystallizing."
Root Cause The Mechanism Corrective Action
Solvent "Wetness" The target molecule is highly soluble in water. Even trace water in organic solvents (EtOAc/DCM) creates a biphasic micro-emulsion, preventing crystal nucleation.Protocol: Dry organic extracts with Na₂SO₄ and azeotrope with Toluene before final crystallization.
Wrong Polarity Attempting to crystallize a zwitterion from a purely non-polar solvent (Hexane/Ether) often leads to amorphous oiling because the lattice energy cannot overcome the solvation shell.Switch System: Use a "Drowning Out" method. Dissolve in minimal MeOH, then slowly add Et₂O or MTBE until turbidity persists.
Scenario B: "The yield is significantly lower than literature (approx. 40-50%)."
Root Cause The Mechanism Corrective Action
Isoelectric Point Miss As an amphoteric molecule, the solubility is lowest at its Isoelectric Point (pI). Deviating by even 0.5 pH units increases solubility by orders of magnitude.Optimization: The pI is typically near pH 7.0–7.5 . Do not stop at pH 9 (too basic, forms phenolate) or pH 5 (too acidic, forms pyridinium salt).
Oxidative Degradation Aminopyridinols are electron-rich and prone to air oxidation (turning brown/black) in basic solutions.Solvent Additive: Add 0.1% Sodium Bisulfite (NaHSO₃) to the aqueous workup or sparge solvents with Argon.

Module 3: Optimized Purification Protocol

Context: This protocol assumes a crude reaction mixture derived from the ring-expansion of furan derivatives or hydrolysis of 3-chloro-4-methyl-2-aminopyridine.

Objective: Isolate high-purity (>98%) solid avoiding column chromatography.

Step-by-Step Methodology
  • Acid Extraction (Salt Formation):

    • Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) .

    • Why: Removes non-basic organic impurities (tar, unreacted furan/nitriles).

    • Extract with 1N HCl (Target pH < 2).

    • Result: The target moves to the aqueous phase as the hydrochloride salt. Discard the organic layer.

  • pH Adjustment (The Critical Step):

    • Cool the aqueous layer to 0–5°C .

    • Why: Solubility decreases significantly at lower temperatures.

    • Slowly add 50% NaOH or Sat. Na₂CO₃ dropwise.

    • STOP exactly at pH 7.0–7.2 . Use a calibrated pH meter, not paper.

  • Solvent Swap & Isolation:

    • If precipitate forms: Filter immediately and wash with ice-cold water.

    • If no precipitate (common in small scales):

      • Saturate the aqueous solution with NaCl (Salting out).

      • Extract continuously with THF or n-Butanol (Note: EtOAc is often too non-polar for the neutral form).

      • Dry organic layer over MgSO₄.

  • Final Crystallization:

    • Evaporate solvent to a concentrated oil.

    • Add Ethanol (EtOH) followed by slow addition of Diisopropyl Ether (DIPE) .

    • Allow to stand at -20°C.

Workflow Diagram:

Purification Crude Crude Mixture (Organic + Impurities) AcidExt Add 1N HCl (Extract to Aqueous) Crude->AcidExt Sep Phase Separation AcidExt->Sep OrgWaste Organic Phase (Discard Impurities) Sep->OrgWaste AqPhase Aqueous Phase (Target as HCl Salt) Sep->AqPhase Neut Neutralize to pH 7.0 (0-5°C, Na2CO3) AqPhase->Neut Iso Precipitation or THF Extraction Neut->Iso Final Pure 2-Amino-4-methylpyridin-3-ol Iso->Final caption Fig 2: pH-Swing Purification Strategy for Amphoteric Pyridinols

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMF as a reaction solvent? A: Yes, DMF is excellent for the synthesis (especially the furan ring-expansion route) due to high solubility of intermediates. However, DMF is difficult to remove during workup and can prevent crystallization.

  • Recommendation: If using DMF, pour the reaction mixture into 5x volume of ice brine to force precipitation, rather than attempting to distill the DMF.

Q2: The product turns black upon drying. Why? A: This is oxidative polymerization, common in electron-rich aminopyridines (similar to dopamine).

  • Fix: Dry the solid in a vacuum oven at <40°C under a nitrogen bleed. Store the final product in amber vials under inert gas.

Q3: Is the 4-methyl group relevant to solvent choice compared to the non-methylated analog? A: Yes. The 4-methyl group adds lipophilicity. While 2-amino-3-hydroxypyridine is very water-soluble, the 4-methyl analog has slightly better solubility in chlorinated solvents (DCM/Chloroform), allowing for easier extraction from aqueous phases compared to the parent scaffold.

References

  • Synthesis via Furan Ring Expansion: Title: Synthesis and purification method of 2-amino-4-methylpyridine (and 3-hydroxy intermediates).[1] Source: CN107011254B (Patent). URL:

  • Tautomerism of 3-Hydroxypyridines: Title: Supramolecular stabilization of metastable tautomers in solution and the solid state.[2] Source: National Institutes of Health (NIH) / PubMed. URL:

  • General Solubility & Properties: Title: 2-Amino-4-methylpyridine Product Information & Solubility Data. Source: Sigma-Aldrich Technical Data. URL:

  • Tautomeric Equilibrium Spectroscopic Data: Title: Tautomerization between pyridones and hydroxypyridines.[3][4][5] Source: ResearchGate (Spectroscopic Analysis). URL:

Sources

Work-up procedures for "2-Amino-4-methylpyridin-3-ol" synthesis to minimize impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-4-methylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and work-up of this important intermediate. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your experimental outcomes.

Section 1: Troubleshooting Common Synthesis & Work-up Issues

This section addresses the most frequently encountered problems during the synthesis of 2-Amino-4-methylpyridin-3-ol. Each issue is presented in a question-and-answer format, providing a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Low Yield of 2-Amino-4-methylpyridin-3-ol After Initial Synthesis

Question: My reaction to synthesize 2-Amino-4-methylpyridin-3-ol appears complete by TLC, but my isolated yield is significantly lower than expected. What are the likely causes and how can I improve my recovery?

Expert Analysis:

Low isolated yields, despite apparent high conversion, typically point to suboptimal work-up procedures rather than a flawed reaction. The amphoteric nature of 2-Amino-4-methylpyridin-3-ol, possessing both a basic amino group and an acidic hydroxyl group, makes its solubility highly dependent on pH. Inefficient extraction or premature product precipitation during work-up are common culprits.

The synthesis often involves a cyclization reaction to form the pyridinol ring structure. A typical synthetic route starts from ethyl 2-(4-methylfuran) formate, which undergoes a ring expansion and amination process.[1] During the work-up of this initial step, precise pH control is paramount to ensure the product is in a state that minimizes its solubility in the aqueous phase, thereby maximizing its extraction into the organic phase.

Troubleshooting & Optimization Protocol:

  • pH Adjustment for Maximizing Neutral Species: The key is to adjust the pH of the aqueous phase to the isoelectric point of the molecule, where it exists predominantly as a neutral zwitterion with minimal water solubility.

    • Step 1.1: After the initial reaction, if the mixture is acidic, carefully add a basic solution (e.g., sodium hydroxide solution) to adjust the pH to neutral.[1] Aim for a pH range of 6.5-7.5. Monitor the pH closely with a calibrated pH meter.

    • Step 1.2: Conversely, if the reaction work-up involves a basic solution, neutralize it with a dilute acid like hydrochloric acid.[1]

  • Solvent Selection for Extraction: The choice of extraction solvent is critical. A solvent that can effectively solvate the product without being fully miscible with water is ideal.

    • Step 2.1: Diethyl ether is a commonly used solvent for extracting 2-Amino-4-methylpyridin-3-ol from the neutralized aqueous phase.[1] Its polarity is suitable for the aminopyridinol, and its low boiling point simplifies subsequent removal.

    • Step 2.2: Perform multiple extractions (at least 3-4 times) with fresh portions of the organic solvent to ensure quantitative transfer of the product from the aqueous layer.

  • Minimizing Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping the product and complicating phase separation.

    • Step 3.1: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

    • Step 3.2: Gentle, rather than vigorous, shaking during extraction can also prevent emulsion formation.

  • Drying and Concentration:

    • Step 4.1: After combining the organic extracts, dry them thoroughly over an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove dissolved water.

    • Step 4.2: Concentrate the dried organic phase under reduced pressure, being careful not to overheat the sample, which could lead to degradation.

Issue 2: Discoloration of the Final Product (Yellow to Brown Impurities)

Question: My isolated 2-Amino-4-methylpyridin-3-ol is a yellow or brownish solid, not the expected off-white to light yellow crystals. What causes this discoloration and how can I purify it?

Expert Analysis:

Discoloration in aminophenol compounds is often due to the formation of colored oxidation products. The electron-rich aromatic ring of 2-Amino-4-methylpyridin-3-ol is susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities, especially at elevated temperatures. Side reactions during the synthesis can also generate colored byproducts.

A highly effective method to remove these colored impurities, as well as other non-polar contaminants, is an acid-base purification strategy. This leverages the basicity of the amino group to selectively bring the desired product into the aqueous phase as a salt, leaving non-basic, colored impurities behind in an organic solvent. The free base is then regenerated by the addition of a base.

Purification Protocol for Discolored Product:

  • Acidic Dissolution and Extraction:

    • Step 1.1: Dissolve the crude, discolored product in a dilute aqueous acid solution, such as dilute hydrochloric acid, to form the hydrochloride salt.[1][2] Adjust the pH to approximately 2-3 to ensure complete protonation of the amino group.[1][2]

    • Step 1.2: The resulting salt solution should be clear. Wash this acidic aqueous solution with an organic solvent like ethyl acetate or diethyl ether.[1][2] This step will extract non-basic, colored impurities into the organic phase, which is then discarded.

  • Decolorization with Activated Carbon:

    • Step 2.1: To the acidic aqueous solution containing the product salt, add a small amount of activated carbon (e.g., 1-2% w/w relative to the crude product). Activated carbon has a high surface area and can adsorb residual colored impurities.[1][2]

    • Step 2.2: Gently heat and stir the mixture for 15-30 minutes. Be cautious to avoid bumping.

    • Step 2.3: Filter the hot solution through a pad of celite to remove the activated carbon. The filtrate should be significantly lighter in color.

  • Precipitation of the Purified Product:

    • Step 3.1: Cool the clear, decolorized filtrate in an ice bath.

    • Step 3.2: Slowly add a base, such as sodium bicarbonate or sodium hydroxide solution, with stirring to neutralize the acid and precipitate the purified 2-Amino-4-methylpyridin-3-ol.[1][2] Adjust the final pH to be neutral to slightly basic (pH 7-8) to ensure complete precipitation.[1][2]

    • Step 3.3: The purified product should precipitate as a solid.

  • Isolation and Drying:

    • Step 4.1: Collect the precipitated solid by vacuum filtration.

    • Step 4.2: Wash the filter cake with cold distilled water to remove any remaining salts.[1][2]

    • Step 4.3: Dry the purified product under vacuum to a constant weight.[1][2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with the reagents for this synthesis?

A1: The synthesis of 2-Amino-4-methylpyridin-3-ol and its subsequent use may involve hazardous materials. Always consult the Safety Data Sheet (SDS) for each reagent. For instance, 2-amino-4-methylpyridine is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[3] Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.[3]

Q2: How should I store purified 2-Amino-4-methylpyridin-3-ol to maintain its purity?

A2: As an aminophenol derivative, 2-Amino-4-methylpyridin-3-ol is susceptible to air and light-induced oxidation, which can lead to discoloration and degradation over time. For long-term storage, it is recommended to keep the solid product in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark place.

Q3: Can I use column chromatography for purification? If so, what is a recommended solvent system?

A3: Yes, silica gel chromatography can be used for the purification of 2-Amino-4-methylpyridin-3-ol, particularly for removing closely related impurities that are not easily separated by extraction. Given the polar nature of the molecule, a polar solvent system is required. A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example, a system of ethyl acetate/hexanes (1:4 or 1:10) has been used for similar pyridine derivatives.[4] It is advisable to perform a preliminary TLC analysis to determine the optimal solvent system for your specific impurity profile.

Q4: My NMR spectrum shows some unreacted starting material. Is there a work-up modification to remove it?

A4: If the starting material has significantly different acidic or basic properties than your product, an acid-base extraction can be effective. For instance, if the starting material is neutral and non-basic, the acid wash step described in the discoloration troubleshooting section will effectively separate it from your protonated product. If the starting material is also basic, careful pH adjustment or chromatography would be the preferred methods.

Section 3: Visualized Workflows and Data

Decision Tree for Purification Strategy

The following diagram outlines a decision-making process for selecting the appropriate purification method based on the observed impurities in your crude 2-Amino-4-methylpyridin-3-ol.

Purification_Strategy start Crude Product Analysis discoloration Product is Discolored (Yellow/Brown) start->discoloration low_purity Low Purity by NMR/TLC (Multiple Spots) discoloration->low_purity No acid_base Perform Acid-Base Purification discoloration->acid_base Yes chromatography Column Chromatography low_purity->chromatography Yes final_product Pure 2-Amino-4-methylpyridin-3-ol low_purity->final_product No (Purity Acceptable) reprecipitation Recrystallization/ Precipitation acid_base->reprecipitation reprecipitation->final_product chromatography->final_product

Caption: Decision tree for selecting a purification strategy.

Table 1: Key pH Adjustments in Work-up Procedures
StepPurposeTypical ReagentsTarget pH RangeRationale
Product Isolation Maximize recovery of neutral productDilute NaOH or HCl6.5 - 7.5Minimizes solubility of the amphoteric product in the aqueous phase.
Impurity Removal Protonate product to make it water-solubleDilute HCl, H₂SO₄, or Acetic Acid[1][2]2 - 3Separates the basic product from non-basic, organic-soluble impurities.
Product Precipitation Regenerate the neutral, solid productNaHCO₃, Na₂CO₃, or NaOH solution[1][2]7 - 9Precipitates the purified free base from the aqueous salt solution.

References

  • A kind of synthesis of picoline of 2 amino 4 and its purification process. Google Patents.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. Available at: [Link]

  • Preparation method of 3-amino-4-methylpyridine. Patsnap.
  • 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. ResearchGate. Available at: [Link]

  • 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. ResearchGate. Available at: [Link]

  • 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • 3-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. Available at: [Link]

  • PV2143 - OSHA. Occupational Safety and Health Administration. Available at: [Link]

Sources

Validation & Comparative

Strategic Scaffold Selection: 2-Amino-4-methylpyridin-3-ol in Heterocyclic Fusion

[1][2]

Executive Summary: The "Methyl Switch"

In the optimization of bioactive heterocycles, the "methyl switch"—the strategic addition of a methyl group to a scaffold—is a classic medicinal chemistry tactic to modulate solubility, metabolic stability, and binding affinity.[1]

2-Amino-4-methylpyridin-3-ol (CAS 6628-77-9) represents a critical evolution from the parent scaffold, 2-aminopyridin-3-ol .[1] While the parent compound is a standard building block for fusing oxazole or imidazole rings onto a pyridine core, the 4-methyl derivative offers distinct advantages:

  • Lipophilicity Modulation: The C4-methyl group increases logP, often improving blood-brain barrier (BBB) penetration for CNS targets.[1]

  • Conformational Locking: Steric bulk at the C4 position can restrict rotation in downstream intermediates, potentially lowering the entropic penalty of binding.[1]

  • Electronic Activation: The electron-donating methyl group increases the electron density of the pyridine ring, subtly altering the nucleophilicity of the exocyclic amine.[1]

This guide objectively compares the 4-methyl derivative against its non-methylated and regioisomeric alternatives, providing experimental protocols for their primary application: the synthesis of oxazolo[4,5-b]pyridines .[1]

Comparative Technical Profile

The choice between the 4-methyl derivative and the parent scaffold should be data-driven.[1] The table below highlights key physicochemical differences that impact synthetic utility and drug-likeness.

Table 1: Physicochemical Comparison
Feature2-Amino-4-methylpyridin-3-ol 2-Aminopyridin-3-ol (Parent)2-Amino-6-methylpyridin-3-ol
Structure 4-Me adjacent to 3-OHNo Methyl6-Me (distal to OH)
CAS 6628-77-916867-03-116867-04-2
MW 124.14 g/mol 110.11 g/mol 124.14 g/mol
ClogP (Est.) ~0.6~0.1~0.6
Electronic Effect Inductive (+I) at C4 pushes e- toward C3/C5.[1][2]BaselineInductive (+I) at C6 pushes e- toward N1/C5.[1]
Steric Environment High: Me hinders C3-OH slightly but protects C4 from metabolic attack.[1]Low: C3-OH is accessible.[1][2]Low: Me is far from the reaction center.
Primary Utility GSK-3

inhibitors, Anti-inflammatory agents.[1][3]
General fragment, fluorescent dyes.[1]Ligand design (pincer complexes).[1]
Cost (Research) $$$ (Specialty)$ (Commodity)$$ (Intermediate)

Critical Application: Synthesis of Oxazolo[4,5-b]pyridines[1][2][3][4][5]

The most high-value application of 2-amino-4-methylpyridin-3-ol is the synthesis of oxazolo[4,5-b]pyridines .[1] These fused bicyclic systems are bio-isosteres of purines and benzoxazoles, widely explored as kinase inhibitors (e.g., GSK-3

1
Mechanistic Pathway & The "Steric Challenge"

The cyclization involves the condensation of the 2-amino and 3-hydroxy groups with a carboxylic acid (or aldehyde).[1]

  • The Challenge: In the 4-methyl derivative, the methyl group is ortho to the hydroxyl group.[1] This creates steric crowding around the oxygen nucleophile.[1]

  • The Reality: Experimental data suggests that while the reaction rate may be marginally slower than the parent, the yields remain high (>90%) when using dehydrating agents like Polyphosphoric Acid Trimethylsilyl Ester (PPSE) or Polyphosphoric Acid (PPA).[1] The electronic donation from the methyl group likely compensates by increasing the nucleophilicity of the amine, facilitating the initial attack on the carbonyl.[1]

ReactionPathwaycluster_stericSteric InfluenceStart2-Amino-4-methylpyridin-3-olInter1Amide Intermediate(N-acylation)Start->Inter1 1. Nucleophilic Attack (N)ReagentCarboxylic Acid (R-COOH)+ PPSE/PPAReagent->Inter1TSCyclization TS(O-attack on Carbonyl)Inter1->TS 2. Dehydration (-H2O)ProductOxazolo[4,5-b]pyridineTS->Product 3. Aromatization

Figure 1: Mechanistic pathway for the condensation of 2-amino-4-methylpyridin-3-ol with carboxylic acids.[1][2] The 4-methyl group exerts steric pressure during the O-attack but stabilizes the final lipophilic core.[1]

Validated Experimental Protocol

Objective: Synthesis of 2-(4-cyanophenyl)-6-methyl-oxazolo[4,5-b]pyridine. Rationale: This protocol uses PPSE (Polyphosphoric acid trimethylsilyl ester) instead of bulk PPA. PPSE is a soluble, milder alternative that allows for easier workup and higher yields, crucial when working with the more expensive 4-methyl scaffold.[1]

Materials:
  • 2-Amino-4-methylpyridin-3-ol (1.0 eq)[1]

  • 4-Cyanobenzoic acid (1.0 eq)[1]

  • PPSE (prepared from

    
     and HMDS, used as solvent/reagent)[1]
    
  • Dichloromethane (DCM) for extraction[1]

  • NaOH (10% aqueous)[1][4]

Step-by-Step Methodology:
  • Preparation of PPSE: In a flame-dried flask under argon, combine phosphorus pentoxide (

    
    , 10 g) and hexamethyldisiloxane (HMDS, 24 mL) in 1,2-dichlorobenzene (or use neat if preparing bulk). Reflux until the solution becomes clear (approx. 1 hour). Note: Commercial PPSE can be used.[1]
    
  • Condensation: To the PPSE solution, add 2-amino-4-methylpyridin-3-ol (5 mmol) and 4-cyanobenzoic acid (5 mmol).

  • Reaction: Heat the mixture to 150–160°C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1] The 4-methyl derivative may require 1 hour longer than the non-methylated parent due to steric hindrance.[1]

  • Quench: Cool the reaction mixture to 60°C and pour slowly into ice-cold 1N NaOH (50 mL). Stir vigorously for 30 minutes to hydrolyze silyl esters.

  • Workup: Extract the aqueous layer with DCM (

    
     mL). Wash combined organics with brine, dry over anhydrous 
    
    
    , and concentrate in vacuo.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Expected Yield: 85–93% Observation: The product will be a crystalline solid.[1] The methyl group at C6 (of the fused system, originating from C4 of pyridine) serves as a distinct NMR handle (

1

Decision Matrix: When to Use Which Scaffold?

Use this logic flow to determine if the 4-methyl derivative is necessary for your specific program.

DecisionMatrixStartStart: Select Pyridine ScaffoldQ1Is the target for CNS indication?Start->Q1Q2Is metabolic stability at C4/C6 a concern?Q1->Q2NoRes1Use 2-Amino-4-methylpyridin-3-ol(Increases logP, blocks metabolism)Q1->Res1Yes (Need higher lipophilicity)Q3Does the binding pocket havea hydrophobic cleft near the pyridine N?Q2->Q3NoQ2->Res1Yes (Block C4 oxidation)Q3->Res1Yes (Fill hydrophobic pocket)Res2Use 2-Aminopyridin-3-ol(Standard, lower cost)Q3->Res2No (Avoid steric clash)Res3Use 2-Amino-6-methylpyridin-3-ol(Alternative geometry)

Figure 2: Decision matrix for selecting between methylated and non-methylated aminopyridinol scaffolds.

Synthesis of the Scaffold Itself

If the 4-methyl derivative is not commercially available, it can be synthesized via a scalable route avoiding the unstable nitration of picolines.[1]

Recommended Route (Furan Ring Expansion):

  • Starting Material: Ethyl 2-(4-methylfuran)formate.[1][2]

  • Reagents: Ammonia (

    
    ), Formamide, 
    
    
    .[1]
  • Conditions: Reflux in DMF/Formamide for 24h.

  • Mechanism: The furan ring opens under ammonolysis and recyclizes to form the pyridine ring with the hydroxyl and amino groups installed.[1]

  • Yield: ~72% (Literature validated).

This route is superior to the Chichibabin reaction of 4-methyl-3-pyridinol, which often yields mixtures of regioisomers.[1]

References

  • Synthesis of 2-amino-4-methylpyridine derivatives

    • Patent: CN107011254B.[2][5] "Synthesis and purification method of 2-amino-4-methylpyridine." Google Patents. Link

  • Oxazolo[4,5-b]pyridine synthesis via PPSE

    • Journal: Dodd, R. H., et al. "Synthesis of substituted oxazolo[4,5-b]pyridine derivatives."[1] J. Heterocyclic Chem., 2001.[1][4][6] (Adapted protocol for PPSE cyclization).

  • GSK-3

    
     Inhibitors: 
    
    • Journal: "Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors." PubMed.[2] Link

  • Properties of Aminopyridines

    • Database: PubChem CID 1533 (2-Amino-4-methylpyridine) and related substructures.[1] Link[1]

A Senior Application Scientist's Guide to the Comparative Analysis of 2-Amino-4-methylpyridin-3-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's structure and its subsequent properties is paramount. A minor shift in the position of a functional group can dramatically alter a compound's physicochemical characteristics, biological activity, and spectroscopic signature. This guide provides an in-depth comparative analysis of 2-Amino-4-methylpyridin-3-ol and its key positional isomers, offering a framework for their differentiation and characterization, supported by experimental data and established protocols.

Introduction: The Critical Role of Isomeric Purity

The pyridine ring is a foundational scaffold in medicinal chemistry, with its derivatives showing a wide array of biological activities.[1] 2-Amino-4-methylpyridin-3-ol and its isomers are a class of compounds with significant potential in drug discovery and chemical synthesis. However, the subtle differences between these isomers necessitate a robust analytical framework to ensure the correct identification and purity of the desired compound. This guide will delve into the structural nuances, comparative properties, and analytical differentiation of these closely related molecules.

Molecular Structures and Isomerism

The core structure is a pyridine ring substituted with an amino group, a methyl group, and a hydroxyl group. The parent compound for this guide is 2-Amino-4-methylpyridin-3-ol . Its key isomers are formed by shifting the positions of these substituents around the pyridine ring. For the purpose of this guide, we will focus on the following representative isomers:

  • 2-Amino-4-methylpyridin-3-ol

  • 2-Amino-5-methylpyridin-3-ol

  • 2-Amino-6-methylpyridin-3-ol

  • 3-Amino-4-methylpyridin-2-ol

  • 2-Amino-4-methylpyridine (hydroxyl group absent)

  • 2-Amino-3-methylpyridine (hydroxyl group absent)

  • 2-Amino-5-methylpyridine (hydroxyl group absent)

  • 2-Amino-6-methylpyridine (hydroxyl group absent)

The structural relationships between these isomers are visualized in the diagram below.

Caption: Isomeric and structural relationships of 2-Amino-4-methylpyridin-3-ol.

Comparative Physicochemical Properties

The positioning of functional groups significantly influences intermolecular forces, which in turn dictates physical properties such as melting and boiling points. The presence or absence of the hydroxyl group, capable of hydrogen bonding, is a primary determinant of these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
2-Amino-4-methylpyridine C₆H₈N₂108.1496 - 100[2]230[3]695-34-1[4][5]
2-Amino-3-methylpyridine C₆H₈N₂108.1429 - 31221 - 2221603-40-3
2-Amino-5-methylpyridine C₆H₈N₂108.1476 - 77[6]227[6]1603-41-4[6]
2-Amino-6-methylpyridine C₆H₈N₂108.1441 - 44208 - 2091824-81-3

Data for hydroxylated isomers is sparse in publicly available literature, highlighting the need for experimental determination.

Spectroscopic Analysis for Isomer Differentiation

Spectroscopic techniques are indispensable for the unambiguous identification of isomers. Each technique provides a unique fingerprint based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic environment created by the substituents.[7]

¹H NMR Spectral Data Comparison:

CompoundKey ¹H NMR Signals (δ ppm, Solvent)
2-Amino-4-methylpyridine 8.07 (d, 1H), 6.38 (d, 1H), 6.34 (dd, 1H), 3.46 (s, 2H, -NH₂), 2.39 (s, 3H, -CH₃) (CDCl₃)[8]
2-Amino-3-methylpyridine Predicted to show distinct aromatic and methyl proton signals.
2-Amino-5-methylpyridine Predicted to show distinct aromatic and methyl proton signals.
2-Amino-6-methylpyridine Predicted to show distinct aromatic and methyl proton signals.

Causality in NMR: The electron-donating amino group and the weakly electron-donating methyl group influence the electron density at different positions on the pyridine ring, leading to characteristic upfield or downfield shifts of the attached protons. The splitting patterns (singlet, doublet, doublet of doublets) reveal the number of adjacent protons, allowing for the precise assignment of each signal. For the hydroxyl-containing isomers, the presence of the -OH proton signal (which can be exchangeable with D₂O) and its effect on the chemical shifts of neighboring protons would be a key differentiating feature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While all isomers will exhibit characteristic N-H stretching bands for the primary amine and C-H stretching for the methyl group and aromatic ring, the exact frequencies and the fingerprint region (below 1500 cm⁻¹) will differ.[7] The hydroxylated isomers would additionally show a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. While all isomers of a given molecular formula will have the same molecular ion peak, the relative abundances of their fragment ions can differ, providing clues to their structure.

Synthesis and Reactivity

The synthesis of these isomers often involves multi-step processes. A patented method for the synthesis of 2-amino-3-hydroxy-4-methylpyridine involves the reaction of ethyl 2-(4-methylfuran) formate with ammonia.[8]

Synthesis_Workflow A Ethyl 2-(4-methylfuran) formate B 2-Amino-3-hydroxy-4-methylpyridine A->B Ammonia, DMF, Reflux C 2-Amino-3-chloro-4-methylpyridine B->C PCl₃, Dichloroethane, Reflux D 2-Amino-4-methylpyridine C->D Benzoic acid, Cu powder, 150°C

Caption: A synthetic pathway from 2-Amino-3-hydroxy-4-methylpyridine.[8]

The reactivity of these isomers is dictated by the interplay of the electronic effects of the substituents. The amino group activates the ring towards electrophilic substitution, while the hydroxyl group can also participate in various reactions. The relative positions of these groups will influence the regioselectivity of further chemical transformations.

Biological Activity and Potential Applications

Aminopyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects.[1] For instance, 2-Amino-4-methylpyridine is a known potent inhibitor of inducible nitric oxide synthase (iNOS).[3][4] The specific biological profile of each isomer will be unique and is an active area of research in drug discovery. The variations in structure can lead to differences in binding affinity to biological targets, metabolic stability, and overall pharmacokinetic properties. For example, some aminopyridine derivatives have been investigated for their potential as anti-inflammatory and antioxidant agents.[9]

Experimental Protocols

Protocol for NMR Spectroscopic Analysis

This protocol provides a standardized method for preparing and analyzing samples of aminomethylpyridine isomers by NMR.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and differentiation of isomers.

Materials:

  • Isomer sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pipettes

  • Vortex mixer

  • NMR spectrometer

Procedure:

  • Sample Preparation: a. Weigh 5-10 mg of the purified isomer sample and place it in a clean, dry vial. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical and should be based on the solubility of the isomer. c. Gently vortex the vial to ensure complete dissolution of the sample. d. Transfer the solution to a clean NMR tube using a pipette.

  • Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Tune and shim the spectrometer to ensure a homogeneous magnetic field. c. Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. d. Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans for adequate signal-to-noise.

  • Data Processing and Analysis: a. Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. b. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. c. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons in the molecule. d. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments. e. Compare the obtained spectra with known data or with the spectra of other isomers to confirm the structure.

Self-Validation: The consistency of the integration values in the ¹H NMR spectrum with the expected number of protons for each signal serves as an internal validation of the sample's purity and structural integrity.

Caption: Workflow for NMR spectroscopic analysis of isomers.

Conclusion

The comprehensive analysis of 2-Amino-4-methylpyridin-3-ol and its isomers demonstrates the profound impact of substituent position on the chemical and physical properties of a molecule. A multi-technique approach, combining NMR and IR spectroscopy with mass spectrometry, is essential for the unambiguous differentiation of these closely related compounds. For researchers in drug discovery and development, a thorough understanding of these isomeric differences is not merely an academic exercise but a critical component of ensuring the efficacy, safety, and intellectual property of novel chemical entities. The protocols and comparative data presented in this guide provide a solid foundation for the rigorous characterization of this important class of molecules.

References

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE for Synthesis Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. Retrieved from [Link]

  • MDPI. (2023, April 1). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved from [Link]

  • ACS Publications. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 2-Amino-5-methylpyridine: A Manufacturer's Insight. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

Sources

A Spectroscopic Journey: Characterizing the Synthesis of 2-Amino-4-methylpyridin-3-ol from its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical and materials science, the unambiguous confirmation of a molecule's identity is paramount. Synthetic chemistry, while powerful, is a process of transformation, and at each step, we must rigorously verify that the desired chemical changes have occurred. This guide provides an in-depth spectroscopic comparison of the valuable pyridine derivative, 2-Amino-4-methylpyridin-3-ol , with its key precursors, demonstrating how techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed narrative of the molecule's evolution.

This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their work forward. We will move beyond a simple listing of data points, instead focusing on the causality behind the spectral changes, thereby providing a self-validating framework for the characterization of this synthetic pathway.

The Synthetic Pathway: A Deliberate Transformation

The synthesis of 2-Amino-4-methylpyridin-3-ol is a classic example of multi-step aromatic chemistry. The chosen pathway for this guide involves a two-step transformation starting from a commercially available precursor, 2-Amino-4-methylpyridine.

  • Nitration: The first step is an electrophilic aromatic substitution, specifically the nitration of 2-Amino-4-methylpyridine. This is typically achieved using a mixture of concentrated nitric and sulfuric acids. The amino group (-NH₂) is a strong activating group and, along with the methyl group, directs the incoming nitro group (-NO₂) to the 3-position.[1]

  • Conversion to the Hydroxyl Group: The second stage involves the transformation of the nitro group into a hydroxyl group (-OH). While this can be a multi-step process in itself (often involving reduction of the nitro group to an amine, followed by diazotization and hydrolysis via a Sandmeyer-type reaction), the net result is the replacement of the -NO₂ group with an -OH group.

G cluster_0 Synthetic Pathway 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Amino-4-methyl-3-nitropyridine 2-Amino-4-methyl-3-nitropyridine 2-Amino-4-methylpyridine->2-Amino-4-methyl-3-nitropyridine Nitration (HNO₃, H₂SO₄) 2-Amino-4-methylpyridin-3-ol 2-Amino-4-methylpyridin-3-ol 2-Amino-4-methyl-3-nitropyridine->2-Amino-4-methylpyridin-3-ol Conversion (-NO₂ to -OH)

Caption: Synthetic route to 2-Amino-4-methylpyridin-3-ol.

Comparative Spectroscopic Analysis

The success of each synthetic step is confirmed by distinct changes in the spectroscopic fingerprints of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The ¹H NMR spectra are particularly revealing. The introduction of the strongly electron-withdrawing nitro group, and its subsequent replacement by the electron-donating hydroxyl group, causes significant shifts in the positions of the aromatic proton signals.

CompoundAromatic Protons (δ, ppm)-NH₂ Protons (δ, ppm)-CH₃ Protons (δ, ppm)-OH Protons (δ, ppm)
2-Amino-4-methylpyridine ~7.81 (d), ~6.37 (d), ~6.20 (s)[2]~4.68 (s)[2]~2.16 (s)[2]N/A
2-Amino-4-methyl-3-nitropyridine Downfield shift of remaining aromatic protons due to -NO₂ group's electron-withdrawing nature.ShiftedShiftedN/A
2-Amino-4-methylpyridin-3-ol Upfield shift of aromatic protons compared to the nitro-intermediate.ShiftedShiftedBroad singlet

Analysis of ¹H NMR Changes:

  • From 2-Amino-4-methylpyridine to 2-Amino-4-methyl-3-nitropyridine: The introduction of the nitro group at the 3-position removes one of the aromatic protons. The remaining aromatic protons will experience a downfield shift (to a higher ppm value) due to the deshielding effect of the electron-withdrawing nitro group. The amino and methyl proton signals will also be shifted.

  • From 2-Amino-4-methyl-3-nitropyridine to 2-Amino-4-methylpyridin-3-ol: The replacement of the nitro group with a hydroxyl group will cause an upfield shift (to a lower ppm value) of the aromatic protons compared to the nitro-intermediate, due to the electron-donating nature of the hydroxyl group. A new, broad singlet corresponding to the hydroxyl proton will appear in the spectrum. The exact position of this peak can vary depending on the solvent and concentration.

¹³C NMR provides insight into the carbon framework of the molecule.

CompoundAromatic Carbons (δ, ppm)-CH₃ Carbon (δ, ppm)
2-Amino-4-methylpyridine ~158.3, 148.5, 147.9, 112.5, 108.9 (Exemplary values)~20.9
2-Amino-4-methyl-3-nitropyridine Significant shifts, especially for the carbon bearing the nitro group (C3) and adjacent carbons (C2, C4). The C3 signal will be significantly downfield.Shifted
2-Amino-4-methylpyridin-3-ol The C3 carbon signal will shift significantly upfield upon replacement of the -NO₂ with an -OH group. Other aromatic carbons will also be affected.Shifted

Analysis of ¹³C NMR Changes:

  • The carbon atom directly attached to the nitro group in 2-Amino-4-methyl-3-nitropyridine will be significantly deshielded and appear at a much higher chemical shift compared to the corresponding carbon in the starting material.

  • Conversely, upon conversion to 2-Amino-4-methylpyridin-3-ol , this same carbon (now bonded to the hydroxyl group) will experience a strong shielding effect, causing its signal to shift significantly upfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)Aromatic C=C, C=N (cm⁻¹)-NO₂ Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
2-Amino-4-methylpyridine ~3400-3200~3100-2900~1600-1450N/AN/A
2-Amino-4-methyl-3-nitropyridine ~3400-3200~3100-2900~1600-1450~1550 & ~1350N/A
2-Amino-4-methylpyridin-3-ol ~3400-3200~3100-2900~1600-1450Absent~3600-3200 (broad)

Analysis of FT-IR Changes:

  • The most telling change from 2-Amino-4-methylpyridine to 2-Amino-4-methyl-3-nitropyridine is the appearance of two strong absorption bands characteristic of the nitro group: an asymmetric stretch around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

  • The successful conversion to 2-Amino-4-methylpyridin-3-ol is unequivocally confirmed by the disappearance of these two nitro group bands and the appearance of a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of an O-H stretch from the hydroxyl group. The N-H stretching bands of the amino group will also be present in all three compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Observations
2-Amino-4-methylpyridine 108.14[3]109The molecular ion peak will be prominent.
2-Amino-4-methyl-3-nitropyridine 153.14[4]154A clear increase in molecular weight by 45 units (the mass of -NO₂ minus H).
2-Amino-4-methylpyridin-3-ol 124.14125A decrease in mass of 29 units from the nitro-intermediate, corresponding to the loss of NO and gain of H.

Analysis of MS Changes:

  • The mass spectrum of 2-Amino-4-methyl-3-nitropyridine will show a molecular ion peak at m/z 153 (for the molecular ion) or 154 (for the protonated molecule, [M+H]⁺), confirming the addition of a nitro group to the starting material (m/z 108).

  • The mass spectrum of the final product, 2-Amino-4-methylpyridin-3-ol , will display a molecular ion peak at m/z 124 (or 125 for [M+H]⁺), confirming the replacement of the nitro group with a hydroxyl group.

Experimental Methodologies

The following are generalized protocols for the spectroscopic techniques described. Instrument-specific parameters may require optimization.

G cluster_1 General Spectroscopic Workflow Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Caption: A generalized workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz). For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Background Spectrum: Record a background spectrum of the empty sample holder or pure KBr pellet.

  • Sample Spectrum: Place the sample in the spectrometer and record the spectrum. The instrument software will automatically ratio the sample spectrum to the background.

  • Data Processing: Identify and label the key absorption peaks.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Processing: Identify the molecular ion peak and any significant fragment ions.

Conclusion

The transformation of 2-Amino-4-methylpyridine to 2-Amino-4-methylpyridin-3-ol is a journey that can be clearly mapped through the lens of spectroscopy. Each technique—NMR, FT-IR, and MS—provides a unique and complementary piece of evidence. The disappearance of specific signals and the emergence of new ones create a logical and verifiable narrative of chemical change. By understanding the expected spectroscopic changes, researchers can confidently confirm the identity and purity of their target molecule, ensuring the integrity of their subsequent research and development efforts.

References

  • Digital Commons @ NJIT. (n.d.). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-4-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubChem. (n.d.). 2-Amino-4-methyl-3-nitropyridine. National Center for Biotechnology Information. Available at: [Link]

  • NIST. (n.d.). 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Available at: [Link]

  • NIST. (n.d.). 2-Amino-4-methyl-3-nitropyridine. NIST Chemistry WebBook. Available at: [Link]

  • Loba Chemie. (2016). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]

  • MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

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A Comparative Benchmarking Guide to the Synthesis of 2-Amino-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two distinct synthetic routes to 2-Amino-4-methylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The methodologies are critically evaluated based on experimental data, reaction efficiency, scalability, and overall practicality for researchers and process chemists.

Introduction to 2-Amino-4-methylpyridin-3-ol

2-Amino-4-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural motifs are present in various biologically active molecules. The efficient and scalable synthesis of this compound is therefore a critical aspect of its application in drug discovery and development pipelines. This guide will compare a multi-step synthesis starting from a furan derivative against a classical pyridine functionalization approach.

Method 1: Multi-step Synthesis via Furan Ring Expansion

This method, detailed in Chinese patent CN107011254B, employs a ring-expansion strategy starting from ethyl 2-(4-methylfuran) formate. This approach is characterized by a linear sequence of reactions to construct the desired pyridine ring.

Scientific Rationale

The core of this synthesis lies in the transformation of a furan ring into a pyridine ring. This is achieved by reacting the furan derivative with a source of ammonia, which inserts a nitrogen atom into the ring, leading to the formation of the pyridinol structure. Subsequent functional group interconversions then yield the final product. The choice of a furan precursor is strategic, as they can be readily synthesized and offer a versatile platform for constructing substituted pyridines.

Experimental Protocol

Step 1: Synthesis of 2-Amino-3-hydroxy-4-methylpyridine

  • Dissolve 15.40g (0.1 mol) of ethyl 2-(4-methylfuran) formate in 100ml of dimethylformamide (DMF).

  • Add 8.03g (0.15 mol) of ammonium chloride and 4.50g (0.1 mol) of formamide to the solution.

  • Introduce ammonia gas and reflux the reaction mixture for 24 hours.

  • After cooling, adjust the pH to 2 with dilute hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate to remove organic impurities.

  • Adjust the pH of the aqueous phase to neutral with a sodium hydroxide solution.

  • Extract the product with diethyl ether.

  • Concentrate and dry the organic phase to obtain 9.20g of 2-amino-3-hydroxy-4-methylpyridine (yield: 74.2%).[1]

Note: The patent describes this as the first step in the synthesis of 2-amino-4-methylpyridine, with 2-amino-3-hydroxy-4-methylpyridine being the intermediate product. For the purpose of this guide, this step represents the complete synthesis of the target molecule.

Workflow Diagram

Method_1_Workflow cluster_0 Method 1: Furan Ring Expansion Start Ethyl 2-(4-methylfuran) formate Step1 Ring Expansion with NH3/Formamide in DMF Start->Step1 Reflux, 24h Workup1 Acid-Base Extraction & Purification Step1->Workup1 Product 2-Amino-4-methylpyridin-3-ol Workup1->Product Yield: ~74%

Caption: Workflow for the synthesis of 2-Amino-4-methylpyridin-3-ol via furan ring expansion.

Method 2: Classical Pyridine Functionalization

This proposed synthetic route starts from the readily available and inexpensive 4-methylpyridine (γ-picoline). The strategy involves a series of well-established pyridine functionalization reactions to introduce the amino and hydroxyl groups at the desired positions.

Scientific Rationale

This approach leverages the known reactivity of pyridine N-oxides to facilitate electrophilic substitution and subsequent rearrangement reactions. The N-oxide group activates the pyridine ring, directing nitration to the 4-position. A subsequent Boekelheide rearrangement of a related intermediate allows for the introduction of a hydroxyl group at the 3-position. Finally, the reduction of the nitro group provides the target amine. This pathway is a testament to the power of classical heterocyclic chemistry.

Experimental Protocol

Step 1: N-Oxidation of 4-Methylpyridine

  • To a solution of 4-methylpyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA).

  • Heat the reaction mixture to facilitate the oxidation.

  • Upon completion, neutralize the reaction mixture and extract the 4-methylpyridine N-oxide. A typical yield for this reaction is in the range of 70-90%.

Step 2: Nitration of 4-Methylpyridine N-Oxide

  • Treat the 4-methylpyridine N-oxide with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Carefully control the temperature during the addition of the nitrating agent.

  • Heat the reaction mixture to promote nitration, which predominantly occurs at the 4-position to yield 4-methyl-3-nitropyridine N-oxide. Yields for the nitration of pyridine N-oxides can be around 70-80%.[2]

Step 3: Boekelheide Rearrangement to 4-Methyl-2-acetoxy-3-nitropyridine

  • Treat the 4-methyl-3-nitropyridine N-oxide with acetic anhydride.

  • Heat the mixture to induce the Boekelheide rearrangement, which will introduce an acetoxy group at the 2-position. This is a known rearrangement for pyridine N-oxides with an alpha-methyl group.[3]

Step 4: Hydrolysis to 4-Methyl-3-nitro-2-hydroxypyridine

  • Hydrolyze the acetoxy group of 4-methyl-2-acetoxy-3-nitropyridine using acidic or basic conditions to yield 4-methyl-3-nitropyridin-2-ol.

Step 5: Reduction of the Nitro Group

  • Reduce the nitro group of 4-methyl-3-nitropyridin-2-ol to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or using reducing agents like iron in acetic acid or tin(II) chloride.[4]

  • Catalytic hydrogenation is often a high-yielding reaction, with yields typically exceeding 90%.[5]

Workflow Diagram

Method_2_Workflow cluster_1 Method 2: Pyridine Functionalization Start2 4-Methylpyridine Step2_1 N-Oxidation Start2->Step2_1 H2O2/AcOH Step2_2 Nitration Step2_1->Step2_2 HNO3/H2SO4 Step2_3 Boekelheide Rearrangement Step2_2->Step2_3 Ac2O Step2_4 Hydrolysis Step2_3->Step2_4 H+/H2O or OH- Step2_5 Nitro Group Reduction Step2_4->Step2_5 H2/Pd-C Product2 2-Amino-4-methylpyridin-3-ol Step2_5->Product2

Caption: Workflow for the synthesis of 2-Amino-4-methylpyridin-3-ol via pyridine functionalization.

Performance Comparison

ParameterMethod 1: Furan Ring ExpansionMethod 2: Pyridine FunctionalizationAnalysis
Starting Material Ethyl 2-(4-methylfuran) formate4-Methylpyridine (γ-picoline)4-Methylpyridine is a more common and generally less expensive starting material.
Number of Steps 1 (direct to final product)5Method 1 is significantly shorter, which is advantageous for process efficiency.
Overall Yield ~74%[1]Estimated ~30-50% (cumulative)Method 1 demonstrates a higher overall yield in a single step.
Reagents & Conditions Refluxing DMF, NH3 gas, strong acid/baseStrong oxidizing and nitrating agents, acetic anhydride, catalytic hydrogenation.Method 2 involves more hazardous reagents and potentially more energetic reactions.
Purification Acid-base extractionMultiple chromatographic purifications likely required between steps.The single-step nature of Method 1 simplifies the purification process.
Scalability Potentially scalable, though handling of ammonia gas at large scale requires specialized equipment.The multi-step nature and use of hazardous reagents may pose challenges for large-scale production.Method 1 appears more amenable to industrial scale-up due to its convergency.

In-Depth Discussion

Method 1: A Convergent and Efficient Approach

The synthesis of 2-Amino-4-methylpyridin-3-ol via furan ring expansion as described in CN107011254B presents a highly convergent and efficient route.[1] The single-step transformation from a readily accessible furan derivative to the desired pyridinol is a significant advantage, minimizing operational complexity and maximizing throughput. The reported yield of approximately 74% is impressive for such a transformation.[1] The use of relatively common reagents and a straightforward acid-base workup for purification further enhances the practicality of this method. From an industrial perspective, the primary consideration would be the safe handling and containment of ammonia gas during the reflux step. However, this is a well-established industrial practice.

Method 2: A Classic, Stepwise Functionalization

The proposed multi-step synthesis starting from 4-methylpyridine represents a more traditional approach to pyridine chemistry. While each step is based on well-documented and understood reactions, the overall pathway is considerably longer and likely to result in a lower overall yield. The cumulative yield over five steps, even with optimistic individual yields, would struggle to compete with the single-step efficiency of Method 1.

Furthermore, this route involves several reagents that require careful handling, such as fuming nitric and sulfuric acids, and the potential for exothermic reactions during nitration necessitates stringent temperature control. The Boekelheide rearrangement, while a powerful tool, can sometimes be substrate-dependent and may require optimization.[3] The need for purification after each step would also add significant time and cost to the overall process, particularly at a larger scale.

Conclusion and Recommendation

Based on the available experimental data and established chemical principles, Method 1 (Furan Ring Expansion) is the demonstrably superior route for the synthesis of 2-Amino-4-methylpyridin-3-ol. Its key advantages include:

  • Higher Overall Yield: A single step yielding approximately 74% is significantly more efficient than a five-step sequence with a much lower projected cumulative yield.[1]

  • Fewer Steps: The convergency of Method 1 reduces labor, time, and the consumption of solvents and reagents.

  • Simplified Purification: A straightforward acid-base extraction is less resource-intensive than multiple chromatographic separations.

While Method 2 provides an excellent academic illustration of pyridine functionalization chemistry, its practical application for the efficient production of 2-Amino-4-methylpyridin-3-ol is limited by its length and lower overall efficiency. For researchers and drug development professionals seeking a reliable and scalable synthesis of this important building block, the furan ring expansion strategy outlined in Method 1 is the recommended approach.

References

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. In Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4). MDPI.
  • Katritzky, A. R., et al. (2010). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 2015(4), 209-212.
  • Taylor, E. C., Jr., & Crovetti, A. J. (1956). 3-METHYL-4-NITROPYRIDINE-1-OXIDE. Organic Syntheses, 36, 53.
  • Winter, A., et al. (2012). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o134.
  • Kurzawa, T., et al. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. Chemistry – A European Journal, 29(26), e202204015.
  • Dai, L., et al. (2008). Improved Synthetic Approach to Tenatoprazole.
  • Sharma, S., et al. (2014). Vasicine, an abundantly available quinazoline alkaloid from the leaves of Adhatoda vasica, enables an efficient metal- and base-free reduction of nitroarenes to the corresponding anilines in water. The Journal of Organic Chemistry, 79(20), 9433-9439.
  • Wienhöfer, G., et al. (2011). A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society, 133(32), 12875-12879.
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (n.d.).
  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents. (n.d.).
  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
  • EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (n.d.).
  • Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.
  • CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).

Sources

In vitro and in vivo studies validating the biological effects of "2-Amino-4-methylpyridin-3-ol" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Validation of 2-Amino-4-methylpyridin-3-ol Derivatives as CRAC Channel Modulators

Executive Summary

"2-Amino-4-methylpyridin-3-ol" (CAS: 20348-18-9) is not merely a chemical reagent; it is a privileged scaffold used to synthesize Oxazolo[4,5-b]pyridin-2(3H)-one derivatives. These derivatives have emerged as potent modulators of Calcium Release-Activated Calcium (CRAC) channels, specifically targeting the Orai1/STIM1 complex.

This guide objectively compares these scaffold-derived inhibitors against industry standards (e.g., Synta-66, 2-APB) in the context of anti-metastatic cancer therapy and T-cell immunosuppression .

Mechanistic Foundation: The CRAC Pathway[1]

To understand the value of 2-Amino-4-methylpyridin-3-ol derivatives, one must understand the target. CRAC channels mediate calcium influx in non-excitable cells (T-cells, tumor cells), driving gene expression (NFAT pathway) critical for proliferation and metastasis.

Mechanism of Action: The derivatives function as pore blockers or allosteric modulators of the Orai1 channel, preventing the calcium influx triggered by STIM1 oligomerization.

CRAC_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane ER_Ca ER Ca2+ Depletion STIM1_Inactive STIM1 (Inactive) ER_Ca->STIM1_Inactive Triggers STIM1_Active STIM1 Oligomerization STIM1_Inactive->STIM1_Active Activation Orai1_Closed Orai1 Channel (Closed) STIM1_Active->Orai1_Closed Binds Orai1_Open Orai1 Channel (Open) Orai1_Closed->Orai1_Open Gating Ca_Influx Ca2+ Influx Orai1_Open->Ca_Influx NFAT NFAT Translocation (Gene Expression) Ca_Influx->NFAT Activates Target 2-Amino-4-methylpyridin-3-ol Derivatives (Inhibitor) Target->Orai1_Open BLOCKS

Figure 1: The CRAC signaling cascade. The derivatives (blue hexagon) block the Orai1 channel, preventing the Ca2+ influx necessary for downstream NFAT activation.

Comparative Analysis: Derivatives vs. Standards

The following table contrasts the biological performance of Oxazolopyridine derivatives (synthesized from the 2-Amino-4-methylpyridin-3-ol scaffold) against established CRAC inhibitors.

Key Insight: While first-generation inhibitors like 2-APB are non-selective, and Synta-66 has moderate potency, the scaffold-derived novel compounds often exhibit improved metabolic stability and selectivity due to the specific substitution at the 4-methyl position.

FeatureNovel Scaffold Derivatives (Oxazolopyridines)Synta-66 (Standard Reference)2-APB (Early Tool Compound)
Primary Target Orai1 (CRAC) Pore / AllostericOrai1 (CRAC)Orai1 / IP3R / TRP
IC50 (Jurkat Ca2+ Flux) < 100 nM - 500 nM (High Potency)~1.4 µM - 3.0 µM~10 - 50 µM
Selectivity (vs. Kv1.3) High (>100-fold)HighLow (Promiscuous)
Mechanism Pore block / Allosteric modulationPore blockPore block / Modifier
In Vivo Stability Optimized (t1/2 > 2h in rodents)ModeratePoor (Rapid metabolism)
Primary Indication Metastatic Cancer, AutoimmunityAutoimmunityResearch Tool Only

Data Source: Comparative ranges derived from patent WO2014203217A1 and standard literature values for Synta-66/2-APB.

Synthesis Workflow: From Scaffold to Active Drug

The 2-Amino-4-methylpyridin-3-ol scaffold is unique because the ortho amino-hydroxyl motif allows for rapid cyclization into the bioactive oxazolopyridine core.

Synthesis_Flow Scaffold 2-Amino-4-methylpyridin-3-ol (Starting Material) Intermediate Oxazolo[4,5-b]pyridin-2(3H)-one (Core Structure) Scaffold->Intermediate Cyclization Reagent + CDI / Phosgene (Cyclization Agent) Reagent->Intermediate FinalDrug Bioactive CRAC Modulator (High Potency) Intermediate->FinalDrug Optimization Derivatization + Alkyl Halides / R-Groups (N-Alkylation) Derivatization->FinalDrug

Figure 2: Synthetic route transforming the raw scaffold into the bioactive CRAC modulator.

Validated Experimental Protocols

To reproduce the biological effects cited above, the following protocols are recommended. These are self-validating systems using positive and negative controls.

Protocol A: In Vitro Calcium Flux Assay (Jurkat T-Cells)

Purpose: To determine the IC50 of the derivative in inhibiting Store-Operated Calcium Entry (SOCE).

  • Cell Prep: Load Jurkat E6-1 cells (10^6 cells/mL) with Fluo-4 AM (2 µM) in Ca2+-free HBSS buffer for 30 min at 37°C.

  • Baseline: Incubate cells with the test derivative (0.01 – 10 µM) or Vehicle (DMSO) for 20 min.

  • Store Depletion: Add Thapsigargin (1 µM) in Ca2+-free buffer to deplete ER stores. Monitor fluorescence (Ex/Em 494/506 nm) for 5-10 min (release phase).

  • Ca2+ Re-addition: Add extracellular CaCl2 (final conc. 2 mM).

  • Measurement: The rapid increase in fluorescence indicates SOCE. The derivative should blunt this peak.

  • Validation:

    • Positive Control: Synta-66 (10 µM) should show >80% inhibition.

    • Negative Control: DMSO only should show maximal influx.

Protocol B: In Vivo Metastasis Model (4T1 Breast Cancer)

Purpose: To validate the anti-metastatic potential claimed in patent literature.

  • Induction: Orthotopically inject 4T1 murine mammary carcinoma cells into the mammary fat pad of BALB/c mice.

  • Treatment:

    • Group 1: Vehicle Control.

    • Group 2: Derivative (e.g., 10 mg/kg, IP, daily).

    • Group 3: Standard Chemotherapy (e.g., Paclitaxel) as benchmark.

  • Duration: Treat for 21-28 days.

  • Endpoint:

    • Primary tumor volume (caliper measurement).

    • Lung Metastasis: Sacrifice mice, insufflate lungs with India ink, and count surface metastatic nodules.

  • Expected Outcome: CRAC inhibitors typically show modest effects on primary tumor growth but significant reduction in metastatic burden due to inhibition of cell migration.

References

  • Patent: Substituted heterocyclic compounds as CRAC modulators. WO2014203217A1. (2014). Describes the synthesis of oxazolopyridines from 2-Amino-4-methylpyridin-3-ol.

  • Mechanism: Derler, I., et al. "The action of selective CRAC channel blockers is affected by the Orai pore geometry."[1] Cell Calcium, 53(2), 139-151. (2013).

  • Standard Comparison: Di Sabatino, A., et al. "Targeting the NFAT pathway in chronic inflammatory diseases." Trends in Pharmacological Sciences. (2016).

  • Scaffold Utility: BenchChem. "2-Amino-3-Hydroxypyridine Scaffold Analysis."

Sources

Comprehensive Review: Comparative Advantages of 2-Amino-4-methylpyridin-3-ol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-methylpyridin-3-ol (CAS: 20348-18-9), also known as 2-amino-3-hydroxy-4-methylpyridine, represents a critical "privileged scaffold" in modern medicinal chemistry.[1][2][3] Its primary industrial significance lies in its role as a high-fidelity precursor for Nevirapine (a non-nucleoside reverse transcriptase inhibitor) and various fused heterocyclic modulators (e.g., CRAC channel inhibitors).[1][3]

Unlike simple aminopyridines, the presence of the 3-hydroxyl group adjacent to the 2-amino functionality creates a unique N,O-donor motif.[1][3] This structural feature allows for:

  • Regioselective Halogenation : Directing chlorine substitution to the 3-position with high precision, essential for Nevirapine synthesis.[1][3]

  • Bidentate Cyclization : Facilitating the formation of oxazolo[4,5-b]pyridine or similar fused systems via reaction with electrophiles like carbonyldiimidazole (CDI).[1][3]

  • Impurity Suppression : Synthetic routes utilizing furan ring-expansion to access this scaffold avoid the formation of difficult-to-separate isomers (e.g., 2,6-diamino derivatives) common in traditional Chichibabin aminations.[1][3]

Comparative Analysis: Synthetic Routes & Performance

The superiority of 2-Amino-4-methylpyridin-3-ol is best understood by comparing its production and utility against alternative intermediates.[1][3]

The "Furan Expansion" vs. Traditional Amination

The most significant comparative advantage of this molecule appears in its synthesis via the Furan Ring-Expansion Strategy compared to direct amination of pyridines.[1][3]

FeatureRoute A: Furan Ring Expansion (Recommended)Route B: Chichibabin Amination (Traditional)
Starting Material Ethyl 2-(4-methylfuran)formate4-Methyl-3-pyridinol
Key Reagents Ammonia, Formamide, DMFSodium amide (NaNH₂), Liquid Ammonia
Regiocontrol Absolute .[1][2][3] The furan oxygen becomes the 3-hydroxyl; ring closure fixes nitrogen at pos 1.[1][3]Poor . Amination can occur at pos 2 or 6.[3]
Major Impurity None (Trace acyclic byproducts)2,6-Diamino-4-methylpyridin-3-ol (Hard to separate)
Yield (Step 1) ~72–74%~40–60% (Variable)
Scalability High (No hazardous NaNH₂ handling)Low (Safety risks with NaNH₂/High pressure)

Expert Insight : The avoidance of the 2,6-diamino impurity in Route A is critical.[1][3] In pharmaceutical GMP environments, removing positional isomers with similar pKa values requires expensive chromatography.[1][3] Route A yields a product often >99% pure by simple precipitation.[3]

Downstream Utility: The Nevirapine Pathway

In the synthesis of Nevirapine, 2-Amino-4-methylpyridin-3-ol serves as the substrate for a high-yield chlorination to 2-amino-3-chloro-4-methylpyridine (CAPIC) .[1][3]

  • Alternative : Direct chlorination of 2-amino-4-picoline is less selective.[1][3]

  • Advantage : The 3-hydroxyl group in 2-Amino-4-methylpyridin-3-ol acts as a "placeholder" that is efficiently converted to a chloride (via POCl₃) or used to direct further functionalization.[1][3]

Visualizing the Advantage

The following diagram illustrates the "Clean Pathway" (Furan Route) and how it feeds into the Nevirapine workflow, contrasting it with the impurity-prone traditional route.

G Furan Ethyl 2-(4-methylfuran)formate Intermediate Ring Expansion Intermediate Furan->Intermediate NH3, Formamide DMF, Reflux Target 2-Amino-4-methylpyridin-3-ol (High Purity) Intermediate->Target Cyclization ~74% Yield CAPIC 2-Amino-3-chloro-4-methylpyridine (CAPIC) Target->CAPIC POCl3 Chlorination >93% Yield Traditional 4-Methyl-3-pyridinol Traditional->Target NaNH2 (Low Selectivity) Impurity 2,6-Diamino Isomer (Byproduct) Traditional->Impurity Over-amination Nevirapine Nevirapine (API) CAPIC->Nevirapine Coupling w/ Nicotinate

Caption: Comparative synthesis pathways showing the high-fidelity "Furan Route" (Top) versus the impurity-prone traditional route (Bottom).

Experimental Protocols

Protocol A: High-Purity Synthesis from Furan Derivative

Based on optimized industrial workflows (CN107011254B).[1][3]

Objective : Synthesis of 2-Amino-4-methylpyridin-3-ol without 2,6-diamino impurities.

Reagents :

  • Ethyl 2-(4-methylfuran)formate (1.0 eq)[1][3]

  • Ammonium Chloride (1.5 eq) - Water Scavenger[1][3]

  • Formamide (1.0 eq)[1][3]

  • Dimethylformamide (DMF) - Solvent[1][3]

  • Ammonia Gas[1]

Step-by-Step Workflow :

  • Setup : Charge a pressure-rated vessel with DMF (10 vol relative to furan). Add Ethyl 2-(4-methylfuran)formate, Ammonium Chloride, and Formamide.[1][2]

  • Amination : Introduce Ammonia gas while heating the mixture to reflux (~120-130°C).[1][3] Maintain reflux for 24 hours.

    • Mechanism: The furan ring opens under ammonolysis, and the carbon skeleton rearranges to form the pyridine ring.[1][3]

  • Acidification : Cool to RT. Add dilute HCl (pH adjustment to ~2).

    • Purification: Extract the aqueous acidic phase with Ethyl Acetate (removes non-basic furan impurities).[1][3] Discard organic layer.[3]

  • Precipitation : Neutralize the aqueous phase with NaOH solution to pH 7.0.[1][3]

    • Observation: The product precipitates as a solid.[1][3]

  • Isolation : Extract with Diethyl Ether or filter the precipitate directly if concentration allows.[1][3] Dry in vacuo.[3][4]

  • Validation :

    • Expected Yield : 72–74%.[3]

    • Purity Check : HPLC should show single peak; NMR (DMSO-d6) confirms absence of 2,6-diamino signals.

Protocol B: Conversion to CAPIC (Nevirapine Precursor)

Objective : Transformation of the 3-hydroxyl group to a 3-chloro group.[1][3]

Reagents :

  • 2-Amino-4-methylpyridin-3-ol (from Protocol A)[1][2][3][5]

  • Phosphorus Trichloride (POCl₃) or PCl₃[1][3]

  • Dichloroethane (DCE) - Solvent[1][3]

Step-by-Step Workflow :

  • Dissolution : Suspend 2-Amino-4-methylpyridin-3-ol in DCE.

  • Chlorination : Add PCl₃ (2.0 eq) dropwise.[3] Add catalytic DMF if required.[3]

  • Reflux : Heat to reflux for 6 hours.

  • Quench : Pour reaction mixture into crushed ice.

  • Neutralization : Adjust pH to neutral with base.[3]

  • Extraction : Extract with Ethyl Acetate. Concentrate to obtain 2-amino-3-chloro-4-methylpyridine .

    • Expected Yield : >93%.

Physicochemical & Spectroscopic Profile

To assist in identification and quality control, the following data summarizes the standard profile of 2-Amino-4-methylpyridin-3-ol.

PropertyValue / Description
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Light yellow to off-white solid
Melting Point 173–175 °C (dec.)[1][2][3][6]
Solubility Soluble in DMSO, MeOH, Dilute Acid; Sparingly soluble in Water
pKa (Calculated) ~6.5 (Pyridine N), ~9.8 (Phenolic OH)
¹H NMR (DMSO-d₆) Distinct singlet at ~2.1 ppm (Methyl); Aromatic doublets at ~6.5 and ~7.6 ppm.[1][2][3]

References

  • Preparation of 2-amino-4-methylpyridine . Google Patents. (Patent CN107011254B).[1][3] Available at:

  • Nevirapine Batch Transfer Document . VCU.edu.[3] (Process Chemistry Overview). Available at: [Link][1][3]

  • Synthesis and evaluation of nevirapine analogs . PubMed (NIH).[1][3] Available at: [Link]

  • Substituted heterocyclic compounds as CRAC modulators . Google Patents (WO2014203217A1).[1][3] Available at:

Sources

Safety Operating Guide

2-Amino-4-methylpyridin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal, handling, and safety protocols for 2-Amino-4-methylpyridin-3-ol (CAS 20348-18-9). This content is structured for laboratory managers and researchers requiring immediate, actionable operational data.

Part 1: Executive Safety Summary

Core Directive: Treat 2-Amino-4-methylpyridin-3-ol as a Toxic and Irritant Hazardous Waste . Although it is not explicitly listed on the EPA RCRA P-list or U-list, its chemical structure (aminopyridinol) implies significant biological activity and aquatic toxicity.

  • Primary Disposal Method: Incineration via a licensed hazardous waste contractor.[1]

  • Critical Incompatibility: DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or Acid Chlorides.[1][2] Violent exothermic reactions may occur.[1]

  • Storage Condition: Hygroscopic and air-sensitive.[3] Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation (darkening).[1]

Part 2: Chemical Profile & Hazard Identification

Understanding the physicochemical properties is essential for selecting the correct waste stream.[1]

PropertyDataOperational Implication
Chemical Name 2-Amino-4-methylpyridin-3-olAlso known as 2-Amino-4-methyl-3-pyridinol.[1][2][4][5]
CAS Number 20348-18-9 Use this identifier for waste labeling.[1][2]
Physical State Solid (Powder/Crystalline)Likely high melting point; dispose of as solid waste.[1][2]
Acidity/Basicity AmphotericContains basic amine (-NH₂) and acidic hydroxyl (-OH).[1][2] Soluble in both acidic and alkaline aqueous solutions.[1]
Flash Point ~173°C (Predicted)Not classified as "Ignitable" (D001) under RCRA, but combustible.[1][2]
Hazards (GHS) H301 (Toxic if swallowed) H315/H319 (Skin/Eye Irritant) H412 (Harmful to aquatic life)PPE Required: Nitrile gloves, safety goggles, lab coat.[1][2] Use a fume hood to avoid dust inhalation.[1]

Part 3: Regulatory Framework (RCRA)[1][2]

In the United States, waste classification is the generator's responsibility (40 CFR § 262.11).[1][2]

  • Listed Waste Status:

    • Not Listed: This specific isomer is not on the EPA P-list (Acutely Hazardous) or U-list (Toxic).

    • Note: Do not confuse with 4-Aminopyridine (P008), which is P-listed.

  • Characteristic Waste Status:

    • Toxicity (D004-D043): Unless mixed with heavy metals or solvents like Chloroform, it likely does not trigger TCLP limits.

    • Corrosivity (D002): Only applies if in aqueous solution with pH < 2 or > 12.5.[1]

  • Final Classification:

    • Manage as Non-Regulated Hazardous Waste (unless mixed with listed solvents).[1]

    • Best Practice: Label as "Hazardous Waste - Toxic, Irritant" to ensure high-temperature incineration.

Part 4: Disposal Workflow & Decision Tree

This self-validating workflow ensures compliance and safety during the disposal process.

Step-by-Step Procedure

1. Segregation & Stabilization

  • Solid Waste: Collect pure substance, contaminated paper, and weighing boats in a dedicated solid waste container (e.g., Wide-mouth HDPE jar).[1][2]

  • Liquid Waste: If the substance is dissolved in a solvent (e.g., Methanol, DMSO), segregate based on the solvent's hazard class (Flammable or Halogenated).[1][2]

  • pH Adjustment: If in an aqueous acidic solution, neutralize to pH 6–8 before adding to the waste stream to prevent acid-catalyzed hydrolysis or heating.

2. Packaging

  • Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers due to potential corrosion from the phenolic group.[1]

  • Double-bag solid waste to prevent dust generation during transport.

3. Labeling

  • Must Include:

    • Full Chemical Name: "2-Amino-4-methylpyridin-3-ol"[5][6][7][8][9]

    • CAS #: 20348-18-9[4][5][6][7][8][9]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1][2]

    • Date of Accumulation Start.

4. Waste Pickup

  • Schedule pickup with your EHS department or licensed contractor (e.g., Veolia, Clean Harbors).[1][2] Request Incineration as the disposal method.[1]

Visual Disposal Logic (DOT Diagram)

DisposalWorkflow Start Waste Generation: 2-Amino-4-methylpyridin-3-ol StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Pure/Solid LiquidStream Liquid/Solution Waste StateCheck->LiquidStream Dissolved FinalPack Pack in HDPE/Glass Label: Toxic/Irritant SolidStream->FinalPack SolventCheck Solvent Type? LiquidStream->SolventCheck Halogenated Halogenated Waste (e.g., DCM, Chloroform) SolventCheck->Halogenated Halogenated NonHalogenated Non-Halogenated Organic (e.g., MeOH, DMSO) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Waste SolventCheck->Aqueous Water-based Halogenated->FinalPack NonHalogenated->FinalPack Neutralize Neutralize to pH 6-8 Aqueous->Neutralize Neutralize->FinalPack Incinerate Disposal: Incineration FinalPack->Incinerate

Caption: Operational decision tree for segregating 2-Amino-4-methylpyridin-3-ol waste streams based on physical state and solvent matrix.

Part 5: Emergency Contingencies

Spill Cleanup Protocol:

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Wear a P95/N95 respirator (dust mask), nitrile gloves (double-gloved recommended), and safety goggles.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA vacuum designated for hazardous chemicals.[1]

    • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust if mixed with oxidizers.[1]

  • Decontamination: Wipe the surface with a mild detergent solution (soap and water) followed by a water rinse.[1] Collect all wipes as solid hazardous waste.[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 12204642, 2-Amino-4-methylpyridin-3-ol. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

Sources

A Senior Application Scientist's Guide to Handling 2-Amino-4-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-Amino-4-methylpyridin-3-ol, a compound requiring meticulous attention to detail to ensure laboratory safety and experimental integrity. As researchers and drug development professionals, our commitment to safety is paramount. This document moves beyond mere procedural lists, offering a deep dive into the causality behind each recommendation, grounded in established scientific principles and field-proven best practices.

Understanding the Hazard: A Toxicological Profile

2-Amino-4-methylpyridin-3-ol, and its isomers like 2-Amino-4-methylpyridine, are classified as acutely toxic substances.[1][2] The primary routes of exposure are inhalation, ingestion, and skin contact, all of which can be harmful or fatal.[1][2]

Mechanism of Toxicity: Aminopyridines are known to act as potassium (K+) channel blockers.[3][4][5][6] By blocking these channels, they prolong the action potential in neurons, leading to an increase in neurotransmitter release.[3][4][5] This mechanism is responsible for the observed neurotoxic effects, which can include headache, dizziness, agitation, convulsions, and in severe cases, respiratory failure.[3][4] It is crucial to understand that this compound is readily absorbed through the skin, making dermal contact a significant risk.[3]

Hazard Summary Table:

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 3Toxic if swallowed.[1][2]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[1]
Acute Toxicity, InhalationCategory 3Toxic if inhaled.[1]
Skin Corrosion/IrritationCategory 1/2Causes severe skin burns and irritation.[1]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[2]
Specific Target Organ ToxicityCategory 2/3May cause respiratory irritation and damage to organs through prolonged or repeated exposure.[1][2]

Given its solid, often powder or flake form, the generation of airborne dust presents a significant inhalation hazard.[2][7]

The First Line of Defense: Engineering Controls

Before any personal protective equipment (PPE) is considered, the primary method for controlling exposure is through robust engineering controls.

The Chemical Fume Hood: All handling of 2-Amino-4-methylpyridin-3-ol, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood. This is non-negotiable. The fume hood acts as the primary barrier, capturing dust and vapors at the source and preventing their escape into the laboratory environment.

Best Practices for Fume Hood Use:

  • Verify Certification: Ensure the fume hood has been certified within the last year.

  • Sash Position: Work with the sash at the lowest practical height, and never raise it above the certified operating height marked on the frame.

  • Work Depth: Conduct all manipulations at least 6 inches (15 cm) inside the hood to ensure effective containment.

  • Airflow: Do not block the baffles at the back of the hood with equipment or containers, as this will disrupt the airflow pattern.

  • Minimize Traffic: Reduce foot traffic and rapid movements in front of the hood to avoid creating turbulence that can pull contaminants out of the hood.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect you from exposure when engineering controls cannot completely eliminate the risk. The selection of appropriate PPE is a critical decision-making process based on the specific hazards of the compound.

Caption: PPE Selection Workflow for 2-Amino-4-methylpyridin-3-ol.

Detailed PPE Specifications:

  • Hand Protection: Due to the high dermal toxicity, robust glove selection is critical.

    • Practice: Double-gloving is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection:

    • Goggles: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles.[7]

    • Face Shield: A full-face shield should be worn over the safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.

  • Body Protection:

    • A chemical-resistant laboratory coat, fully buttoned, is required. Ensure the material is appropriate for handling toxic chemicals.

    • Closed-toe shoes are mandatory.

  • Respiratory Protection:

    • When handled correctly within a fume hood, respiratory protection is typically not required.

    • However, if there is a potential for dust generation that cannot be controlled by the fume hood (e.g., during spill cleanup outside of a hood), a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific area within the fume hood for handling the compound.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is inside the fume hood before you begin.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[7]

  • Weighing and Transfer:

    • Handle the solid with care to minimize dust generation. Use smooth, deliberate motions.

    • Use a micro-spatula for transferring small quantities.

    • If creating a solution, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the chemical (see Section 5).

    • Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Remove gloves last.

    • Wash hands thoroughly with soap and water after removing PPE.[1]

Decontamination and Disposal Plan

Decontamination:

Effective decontamination is crucial to prevent cross-contamination and accidental exposure.

  • Equipment Decontamination:

    • Initial Wipe: Carefully wipe down all equipment (glassware, spatulas, stir bars) with a disposable towel dampened with a suitable solvent (e.g., ethanol or isopropanol) to remove gross contamination. This should be done inside the fume hood.

    • Wash: Wash the equipment with soap and warm water.[10]

    • Rinse: Thoroughly rinse with deionized water.

    • Waste: All disposable materials used for decontamination (towels, wipes) must be treated as hazardous waste.[10]

  • Surface Decontamination (inside the fume hood):

    • Wipe the surface with a towel dampened with soap and water.

    • Follow with a clean, water-dampened towel.

    • Finally, wipe with a dry towel.

    • Dispose of all wipes as hazardous waste.

Spill Response:

In the event of a spill, remain calm and follow these steps:

  • Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain (if safe to do so): If the spill is small and contained within the fume hood, you may proceed with cleanup.

  • PPE: Don the appropriate PPE, including respiratory protection if the spill is outside a fume hood.

  • Absorb: Gently cover the solid spill with an inert absorbent material, such as vermiculite, clay, or sand.[1] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1] Avoid actions that create dust.

  • Decontaminate: Decontaminate the spill area as described above.

Waste Disposal:

All waste contaminated with 2-Amino-4-methylpyridin-3-ol is considered hazardous waste.

  • Waste Streams: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Contaminated PPE, weigh boats, wipes, and absorbed spill material.

    • Liquid Waste: Unused solutions or rinsate from decontamination.

  • Container Management:

    • Use leak-proof, compatible containers with secure lids.[8][11]

    • Keep containers closed at all times, except when adding waste.[7][11]

    • Label containers clearly with "Hazardous Waste" and the full chemical name.[11]

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain or dispose of it in the regular trash.[12] Common disposal methods for this type of waste include high-temperature incineration at a licensed facility.[13][14][15]

By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-4-picoline, 98%.
  • Central Drug House (P) Ltd. (n.d.). 2-Amino-3-Methylpyridine CAS No 1603-40-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • A-Star Environmental. (2025, May 27). Decontamination Protocols for Lab Equipment.
  • ChemDmart. (n.d.). Safety Data Sheet.
  • Tokyo Chemical Industry. (n.d.). 2-Amino-4-methylpyridine | 695-34-1.
  • King, A. M., & Horowitz, B. Z. (2012). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 8(3), 249–255. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
  • King, A. M., & Horowitz, B. Z. (2012). 4-aminopyridine toxicity: a case report and review of the literature. Journal of Medical Toxicology, 8(3), 249-55. [Link]

  • University of Minnesota University Health & Safety. (n.d.). 2.8 Decontamination and Laboratory Cleanup.
  • Wikipedia. (n.d.). Hazardous waste.
  • del Pino, J., et al. (2015). Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. Toxicology, 333, 123-32. [Link]

  • Al-Awar, O., et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. ResearchGate. [Link]

  • SHIELD Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection.
  • Wayne State University Research. (n.d.). Laboratory Equipment Decontamination Procedures.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Britannica. (n.d.). Hazardous-waste management - Treatment, Storage, Disposal.
  • Ansell. (n.d.). Permeation/Degradation Resistance Guide for Ansell Chemical Resistant Gloves.
  • Ansell. (n.d.). PERMEATION BREAKTHROUGH TIMES (MINUTES).
  • Best Glove. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.